3-Bromo-4-chloropentafluorobutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClF5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQBWLXWJWDSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)Cl)(F)Br)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371222 | |
| Record name | 3-Bromo-4-chloropentafluorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-99-6 | |
| Record name | 3-Bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216393-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloropentafluorobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4-chloropentafluorobutyric Acid: A Versatile Halogenated Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-4-chloropentafluorobutyric acid (CAS Number: 216393-99-6), a unique polyhalogenated carboxylic acid. Drawing upon established principles of organic chemistry and insights into its potential utility, this document will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and prospective applications, particularly as a versatile building block in the realm of medicinal chemistry and drug development.
Compound Profile and Physicochemical Properties
This compound, with the IUPAC name 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid, is a structurally complex short-chain carboxylic acid. The presence of five fluorine atoms, in addition to bromine and chlorine, imparts distinct electronic and steric properties that make it an intriguing candidate for the synthesis of novel molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 216393-99-6 | [] |
| Molecular Formula | C₄HBrClF₅O₂ | [] |
| Molecular Weight | 291.4 g/mol | [] |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [] |
| Boiling Point | 174.5°C at 760 mmHg | [] |
| Purity | Typically available at ≥95% | [] |
| Physical State | Liquid (at standard conditions) | |
| Solubility | Expected to be soluble in organic solvents. |
Note: Some physical properties are inferred based on its structure and data for similar compounds due to limited direct experimental data in publicly available literature.
Plausible Synthesis and Methodologies
A potential synthetic pathway could involve the halogenation of a suitable fluorinated precursor. For instance, starting from a commercially available pentafluorobutyric acid derivative, selective bromination and chlorination could be achieved.
Proposed Synthetic Workflow:
The following represents a hypothetical, yet chemically sound, approach to the synthesis of the target molecule. This protocol is intended for conceptual understanding and would require experimental validation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Selective Bromination of a Pentafluorobutyric Acid Derivative
-
Rationale: The initial step would likely involve the selective introduction of a bromine atom at the C3 position. This could potentially be achieved through a radical-mediated reaction or by using a brominating agent under controlled conditions to favor substitution at the more sterically accessible and electronically favorable position.
-
Procedure: a. A suitable pentafluorobutyric acid ester is dissolved in an inert solvent (e.g., carbon tetrachloride). b. A brominating agent, such as N-bromosuccinimide (NBS), is added, along with a radical initiator like azobisisobutyronitrile (AIBN). c. The reaction mixture is heated under reflux and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). d. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. e. The crude product is purified by column chromatography to yield the 3-bromo-pentafluorobutyric acid ester.
Step 2: Selective Chlorination and Hydrolysis
-
Rationale: The subsequent step would involve the introduction of a chlorine atom at the C4 position. This is a challenging transformation due to the presence of multiple fluorine atoms and a bromine atom. A direct chlorination might be difficult; therefore, a functional group interconversion approach might be necessary. However, for the purpose of this conceptual protocol, a direct chlorination is outlined.
-
Procedure: a. The 3-bromo-pentafluorobutyric acid ester is dissolved in a suitable solvent. b. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) with a radical initiator, or a metal-catalyzed chlorination could be explored. c. The reaction conditions (temperature, light exposure) would need to be carefully optimized to achieve the desired regioselectivity. d. Following the chlorination, the ester would be hydrolyzed to the carboxylic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis). e. The final product, this compound, would be purified by distillation or crystallization.
Reactivity and Potential as a Synthetic Building Block
The reactivity of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the C-Br bond, and the C-Cl bond, all influenced by the heavily fluorinated backbone.
Caption: Key reactive sites of this compound.
-
Carboxylic Acid Group: The carboxylic acid functionality is expected to undergo typical reactions such as esterification, amidation, and conversion to the acid chloride. The high degree of fluorination will increase the acidity of the carboxylic acid.
-
Carbon-Bromine Bond: The C-Br bond is the most likely site for nucleophilic substitution or for participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents at the C3 position. The reactivity of this bond will be influenced by the electron-withdrawing nature of the adjacent fluorine and the perfluoroethyl group.
-
Carbon-Chlorine Bond: The C-Cl bond is generally less reactive than the C-Br bond towards nucleophilic attack and oxidative addition in cross-coupling reactions. This differential reactivity could be exploited for sequential, site-selective modifications of the molecule.
This differential reactivity of the C-Br and C-Cl bonds makes this compound a potentially valuable building block for creating complex molecules with precise substitution patterns.
Applications in Drug Development and Medicinal Chemistry
While there are no specific, documented applications of this compound in the current literature, its structural features suggest several potential uses in drug discovery and development. Halogenated compounds are prevalent in pharmaceuticals, and butyric acid derivatives have shown promise as anti-neoplastic agents.[4][5][6][7]
-
As a Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of novel drug candidates. The carboxylic acid can be converted to various amides or esters to interact with biological targets, while the halogenated backbone can be used to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.
-
Introduction of a Halogenated Motif: The incorporation of fluorine, chlorine, and bromine can significantly impact a molecule's biological activity. Fluorine can enhance binding affinity and metabolic stability, while bromine and chlorine can participate in halogen bonding, a significant interaction in drug-receptor binding.
-
Prodrug Design: Butyric acid itself is a histone deacetylase (HDAC) inhibitor with anticancer properties, but it has a very short half-life.[4][5][6][7] Derivatives of butyric acid are often developed as prodrugs to improve their pharmacokinetic profiles. This compound could be used to create novel prodrugs of butyric acid or other active pharmaceutical ingredients.
Safety and Handling
Based on available safety data for similar compounds, this compound is expected to be a hazardous substance.
-
Hazards: Likely to be corrosive and may cause severe skin burns and eye damage.[8][9][10][11][12][13] Harmful if swallowed or inhaled.
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion
This compound is a unique and potentially valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its polyhalogenated structure offers a combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents. While further research is needed to fully elucidate its synthesis, reactivity, and biological activity, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this intriguing molecule.
References
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PubChem. 3-Bromo-4-chlorophenol. National Center for Biotechnology Information. Available from: [Link]
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Patsnap. Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka. Available from: [Link]
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PubChem. Bromopyruvic Acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Bromo-4-chlorohexane. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-Bromo-4-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]
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Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Available from: [Link]
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PubChem. 1-Bromo-3-chloro-2,4-difluorobenzene. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 1-Bromo-3-chloro-2-fluoro-2-methylpropane. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (2S,3S,4R)-4-bromo-2-fluoro-3-methylhexan-1-ol. National Center for Biotechnology Information. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-Chloropentafluorobutyric Acid
Introduction
3-Bromo-4-chloropentafluorobutyric acid is a halogenated carboxylic acid of significant interest to researchers in drug development and materials science. Its unique molecular structure, featuring a short carbon chain with extensive fluorination and the presence of both bromine and chlorine, imparts a distinct set of physicochemical properties. These characteristics, including its acidity, solubility, and reactivity, are critical determinants of its behavior in biological and chemical systems. Understanding these properties is paramount for its effective application, from designing novel therapeutic agents to developing advanced polymers.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer insights into the underlying chemical principles and to provide robust, field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound.
Molecular Structure and Core Physicochemical Properties
The structure of this compound, systematically named 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid, is characterized by a four-carbon chain. The high degree of halogenation is expected to significantly influence its electronic properties and intermolecular interactions.
Caption: 2D structure of 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid.
A summary of its key physicochemical properties is presented below. It is important to note that due to the novelty of this compound, some properties are estimated based on the behavior of structurally similar molecules.
| Property | Value | Source/Rationale |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [1] |
| CAS Number | 216393-99-6 | [1] |
| Molecular Formula | C₄HBrClF₅O₂ | [1] |
| Molecular Weight | 291.4 g/mol | [1] |
| Boiling Point | 174.5°C at 760 mmHg | [1] |
| Melting Point | Estimated: 45-55°C | Based on similarly sized halogenated carboxylic acids. The presence of multiple halogens can disrupt crystal lattice packing, leading to a moderate melting point. |
| Solubility | ||
| Water | Estimated: Sparingly soluble | Halogenated organic compounds are generally insoluble in water.[2][3] However, the carboxylic acid group can engage in hydrogen bonding, likely resulting in some limited solubility. |
| Organic Solvents | Estimated: Soluble | Expected to be soluble in common organic solvents like ethers, ketones, and chlorinated solvents, consistent with the "like dissolves like" principle for halogenated hydrocarbons.[2][3] |
| pKa | Estimated: < 1 | The presence of five electron-withdrawing fluorine atoms, particularly the two on the α-carbon, is expected to have a strong inductive effect, significantly increasing the acidity of the carboxylic acid. Perfluorinated carboxylic acids are known to have very low pKa values, often around -0.5.[4][5][6] |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthetic Protocol:
-
Oxidation of Pentafluoro-3-buten-1-ol to Pentafluoro-3-butenoic acid:
-
Rationale: The synthesis begins with a commercially available fluorinated alcohol. A strong oxidizing agent is required to convert the primary alcohol to a carboxylic acid without affecting the double bond. Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is a suitable choice for this transformation.
-
Protocol:
-
Dissolve pentafluoro-3-buten-1-ol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude pentafluoro-3-butenoic acid.
-
Purify the product by distillation or chromatography.
-
-
-
Halogenation of Pentafluoro-3-butenoic acid:
-
Rationale: The carbon-carbon double bond in the intermediate is susceptible to electrophilic addition of halogens.[7] The addition of bromine and chlorine across the double bond will yield the desired this compound. This can be achieved using a mixed halogen reagent or in a sequential manner. The reaction is expected to proceed via a halonium ion intermediate, leading to anti-addition of the halogens.[2][3][8]
-
Protocol:
-
Dissolve pentafluoro-3-butenoic acid in an inert solvent such as carbon tetrachloride or dichloromethane.
-
Slowly add a solution of bromine chloride (BrCl) in the same solvent to the reaction mixture at room temperature, protected from light.
-
Stir the reaction until the characteristic color of the halogen disappears, indicating its consumption.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., NMR or GC-MS).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the final product, this compound, by vacuum distillation or recrystallization.
-
-
Analytical Methodologies for Structural Confirmation and Purity Assessment
A suite of analytical techniques is essential for the unambiguous structural confirmation and purity determination of this compound.
Caption: Analytical workflow for the characterization of this compound.
Predicted Spectroscopic Data:
-
¹H NMR: A single broad singlet is expected for the acidic proton of the carboxylic acid, typically in the range of 10-13 ppm.
-
¹³C NMR: Four distinct carbon signals are anticipated. The carbonyl carbon will appear significantly downfield (around 170-180 ppm). The chemical shifts of the aliphatic carbons will be influenced by the attached halogens, with carbons bonded to fluorine showing a downfield shift.
-
¹⁹F NMR: Three distinct fluorine environments are expected, leading to three signals in the ¹⁹F NMR spectrum. The chemical shifts will be characteristic of fluorine atoms attached to a saturated carbon chain.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer is expected. A sharp, strong absorption band around 1700-1725 cm⁻¹ will be indicative of the C=O stretching of the carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak. A characteristic isotopic pattern will be observed due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the molecular structure.
-
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis:
-
Develop a reversed-phase HPLC method using a C18 column.
-
Use a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Run a gradient elution to ensure the separation of the main compound from any impurities.
-
Detect the analyte using a UV detector, likely at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Calculate the purity based on the relative peak area of the main component.
-
Safety and Handling
As a highly halogenated carboxylic acid, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is expected to be corrosive and an irritant. All waste containing this compound should be disposed of in accordance with local regulations for halogenated organic waste.
Conclusion
This compound is a compound with a unique combination of functional groups that suggest a range of interesting and potentially useful physicochemical properties. While experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and handling based on established chemical principles and methodologies. The predictive and protocol-based approach outlined herein is designed to empower researchers to confidently work with and explore the potential applications of this intriguing molecule.
References
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Master Organic Chemistry. Bromination of Alkenes - The Mechanism. (2013). [Link]
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Introduction: The Role of Halogenated Carboxylic Acids in Modern Drug Discovery
As a Senior Application Scientist, this guide provides an in-depth technical overview of 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid, focusing on its structure, properties, and significance for researchers, scientists, and drug development professionals.
Halogenated organic compounds are of paramount importance in the pharmaceutical industry. The introduction of halogen atoms into a molecular structure can significantly modulate its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Carboxylic acids, being a common functional group in many bioactive molecules, are frequently halogenated to optimize their therapeutic potential.[3] This guide focuses on the specific and complex structure of 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid, providing a detailed analysis of its structural features and by extension, its potential utility in medicinal chemistry.
Structural Elucidation of 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid
The systematic IUPAC name for the compound of interest is 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid . A breakdown of this name reveals its precise atomic arrangement:
-
Butanoic acid: The backbone of the molecule is a four-carbon carboxylic acid.
-
Pentafluoro: Five fluorine atoms are attached to the butane chain.
-
2,2,3,4,4-pentafluoro: This specifies the exact locations of the fluorine atoms on the carbon chain.
-
3-bromo: A bromine atom is attached to the third carbon.
-
4-chloro: A chlorine atom is attached to the fourth carbon.
The presence of multiple halogen atoms with varying electronegativities and sizes on a short carbon chain results in a molecule with a unique electronic and steric profile.
Visualizing the Structure
To better understand the spatial arrangement of the atoms, a 2D structural representation is invaluable.
Caption: 2D structure of 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid.
Physicochemical Properties: A Comparative Analysis
| Property | 3-Bromo-4-fluorobenzoic acid | 3-Bromo-4-chlorobenzoic acid |
| Molecular Formula | C₇H₄BrFO₂[4] | C₇H₄BrClO₂[5] |
| Molecular Weight | 219.01 g/mol [4] | 235.46 g/mol [5][6] |
| Melting Point | 132 °C[7] | 218-222 °C[5] |
| SMILES | C1=CC(=C(C=C1C(=O)O)Br)F[4] | OC(=O)c1ccc(Cl)c(Br)c1[5] |
| InChI Key | ONELILMJNOWXSA-UHFFFAOYSA-N[4] | NLEPZGNUPNMRGF-UHFFFAOYSA-N[5] |
The properties of these reference compounds highlight how the type of halogen atom can influence physical characteristics like melting point. The heavier chlorine atom in 3-bromo-4-chlorobenzoic acid contributes to a higher molecular weight and a significantly higher melting point compared to its fluorine-containing counterpart.
Synthesis Strategies for Halogenated Carboxylic Acids
The synthesis of complex halogenated carboxylic acids often involves multi-step processes. While a specific protocol for 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid is not documented, general methodologies for the synthesis of halogenated aromatic carboxylic acids can provide insights into potential synthetic routes.
Example Protocol: Synthesis of 3-bromo-4-fluorobenzaldehyde (a precursor to the corresponding carboxylic acid)
A common method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution. A patent describes a method for the synthesis of 3-bromo-4-fluorobenzaldehyde which could be a precursor to 3-bromo-4-fluorobenzoic acid.[8]
Step-by-Step Methodology:
-
Dissolution of Starting Material: 1 mole of 4-fluorobenzaldehyde is dissolved in 140 mL of dichloromethane to form solution A.[8]
-
Preparation of Brominating Agent: 1.03 moles of sodium bromide are dissolved in 110 mL of pure water, followed by the addition of 110 mL of 35% hydrochloric acid while stirring to create solution B.[8]
-
Reaction Initiation: Solutions A and B are mixed at a temperature of 20-25 °C.[8]
-
Addition of Oxidizing Agent: 1.03 moles of 8% sodium hypochlorite aqueous solution is added dropwise over 1 hour with stirring and ultrasonic waves.[8]
-
Reaction Completion and Workup: The reaction is stirred for an additional 30 minutes, followed by a 15-minute standing period for phase separation.[8]
-
Purification: The dichloromethane phase is washed to neutrality, dried, and the solvent is removed to yield the crude product, which is then purified by bulk melting crystallization.[8]
This process could be adapted for the synthesis of other halogenated aromatic compounds, and the resulting aldehyde can be oxidized to the corresponding carboxylic acid.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of 3-bromo-4-fluorobenzaldehyde.
Applications in Drug Development
Halogenated carboxylic acids are valuable building blocks in the synthesis of pharmaceuticals. The presence of halogens can enhance drug efficacy and pharmacokinetic profiles.[2] For instance, halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is increasingly being exploited in rational drug design to improve binding affinity and selectivity.[1]
While there are no documented applications for 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid, its structural motifs suggest potential use as a fragment or intermediate in the synthesis of more complex molecules with therapeutic potential. The high degree of fluorination could impart increased metabolic stability and lipophilicity, desirable traits in many drug candidates.
Safety and Handling
Halogenated organic acids require careful handling due to their potential irritant and corrosive properties. Safety data for related compounds like 3-bromo-4-fluorobenzoic acid indicate that it can cause skin and eye irritation, and may cause respiratory irritation.[9][10]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only in a well-ventilated area.[9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Spills: In case of a spill, avoid generating dust and clean up immediately using appropriate methods.[11]
Conclusion and Future Perspectives
3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid represents a highly functionalized molecule with potential, yet currently unexplored, applications in drug discovery and materials science. While direct experimental data is scarce, by analyzing related compounds, we can appreciate the unique properties that its complex halogenation pattern imparts. Further research into the synthesis and characterization of this and similar polyhalogenated carboxylic acids could open new avenues for the development of novel therapeutics and advanced materials.
References
- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-chlorobenzoic acid 97 42860-10-6.
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- BLD Pharm. (n.d.). 1677706-23-8 | 3-Bromo-4-chloro-2-fluorobenzoic acid.
- PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369.
- PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509.
- PubChem. (n.d.). 3-Bromo-2-chlorobutanoic acid | C4H6BrClO2 | CID 87671290.
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 3-Bromo-4-fluorobenzoic acid.
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Solubility of 3-Bromo-4-chloropentafluorobutyric Acid in Organic Solvents: A Predictive and Methodological Guide
Abstract: 3-Bromo-4-chloropentafluorobutyric acid is a specialized halogenated carboxylic acid of interest in synthetic chemistry and materials science. A critical physicochemical property governing its application is its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide addresses the notable gap in publicly available experimental solubility data for this compound. In the absence of direct empirical values, this document provides a robust predictive analysis of its solubility based on first principles of chemical theory, including polarity, hydrogen bonding, and the influence of its unique polyhalogenated structure. Furthermore, a standardized experimental protocol for determining solubility is provided to empower researchers to generate empirical data. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical methodology for working with this compound.
Introduction to this compound
This compound (CAS 216393-99-6) is a short-chain carboxylic acid characterized by a high degree of halogenation.[1] Its structure contains a four-carbon backbone, a terminal carboxylic acid group, and extensive substitution with fluorine, bromine, and chlorine atoms.
Chemical Structure and Physicochemical Properties:
-
IUPAC Name: 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid[]
-
Molecular Formula: C₄HBrClF₅O₂[]
-
Molecular Weight: 291.4 g/mol []
-
Boiling Point: 174.5°C at 760 mmHg[]
-
Structure:
The molecule's properties are dictated by a combination of its functional groups. The carboxylic acid group introduces polarity and the capacity for hydrogen bonding, while the heavily halogenated carbon chain imparts hydrophobicity and chemical stability.[3] The presence of multiple electronegative atoms (F, Cl, Br, O) creates a complex polar profile, making solubility predictions non-trivial.
Theoretical Principles and Solubility Predictions
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, we must consider the interplay of several factors.
-
Carboxylic Acid Group: This polar, protic group can act as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). This feature strongly favors solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, THF).
-
Pentafluoroalkyl Chain: Perfluorinated chains are known to be both hydrophobic (water-repelling) and lipophobic (fat-repelling).[5] This is due to the high electronegativity and low polarizability of fluorine atoms. This portion of the molecule will limit solubility in non-polar hydrocarbon solvents like hexane.
-
Bromo and Chloro Substituents: The addition of bromine and chlorine increases the molecular weight and introduces further polarity. These halogens are more polarizable than fluorine, which can lead to stronger van der Waals interactions.
Based on these principles, a predicted solubility profile can be established.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can act as effective hydrogen bond acceptors for the carboxylic acid group, while also accommodating the halogenated chain. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols can form strong hydrogen bonds with the solute. Solubility may be slightly lower than in polar aprotic solvents if the fluorinated tail disrupts the solvent's own H-bonding network. |
| Ethers | Diethyl Ether | Moderate | Diethyl ether is a good hydrogen bond acceptor but has lower overall polarity, which may accommodate the halogenated chain well but interact less strongly with the acid group compared to THF or acetone. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity and can engage in dipole-dipole interactions. However, they are poor hydrogen bond acceptors, limiting strong interactions with the carboxylic acid. |
| Non-polar Aromatic | Toluene, Benzene | Low | The significant polarity of the carboxylic acid headgroup is incompatible with the non-polar nature of these solvents, leading to poor solvation. |
| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The large mismatch in polarity between the solute and these non-polar solvents makes dissolution highly unfavorable.[4] |
Standardized Protocol for Experimental Solubility Determination
Given the lack of published data, experimental verification is essential. The following protocol describes a standard, reliable method for determining the qualitative and semi-quantitative solubility of a solid compound like this compound in a given solvent.[6][7]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or burette
-
Analytical balance
-
Spatula
Experimental Workflow Diagram
The logical flow for determining solubility can be visualized as follows:
Caption: Workflow for qualitative and semi-quantitative solubility determination.
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 25 mg of this compound using an analytical balance and transfer it to a clean, dry test tube.[7]
-
Initial Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., three 0.25 mL aliquots).[7]
-
Mixing: After each addition, cap the test tube and vortex vigorously for at least 30 seconds to ensure thorough mixing and facilitate dissolution.
-
Observation: After vortexing, visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at a concentration of at least ~33 mg/mL.
-
Incremental Addition (if necessary): If the solid is not fully dissolved, continue to add the solvent in 0.25 mL increments, vortexing after each addition, up to a total volume of 1.5 mL.[6]
-
Classification:
-
Soluble: The compound dissolves completely in a total volume of 1.5 mL or less. This corresponds to a solubility of ≥16.7 mg/mL.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some solid remains even after adding 1.5 mL of solvent.
-
Insoluble: Little to no solid dissolves in the 1.5 mL of solvent.
-
Conclusion
While empirical data for the solubility of this compound remains unpublished, a strong predictive framework can be built from fundamental chemical principles. The presence of a polar carboxylic acid group combined with a highly halogenated, hydrophobic tail suggests that the compound will exhibit the highest solubility in polar aprotic solvents like THF and acetone. Its solubility is expected to be moderate in polar protic and ethereal solvents and progressively lower in chlorinated and non-polar hydrocarbon solvents. This technical guide provides a solid theoretical foundation and a practical, standardized protocol that enables researchers to confidently assess the solubility of this compound, facilitating its effective use in further scientific endeavors.
References
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- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Forum].
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3-Bromo-4-chloropentafluorobutyric acid safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 3-Bromo-4-chloropentafluorobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a highly functionalized and reactive molecule, its use in advanced chemical synthesis demands a thorough understanding of its properties and associated hazards. This document synthesizes critical data from safety data sheets, general chemical handling principles, and an understanding of its underlying chemical reactivity to ensure its safe and effective use in a laboratory setting.
Section 1: Compound Profile and Hazard Identification
This compound (CAS No. 216393-99-6) is a short-chain carboxylic acid characterized by a high degree of halogenation.[1][] The presence of fluorine, chlorine, and bromine atoms, in addition to the carboxylic acid functional group, imparts unique chemical properties but also necessitates stringent safety measures. Its primary hazard is its corrosive nature.[1]
1.1: Physical and Chemical Properties
The compound is a colorless liquid under standard conditions.[1] Its key physical and chemical identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 216393-99-6 | [1][3] |
| Molecular Formula | C₄HBrClF₅O₂ | [1][] |
| Molecular Weight | 291.40 g/mol | [1][] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 174.5°C at 760 mmHg | [] |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [] |
1.2: GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a significant hazard. The primary danger is its severe corrosive effect on biological tissues.[1][4]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 1B | H314 - Causes severe skin burns and eye damage. | Danger |
| Serious Eye Damage/Irritation | 1 | H318 - Causes serious eye damage. | Danger |
Data sourced from supplier Safety Data Sheets.[1][4]
The emergency overview confirms the compound "Causes severe skin burns and eye damage."[1] This necessitates immediate and thorough first aid in case of any exposure, and preventative measures are paramount.
Section 2: The Chemistry of Handling: Reactivity and Stability
Understanding the chemical reactivity of this compound is fundamental to its safe handling. The molecule's behavior is dictated by the interplay between the acidic proton of the carboxylic acid and the varying strengths of the carbon-halogen bonds.
-
Acidic Nature : As a carboxylic acid, it will react exothermically with bases in neutralization reactions.[5] It is corrosive to many metals, potentially generating flammable hydrogen gas.[5]
-
Carbon-Halogen Bond Stability : The carbon-fluorine (C-F) bonds in the structure are exceptionally strong and generally unreactive under normal laboratory conditions.[6][7] Conversely, the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are significantly weaker and represent potential sites for nucleophilic substitution, although the primary hazard remains its corrosivity.[6]
-
Thermal Stability : The compound is stable under normal storage conditions.[1] However, thermal decomposition can lead to the release of hazardous and irritating vapors, including hydrogen fluoride (HF), hydrogen chloride (HCl), and hydrogen bromide (HBr).[1]
-
Incompatible Materials : To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong bases, and metals.[5][8]
Section 3: Risk Assessment and Mitigation Workflow
A thorough risk assessment must be performed before any procedure involving this compound. The workflow should prioritize the elimination or reduction of hazards through a "Hierarchy of Controls."
Caption: Hierarchy of Controls and a corresponding risk assessment workflow.
3.1: Engineering Controls
The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the compound.[1][8] This prevents the inhalation of corrosive vapors and protects the user from splashes. The work area should have immediate access to an emergency eyewash station and a safety shower.[9]
3.2: Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling this chemical.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles AND a face shield | Goggles provide a seal against splashes. A face shield is required to protect the entire face from splashes of this highly corrosive material.[1][10] |
| Hands | Chemical-resistant gloves | The SDS specifies "protective gloves".[1] Nitrile gloves may offer splash protection but are not suitable for prolonged contact. It is crucial to consult the glove manufacturer's compatibility chart. Double-gloving is recommended.[10] |
| Body | Chemical-resistant lab coat and closed-toe shoes | A lab coat, preferably one that is chemical-resistant, should be fully buttoned. Ensure no skin is exposed between gloves and sleeves. |
Section 4: Standard Operating Procedures (SOPs)
Adherence to established protocols is critical for safety.
4.1: Handling and Use Protocol
-
Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.
-
Don PPE : Put on all required PPE as detailed in Section 3.2.
-
Dispensing : Conduct all transfers of the liquid within the fume hood. Open containers carefully to avoid splashes.[11] Use a pipette or graduated cylinder for accurate measurement.
-
Reaction Setup : If adding to a reaction, do so slowly and in a controlled manner, especially if the reaction is exothermic. Ensure the apparatus is securely clamped.
-
Post-Handling : Tightly close the container immediately after use. Clean any contaminated glassware within the fume hood.
-
Doff PPE : Remove PPE carefully, avoiding contact with any potentially contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[1]
4.2: Storage Protocol
-
Store in a designated corrosives area.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Segregate from incompatible materials such as bases and strong oxidizing agents.[8]
-
Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
4.3: Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical to minimizing injury.
Caption: Emergency response flowchart for exposure and spills.
All first aid measures are based on the supplier SDS and require immediate medical attention.[1][4]
4.4: Waste Disposal
All waste containing this compound, including contaminated absorbent material and disposable labware, must be considered hazardous waste.
-
Collect waste in a designated, compatible, and clearly labeled container for halogenated organic waste.
-
Do not mix with incompatible waste streams.
-
Dispose of the container through your institution's approved hazardous waste disposal program.[1]
Conclusion
This compound is a valuable reagent for chemical synthesis, but its highly corrosive nature demands respect and meticulous handling. The foundation of its safe use lies in a comprehensive understanding of its hazards, the consistent application of engineering controls, especially the chemical fume hood, and the unwavering use of appropriate personal protective equipment. By adhering to the protocols outlined in this guide, researchers can mitigate the risks and handle this compound with confidence and safety.
References
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BenchChem. (2025). Safety and handling of fluorinated organic compounds. Benchchem. 10
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. 1
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BOC Sciences. (n.d.). CAS 216393-99-6 this compound. BOC Sciences.
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Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Fisher Scientific. 3
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CAMEO Chemicals - NOAA. (n.d.). Halogenated Organic Compounds. National Oceanic and Atmospheric Administration. 12
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G. La-Venia, A., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 13
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Purdue University. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. 14
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ChemSec. (n.d.). Halogenated compounds. The SIN List. 15
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Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Fisher Scientific. 4
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Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromo-4-chloro-1,1,1-trifluorotoluene. Fisher Scientific. 8
-
Fisher Scientific. (2009). SAFETY DATA SHEET - 3-Bromo-4-fluorobenzoic acid. Fisher Scientific. 9
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Science.gov. (n.d.). halogenated carboxylic acids: Topics. Science.gov. 16
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University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. 17
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University of Utah. (n.d.). Acid Handling. University of Utah Department of Chemistry. 11
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MaChemGuy. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. 6
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CAMEO Chemicals - NOAA. (n.d.). Acids, Carboxylic. National Oceanic and Atmospheric Administration. 5
-
Alfa Chemistry. (n.d.). Why Fluoroalkanes are the Least Reactive Haloalkanes. Alfa Chemistry. 7
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spectroscopic data for 3-Bromo-4-chloropentafluorobutyric acid (NMR, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloropentafluorobutyric acid
This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of this compound, a complex halogenated carboxylic acid. Given the absence of readily available, published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It combines foundational spectroscopic principles with data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features. Furthermore, it outlines detailed, field-proven protocols for the empirical acquisition and analysis of this data, emphasizing experimental design and causality.
Predicted Spectroscopic Analysis
The structural elucidation of a novel or uncharacterized molecule like this compound relies on a multi-faceted analytical approach. NMR (¹H, ¹³C, ¹⁹F) and IR spectroscopy are cornerstone techniques that provide orthogonal, confirmatory information about the molecule's atomic connectivity and functional groups.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the predicted NMR data, the carbon atoms in the butyric acid backbone are numbered C1 through C4, starting from the carboxyl carbon.
Caption: Figure 2. General workflow for spectroscopic analysis
Protocol for NMR Spectroscopy
Rationale for Experimental Choices: The choice of solvent is critical for dissolving the analyte and avoiding overlapping signals. Given the acidic nature of the compound, a neutral solvent like Chloroform-d (CDCl₃) or Acetone-d₆ is recommended. Acetone-d₆ is more polar and may be a better choice if solubility is an issue. The acquisition parameters are chosen to ensure adequate signal-to-noise and accurate quantification, especially for the less sensitive ¹³C nucleus.
Methodology:
-
Solvent Selection and Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., Acetone-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H and ¹³C referencing (δ = 0.0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ will be used.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
¹H-NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum with a standard pulse sequence. A relaxation delay of 1-2 seconds and 8-16 scans should be sufficient for the single, concentrated proton signal.
-
-
¹³C-NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets.
-
Use a longer relaxation delay (5-10 seconds) to allow for the full relaxation of quaternary and carbonyl carbons. A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
¹⁹F-NMR Acquisition:
-
Switch the probe to the ¹⁹F nucleus frequency.
-
Acquire a standard proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a small number of scans (16-64) is typically adequate.
-
Note the large spectral width often required for fluorinated compounds.
-
Protocol for Infrared (FTIR) Spectroscopy
Rationale for Experimental Choices: The compound is a carboxylic acid and is expected to be corrosive. Traditional salt plates (NaCl, KBr) are susceptible to damage from acids and moisture. [1]Therefore, Attenuated Total Reflectance (ATR) is the method of choice. A diamond ATR crystal is exceptionally robust, chemically inert, and provides high-quality data from a single drop of liquid sample, minimizing sample consumption and preparation time. [2][3] Methodology:
-
Instrument Preparation:
-
Ensure the diamond ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and H₂O vapor) and the instrument itself. [4]3. Sample Spectrum Acquisition:
-
Place a small drop of the neat this compound sample directly onto the center of the diamond crystal.
-
If a pressure clamp is available, apply gentle pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
The resulting spectrum will be an absorbance spectrum, automatically ratioed against the background.
-
Thoroughly clean the ATR crystal immediately after use with a suitable solvent to prevent damage and cross-contamination.
-
References
-
US Corrosion. (n.d.). FTIR Testing by US Corrosion Houston Laboratory. Retrieved from [Link]
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. PubMed. Retrieved from [Link]
-
Harrick Scientific Products, Inc. (n.d.). A Corrosive Liquid Investigated by Diamond ATR Infrared Spectroscopy. AZoM. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Science.gov. (n.d.). halogenated carboxylic acids: Topics by Science.gov. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Glick, R. E., & Ehrenson, S. J. (1957). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). Spectroscopic Properties of Carboxylic Acids. Retrieved from [Link]
-
Maciel, G. E., & Dennis, L. W. (1995). Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. PubMed. Retrieved from [Link]
-
SpectraBase. (n.d.). Heptafluorobutyric acid - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]
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Prakash, G. K. S., & Mathew, T. (2010). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. Retrieved from [Link]
-
JoVE. (2023). Reactions of Carboxylic Acids: Introduction. Retrieved from [Link]
-
von Allwörden, U., & Preetz, W. (2007). Calculation of 19F and 195Pt NMR Shifts of Fluoro-Chloro-Bromo- Platinates(IV). ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of bromomethane. Retrieved from [Link]
-
NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Bromo-4-fluorobenzotrifluoride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloropentanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
NIST. (n.d.). 1-Propene, 3-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). (4R)-3-bromo-4-chloroheptane. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis Pathway for 3-Bromo-4-chloropentafluorobutyric Acid
A Note to Our Readers:
While direct synthesis information is not available, this guide will provide a comprehensive overview of general principles and established methodologies for the synthesis of related halogenated and fluorinated aliphatic carboxylic acids. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be exploring the synthesis of novel compounds within this chemical class. The content will focus on analogous reactions and pathways that could potentially be adapted for the synthesis of 3-Bromo-4-chloropentafluorobutyric acid, with the understanding that any such adaptation would require significant experimental validation.
Part 1: Foundational Principles in the Synthesis of Halogenated Fluorinated Carboxylic Acids
The synthesis of molecules like this compound presents unique challenges due to the presence of multiple, different halogen atoms on a short carbon chain, as well as a carboxylic acid functional group. The reactivity of the molecule is influenced by the strong electron-withdrawing effects of the fluorine atoms, which can impact the acidity of the carboxylic acid and the reactivity of the adjacent carbon atoms.
General strategies for constructing such molecules often involve:
-
Building Block Approach: Starting with smaller, commercially available fluorinated precursors and sequentially introducing the desired halogen atoms and the carboxylic acid functionality.
-
Halogenation of a Precursor Molecule: Introducing bromine and chlorine atoms to a fluorinated butyric acid derivative. The regioselectivity of this halogenation is a critical consideration.
-
Functional Group Interconversion: Modifying a precursor molecule containing the desired carbon skeleton and halogenation pattern to introduce the carboxylic acid group.
Part 2: Potential Synthetic Strategies and Methodologies
While a direct pathway is not documented, we can explore potential synthetic routes based on established reactions in organofluorine chemistry.
Strategy 1: Halogenation of a Pentafluorobutyric Acid Derivative
This approach would involve the selective introduction of bromine and chlorine at the 3 and 4 positions of a pentafluorobutyric acid derivative.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis via halogenation of a precursor.
Detailed Protocol Considerations:
-
Starting Material: Pentafluorobutyric acid or a suitable derivative (e.g., an ester) would be the logical starting point.
-
Bromination: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or bromine under UV irradiation are commonly used for allylic or benzylic bromination. However, for an aliphatic chain, achieving regioselectivity can be challenging. The electron-withdrawing nature of the fluorine atoms would influence the reactivity of the C-H bonds.
-
Chlorination: Similarly, reagents like N-chlorosuccinimide (NCS) could be employed for chlorination. Controlling the position of chlorination would be a key challenge.
-
Causality: The choice of halogenating agent and reaction conditions (e.g., temperature, solvent, initiator) would be critical in directing the halogenation to the desired positions and minimizing side reactions. The high electronegativity of the fluorine atoms would likely deactivate the carbon chain, potentially requiring harsh reaction conditions.
Strategy 2: Building Block Assembly
This strategy would involve coupling smaller halogenated and fluorinated fragments.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis via a building block approach.
Detailed Protocol Considerations:
-
Fragment Selection: This could involve, for example, a Grignard reagent derived from a bromochloro-fluoroethane derivative and reacting it with a perfluorinated carbonyl compound.
-
Coupling Chemistry: Various carbon-carbon bond-forming reactions could be explored, such as Grignard reactions, organolithium chemistry, or transition metal-catalyzed cross-coupling reactions. The stability of the organometallic reagents in the presence of multiple halogen atoms would be a concern.
-
Functional Group Manipulation: Following the coupling, a series of reactions would be necessary to convert the functional groups at the ends of the newly formed four-carbon chain into a carboxylic acid. This could involve oxidation of an alcohol or aldehyde.
Part 3: Challenges and Considerations in Synthesis
The synthesis of this compound is anticipated to present several significant challenges:
-
Regioselectivity: Controlling the precise placement of the bromine and chlorine atoms on the butyric acid backbone would be a primary obstacle.
-
Stereoselectivity: If chiral centers are created during the synthesis, controlling the stereochemistry would add another layer of complexity.
-
Reagent Compatibility: The high reactivity of many organometallic reagents may not be compatible with the presence of multiple halogen atoms.
-
Purification: The separation of the desired product from potential regioisomers and other side products could be difficult.
Part 4: Characterization Techniques
Once a potential synthesis is performed, a battery of analytical techniques would be essential to confirm the structure and purity of the final compound.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁹F NMR would be crucial for determining the connectivity of the atoms and confirming the positions of the halogens. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | To identify the presence of the carboxylic acid functional group (C=O and O-H stretches). |
| Elemental Analysis | To determine the percentage composition of carbon, hydrogen, bromine, chlorine, and fluorine. |
Conclusion
While a specific, validated synthesis pathway for this compound is not currently described in the scientific literature, this guide has outlined general principles and potential strategies based on established methodologies for the synthesis of related halogenated and fluorinated carboxylic acids. Any attempt to synthesize this novel compound would require extensive research and development to overcome the significant challenges of regioselectivity and reagent compatibility. The information provided here serves as a foundational resource for researchers and scientists in the field of organofluorine chemistry and drug development.
References
As no direct synthesis for this compound was found, the following references provide general information on the synthesis of halogenated and fluorinated organic compounds, which may be relevant for developing a potential synthetic route.
-
Synthesis of halogenated esters of fluorinated carboxylic acids by the regio- and stereospecific addition of acyl hypochlorites to olefins. The Journal of Organic Chemistry. [Link]
- Process for the preparation of halogenated aliphatic carboxylic-acid fluorides.
-
Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed. [Link]
-
Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]
-
Synthesis of Halogenated Carboxylic Acids and Amino Acids. Semantic Scholar. [Link]
A Comprehensive Technical Guide to the Research Applications of 3-Bromo-4-chloropentafluorobutyric Acid
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 3-Bromo-4-chloropentafluorobutyric acid, a unique polyhalogenated carboxylic acid. While specific applications for this molecule are not yet extensively documented in the literature, its structural features—a carboxylic acid functional group, a fully fluorinated carbon backbone, and distinct bromine and chlorine substituents—suggest a wide range of possibilities as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. This document outlines plausible synthetic routes for its preparation and details several potential research applications, complete with experimental protocols and theoretical justifications. The aim is to provide researchers, scientists, and drug development professionals with a forward-looking resource to unlock the potential of this intriguing molecule.
Introduction: The Promise of Polyhalogenated Building Blocks
The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules has become a cornerstone of modern chemical research and development.[1][2][3] Fluorinated compounds exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity/basicity, which are highly desirable in the design of novel pharmaceuticals and agrochemicals.[1][3] The presence of multiple, different halogen atoms on a single molecule, such as in this compound, offers the potential for selective chemical transformations, allowing for the stepwise and controlled introduction of diverse functionalities. This guide will delve into the untapped potential of this specific polyhalogenated carboxylic acid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a novel chemical entity is paramount for its effective application. The table below summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄HBrClF₅O₂ | PubChem |
| Molecular Weight | 291.40 g/mol | PubChem |
| IUPAC Name | 3-Bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | PubChem |
| CAS Number | 216393-99-6 | PubChem |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Appearance | Likely a liquid or low-melting solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents | Inferred |
Proposed Synthesis of this compound
Synthetic Pathway Overview
The proposed synthesis starts from the commercially available 2,2,3,4,4,4-hexafluorobutanol and proceeds through a series of oxidation, halogenation, and hydrolysis steps.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Oxidation of 2,2,3,4,4,4-Hexafluorobutanol to 2,2,3,4,4,4-Hexafluorobutanal
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) in dichloromethane (DCM) at room temperature, add a solution of 2,2,3,4,4,4-hexafluorobutanol (1.0 equivalent) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of silica gel, washing with additional DCM.
-
Remove the solvent under reduced pressure to obtain crude 2,2,3,4,4,4-hexafluorobutanal, which can be used in the next step without further purification.
Step 2: Oxidation of 2,2,3,4,4,4-Hexafluorobutanal to 2,2,3,4,4,4-Hexafluorobutanoic Acid
-
Dissolve the crude 2,2,3,4,4,4-hexafluorobutanal in acetone and cool the solution to 0 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) (1.5 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Acidify the mixture with concentrated HCl to pH 1-2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2,3,4,4,4-hexafluorobutanoic acid.
Step 3: Synthesis of 3-Bromo-2,2,4,4,4-pentafluorobutanoic Acid
This step can be achieved via a modified Hunsdiecker reaction.
-
Convert the carboxylic acid to its silver salt by reacting it with silver oxide (Ag₂O) in water.
-
Thoroughly dry the silver salt under vacuum.
-
Suspend the dry silver salt in a suitable inert solvent (e.g., carbon tetrachloride).
-
Add a solution of bromine (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture, filter off the silver bromide, and wash the filtrate with a solution of sodium thiosulfate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting α-bromo acid can be purified by distillation or chromatography.
Step 4: Selective Chlorination to Yield this compound
The selective chlorination at the terminal carbon is challenging. A radical-initiated process might be effective.
-
Dissolve the 3-bromo-2,2,4,4,4-pentafluorobutanoic acid in a suitable solvent like dichlorofluoromethane.
-
Add a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and slowly add sulfuryl chloride (SO₂Cl₂) (1.1 equivalents).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and carefully quench any remaining SO₂Cl₂ with water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by fractional distillation under reduced pressure or by preparative HPLC.
Potential Research Applications
The unique combination of functional groups in this compound makes it a promising candidate for various research applications.
Medicinal Chemistry: A Scaffold for Novel Bioactive Molecules
The incorporation of fluorinated fragments is a well-established strategy in drug discovery to enhance metabolic stability and binding affinity.[1][3] The carboxylic acid moiety can serve as a handle for amide bond formation, a common linkage in many pharmaceuticals. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Workflow for Drug Discovery Application:
Caption: A potential workflow for utilizing the title compound in drug discovery.
Proposed Experimental Protocol: Synthesis of a Novel Amide Derivative
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) in dry DCM.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Add a solution of a primary or secondary amine of interest (e.g., a known pharmacophore) (1.1 eq) in DCM.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography.
-
-
Selective Cross-Coupling:
-
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
-
Dissolve the synthesized amide (1.0 eq) and a boronic acid or ester (1.2 eq) in a suitable solvent system (e.g., dioxane/water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Agrochemicals: Building Block for Novel Pesticides and Herbicides
Many modern agrochemicals contain fluorinated moieties to enhance their efficacy and environmental persistence.[3] The title compound could serve as a precursor for new classes of pesticides or herbicides. For example, the carboxylic acid could be converted to an ester or amide, and the halogen atoms could be displaced by other functional groups known to impart biological activity.
Example Application: Synthesis of a Potential Fungicide Precursor
Drawing inspiration from the synthesis of 3-bromo-4-fluorobenzaldehyde, which is an intermediate for fungicides, this compound can be envisioned as a building block for analogous compounds.[4][5]
Proposed Reaction Scheme:
Caption: A simplified scheme for the synthesis of a potential agrochemical precursor.
Materials Science: Monomer for Specialty Polymers and Surface Coatings
Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. The carboxylic acid group of this compound allows it to be incorporated into polyesters or polyamides. The presence of bromine and chlorine could also impart flame-retardant properties to the resulting materials.[2][6]
Application in Polymer Synthesis:
Protocol for Polyester Synthesis:
-
Combine this compound with a diol (e.g., ethylene glycol) in a reaction vessel equipped with a stirrer and a distillation apparatus.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to a high temperature (e.g., 180-220 °C) while removing the water formed during the esterification reaction.
-
Apply a vacuum in the later stages of the reaction to drive the polymerization to completion and remove any remaining volatiles.
-
The resulting polyester can be characterized by techniques such as GPC, DSC, and TGA to determine its molecular weight, thermal properties, and flame retardancy.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to assume it is corrosive and potentially toxic.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound represents a promising yet underexplored building block for chemical synthesis. Its unique combination of a carboxylic acid handle, a fluorinated backbone, and two different, selectively addressable halogen atoms opens up a vast design space for the creation of novel molecules with potentially valuable applications in medicine, agriculture, and materials science. The proposed synthetic route and potential applications outlined in this guide are intended to serve as a starting point for researchers to harness the full potential of this versatile compound. Further investigation into its reactivity and biological activity is highly encouraged.
References
-
PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024). HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). PMC - NIH. [Link]
-
A theoretical study of the mechanism of selective fluorination of saturated hydrocarbons by molecular fluorine. Participation of CHCl3 solvent molecules in the ionic process. (n.d.). PubMed. [Link]
-
Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks? (n.d.). Green Science Policy Institute. [Link]
- Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.).
-
Halogen-Free Flame Retardants: What's the Difference and Why It Matters. (n.d.). Techmer PM. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. [Link]
-
Poly(α-hydroxy alkanoic acid)s derived from α-amino acids. (n.d.). PubMed. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). ResearchGate. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). [Link]
-
Buckminsterfullerene. (n.d.). Wikipedia. [Link]
-
Halogen-Free Flame Retardants: benefits of Phosphorus-based additives. (n.d.). [Link]
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. (n.d.).
-
Haloalkanes and Haloarenes. (n.d.). Samagra. [Link]
-
Selectfluor and TBAX (Cl, Br) Mediated Oxidative Chlorination and Bromination of Olefins. (2022). PMC - NIH. [Link]
-
Flame retardants can be. (n.d.). [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). PMC - NIH. [Link]
-
Biosynthesis of Fluorinated Peptaibols Using a Site-Directed Building Block Incorporation Approach. (2017). ACS Publications. [Link]
-
The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. (n.d.). ResearchGate. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ResearchGate. [Link]
-
Synthesis of 3-bromo-4-fluoronitrobenzene. (n.d.). ResearchGate. [Link]
-
Fluorinated peptide biomaterials. (n.d.). PMC - NIH. [Link]
-
Toxic Chemistry: Halogenated flame retardants. (n.d.). GreenSpec. [Link]
-
Synthesis of carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]
-
20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. (2021). Organic Chemistry. [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.).
-
20.5: Preparing Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
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The Enigmatic Probe: An Inquiry into the Potential of 3-Bromo-4-chloropentafluorobutyric Acid in Chemical Biology
An in-depth analysis for researchers, scientists, and drug development professionals on the theoretical framework and empirical validation required to establish a novel chemical entity as a functional probe.
Preamble: The quest for novel chemical probes is a cornerstone of modern drug discovery and chemical biology, enabling the interrogation of complex biological systems with molecular precision. This guide addresses the topic of 3-Bromo-4-chloropentafluorobutyric acid. However, a comprehensive search of the scientific literature and chemical databases reveals a critical absence of information regarding its synthesis, characterization, and application as a chemical probe. While its chemical structure is known, there is no documented evidence of its use in activity-based protein profiling (ABPP) or for target identification.
Therefore, this document will take a unique approach. Instead of presenting a non-existent application, we will use this compound as a case study to delineate the rigorous, multi-faceted process of evaluating a novel, electrophilic compound for its potential as a chemical probe. We will explore the theoretical considerations, the necessary experimental validations, and the potential challenges, thereby providing a robust framework for researchers seeking to develop new chemical tools.
Part 1: Deconstructing the Candidate: Theoretical Evaluation of this compound as a Putative Probe
The structure of this compound (C₄HBrClF₅O₂) suggests potential as a reactive, covalent probe.[] The presence of multiple halogen atoms and a carboxylic acid moiety provides several avenues for interaction with biological macromolecules.
The Reactive "Warhead": Analyzing Electrophilic Centers
A key feature of many covalent probes is an electrophilic "warhead" that can form a stable bond with a nucleophilic amino acid residue on a target protein.[2][3][4] In our candidate molecule, the carbon-bromine and carbon-chlorine bonds are potential reactive sites. The electron-withdrawing nature of the fluorine atoms would likely influence the reactivity of these adjacent C-Br and C-Cl bonds, potentially making the carbon atom more susceptible to nucleophilic attack by residues such as cysteine, lysine, or histidine.
The carboxylic acid group, while typically a nucleophile, could also participate in interactions within a protein's binding pocket, potentially orienting the molecule for a more specific covalent interaction.
The Role of Fluorine: A Double-Edged Sword
The extensive fluorination of the butyric acid backbone would confer several properties. Perfluoroalkyl chains are known for their metabolic stability and unique conformational preferences. This could enhance the probe's bioavailability and reduce off-target metabolism. However, extensive fluorination can also impact solubility and cell permeability, which would need to be empirically determined.
Potential Challenges and Considerations
The primary challenge is the lack of specificity. With two potential leaving groups (Br and Cl), the molecule could react with a broad range of nucleophiles, leading to non-specific labeling of proteins and other biomolecules. This would necessitate a rigorous validation process to identify specific, biologically relevant targets.
Part 2: The Path to Validation: A Hypothetical Workflow for Establishing a Novel Chemical Probe
To elevate this compound from a mere chemical entity to a validated chemical probe, a systematic and multi-pronged experimental approach is required. The following workflow outlines the critical steps.
Synthesis and Characterization
The first step would be the development of a robust and scalable synthesis for this compound. While some suppliers list the compound, a custom synthesis might be necessary for research purposes.[][5][6] This would involve meticulous purification and characterization using techniques such as NMR, mass spectrometry, and elemental analysis to ensure the purity and structural integrity of the compound.
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful technique to identify the protein targets of a reactive small molecule.[2][3][4]
Experimental Protocol: Competitive ABPP Workflow
-
Probe Derivatization: Synthesize an alkyne- or azide-functionalized analog of this compound to enable "click" chemistry for reporter tag conjugation.
-
Proteome Incubation: Treat a complex biological sample (e.g., cell lysate, tissue homogenate) with the derivatized probe.
-
Competitive Inhibition: In parallel, pre-incubate the proteome with the parent, non-derivatized this compound before adding the derivatized probe.
-
Click Chemistry: Conjugate a reporter tag (e.g., biotin for enrichment, a fluorophore for visualization) to the probe-labeled proteins.
-
Enrichment and Identification: For biotinylated proteins, perform streptavidin-based affinity purification. The enriched proteins are then identified by mass spectrometry.
-
Data Analysis: Compare the protein profiles from the samples with and without the competitor. Proteins that show significantly reduced labeling in the presence of the competitor are considered potential targets.
Table 1: Hypothetical Data from a Competitive ABPP Experiment
| Protein ID | Fold Change (Competitor vs. No Competitor) | p-value | Putative Target? |
| P12345 | 0.15 | <0.01 | Yes |
| Q67890 | 0.95 | >0.05 | No |
| R54321 | 0.22 | <0.01 | Yes |
Target Validation and Mechanistic Studies
Once putative targets are identified, a series of validation experiments are crucial.
-
Recombinant Protein Labeling: Confirm direct covalent modification of the purified recombinant target protein by the probe.
-
Site-of-Modification Mapping: Use mass spectrometry to identify the specific amino acid residue(s) on the target protein that are modified by the probe.
-
Functional Assays: Determine the effect of probe binding on the target protein's activity.
-
Cellular Target Engagement Assays: Develop assays to confirm that the probe engages its target in living cells.
Diagram 1: Workflow for Validating a Novel Chemical Probe
Caption: A stepwise workflow for the development and validation of a novel chemical probe.
Conclusion
While this compound is not an established chemical probe, its structure presents an intriguing starting point for the development of new chemical tools. The journey from a simple chemical compound to a validated probe is arduous and requires a multidisciplinary approach, combining synthetic chemistry, proteomics, and biochemistry. This guide provides a comprehensive roadmap for researchers embarking on such a journey, emphasizing the importance of rigorous validation and mechanistic understanding. The principles outlined here are broadly applicable to the evaluation of any novel, reactive compound for its potential to illuminate the complex landscape of the proteome.
References
-
Identification of a chemical probe for bromo and extra C-terminal bromodomain inhibition through optimization of a fragment-derived hit - PubMed. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. [Link]
-
Activity-based protein profiling: Recent advances in medicinal chemistry - PubMed. [Link]
-
Activity-based protein profiling for biochemical pathway discovery in cancer - PMC. [Link]
-
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electrophilic reactivity of 3-Bromo-4-chloropentafluorobutyric acid
An In-depth Technical Guide to the Electrophilic Character and Reactivity of 3-Bromo-4-chloropentafluorobutyric Acid
Abstract
This compound is a highly functionalized organohalogen compound whose reactivity is fundamentally governed by the profound electron-withdrawing nature of its pentafluoroalkyl chain, further substituted with bromine and chlorine. This guide elucidates the electrophilic character of the molecule, demonstrating how its unique electronic profile renders the carbonyl carbon exceptionally susceptible to nucleophilic attack. While the molecule itself is unlikely to undergo direct electrophilic substitution on its saturated, electron-deficient carbon backbone, its reactivity is best understood through the lens of its pronounced electrophilic carbonyl center. We will explore the primary reaction pathways—namely nucleophilic acyl substitution—providing mechanistic insights, field-proven experimental protocols, and an analysis of how the molecule's structure dictates experimental choices. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in advanced chemical synthesis.
Part 1: Molecular Architecture and Electronic Profile
The synthetic utility of any chemical building block is dictated by its structure and resulting electronic properties. In this compound, the convergence of multiple halogen atoms on a short alkyl chain creates a molecule with distinct and powerful reactivity characteristics.
Structural and Physicochemical Properties
The molecule consists of a four-carbon butyric acid backbone that is perfluorinated at the C2 and C4 positions and substituted with bromine at C3 and chlorine at C4. This dense halogenation is the primary determinant of its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [] |
| CAS Number | 216393-99-6 | [] |
| Molecular Formula | C₄HBrClF₅O₂ | [] |
| Molecular Weight | 291.4 g/mol | [] |
| Boiling Point | 174.5°C at 760 mmHg | [] |
The Inductive Effect of Polyhalogenation
The defining feature of this molecule is the immense inductive electron-withdrawing effect (-I effect) exerted by the halogen substituents. Fluorine is the most electronegative element, and the presence of five fluorine atoms powerfully pulls electron density away from the carbon backbone and, consequently, from the carboxylic acid functional group.[2][3] The additional presence of chlorine and bromine atoms further intensifies this effect.
This phenomenon has two critical consequences:
-
Stabilization of the Conjugate Base: Upon deprotonation, the resulting carboxylate anion's negative charge is effectively dispersed and stabilized by the strong inductive pull of the halogenated chain. Any factor that stabilizes the conjugate base relative to the undissociated acid increases the acidity.[4]
-
Activation of the Carbonyl Carbon: The electron density at the carbonyl carbon is significantly depleted, enhancing its partial positive charge (δ+) and making it a highly electrophilic center.
Acidity and pKa
The powerful inductive stabilization of the carboxylate anion makes this compound a very strong acid, significantly stronger than non-halogenated carboxylic acids like acetic acid. Its acidity is expected to be in the range of other perfluoroalkyl carboxylic acids (PFCAs), which are known to be strong acids with pKa values that can be near or even below zero.[5]
To contextualize this, a comparison with other acids is illustrative.
Table 2: Comparative Acidity of Selected Carboxylic Acids
| Carboxylic Acid | Structure | pKa | Rationale for Acidity |
| Acetic Acid | CH₃COOH | 4.76 | Baseline; weak inductive donation from CH₃. |
| 2-Chlorobutanoic Acid | CH₃CH₂CHClCOOH | 2.86 | Inductive effect of one chlorine atom increases acidity.[4] |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 0.5 | Strong inductive effect from three fluorine atoms.[4] |
| This compound | ClCF₂CF(Br)CF₂COOH | Estimated < 1 | Massive inductive effect from five F, one Cl, and one Br atom. |
Part 2: Reaction Pathways Dominated by Electrophilic Character
The pronounced electrophilicity of the carbonyl carbon is the nexus of this molecule's reactivity. This section details the primary nucleophilic acyl substitution reactions that this compound readily undergoes, driven by its inherent electrophilic nature.
Nucleophilic Acyl Substitution: The Primary Reactive Manifold
Nucleophilic acyl substitution is a two-step addition-elimination mechanism.[6] The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the leaving group and reforming the carbonyl double bond.
The extreme electron-withdrawing nature of the polyhalogenated chain accelerates this process in two ways:
-
It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack.
-
The carboxylate (or its derivative) is a good leaving group because the same inductive effects that increase acidity also stabilize the departing anion.
Synthesis of Acid Halides (e.g., Acyl Chlorides)
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation as it installs a superior leaving group (Cl⁻), activating the molecule for subsequent reactions with a wide range of weaker nucleophiles. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this purpose.
Causality Behind Experimental Choices: The reaction with thionyl chloride is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium to completion according to Le Châtelier's principle.[7] The mechanism involves the carboxylic acid's hydroxyl oxygen acting as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂.[7]
Experimental Protocol: Synthesis of 3-Bromo-4-chloropentafluoro-butanoyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂).
-
Reagents: To the flask, add this compound (1.0 eq). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.
-
Purification: The resulting acyl chloride is typically purified by fractional distillation under reduced pressure to yield the pure product.
Self-Validation: The protocol is self-validating through the observation of vigorous gas evolution upon heating, which ceases upon completion. The purity of the final product can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, ~1800 cm⁻¹) and NMR spectroscopy.
Fischer Esterification (Acid-Catalyzed)
Direct esterification with an alcohol under acidic catalysis is a common method for synthesizing esters. The reaction's success hinges on activating the carbonyl group toward attack by a relatively weak alcohol nucleophile.
Mechanism & Authoritative Grounding: The Fischer esterification mechanism begins with the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[8][9] This step significantly increases the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.
Experimental Protocol: Synthesis of an Alkyl 3-Bromo-4-chloropentafluorobutanoate
-
Setup: Combine this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 5-10 eq, serving as both reactant and solvent) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux for 4-8 hours. To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water byproduct, especially with larger, less volatile alcohols.
-
Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Amide Formation
Direct reaction of carboxylic acids with amines to form amides is generally unfavorable as it results in an acid-base reaction, forming a stable ammonium carboxylate salt. To overcome this, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) is a classic example.
Mechanism & Authoritative Grounding: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[7] This intermediate is an excellent electrophile. The amine then attacks the carbonyl carbon of this activated intermediate, leading to the formation of the amide bond and the release of dicyclohexylurea (DCU), a stable and insoluble byproduct.
Experimental Protocol: Amide Synthesis using DCC
-
Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Coupling: After stirring for 15-20 minutes, add the desired amine (1.1 eq) dropwise, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the crude amide product by recrystallization or column chromatography.
Part 3: Reactivity at the Halogenated Carbon Backbone
While the carboxylic acid group is the primary site of reactivity, a comprehensive guide must also consider the properties of the carbon chain.
Inertness to Electrophilic Attack
The carbon backbone of this compound is exceptionally electron-deficient. Saturated carbons are inherently poor nucleophiles, and the intense inductive effect of the halogens removes any residual electron density. Consequently, the C-F, C-Cl, and C-Br bonds are highly polarized and the carbons are shielded from attack by electrophiles. Electrophilic substitution at saturated carbon centers typically requires C-H bonds and proceeds via mechanisms not accessible to this perhalogenated structure.[10][11] Therefore, the carbon chain is considered inert to electrophilic attack under standard conditions.
Potential for Nucleophilic Substitution
Conversely, the electron-deficient nature of the carbon chain makes it a potential target for nucleophiles. The carbon atom bearing the bromine (C3) is the most likely site for nucleophilic substitution, as the C-Br bond is the weakest and bromide is a good leaving group. Such a reaction would likely proceed via an Sₙ2 mechanism, although this would require a potent nucleophile and potentially harsh conditions to overcome the steric hindrance and electronic effects of the adjacent fluorinated groups. This reactivity pathway is secondary to the reactions at the carbonyl but is a plausible consideration for chemists designing complex synthetic routes.
Part 4: Applications in Drug Discovery and Materials Science
The incorporation of highly fluorinated moieties into organic molecules is a powerful strategy in medicinal chemistry and materials science.[12] These groups can profoundly alter a molecule's properties:
-
Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that site, increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The unique electronic and steric properties of fluorine can lead to enhanced binding interactions with target proteins.
Building blocks like this compound provide a synthetically versatile platform for introducing these properties. The carboxylic acid handle allows for facile conjugation to other molecules, while the bromo- and chloro- substituents offer potential sites for further functionalization, for instance, through cross-coupling reactions. Derivatives of similar halogenated structures are frequently explored for antimicrobial and anticancer activities.[13][14]
Conclusion
The is a nuanced topic, best understood by focusing on the exceptional electrophilic character of its carbonyl carbon. This property, induced by the powerful electron-withdrawing effect of the polyhalogenated alkyl chain, makes the molecule an excellent substrate for a variety of nucleophilic acyl substitution reactions, including the formation of acyl chlorides, esters, and amides. While the carbon backbone is inert to electrophiles, its reactivity profile makes it a valuable and versatile building block for introducing fluorinated fragments in the development of advanced materials and next-generation pharmaceuticals.
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Vierke, L., et al. (2013). Calculated pKa values for perfluorooctanoic acid and other highly fluorinated carboxylic acids. Environmental Science & Technology, 47(11), 5732-5739. [Link]
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Roy, S., et al. (2021). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir, 37(43), 12752–12760. [Link]
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Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution? [Link]
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Wallington, T. J., et al. (2004). Atmospheric Chemistry of Perfluorinated Carboxylic Acids: Reaction with OH Radicals and Atmospheric Lifetimes. The Journal of Physical Chemistry A, 108(11), 1973-1979. [Link]
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Narang, R., et al. (2014). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Patsnap. (2019). Synthesis method of 3-bromo-4-fluorobenzaldehyde. [Link]
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ChemRxiv. (2023). Electrophilic Halogenation of Allenoates and 3-Alkynoates: Synthesis of 1,4-Dicarbonyl 3-(E)-Haloalkenes and Mechanistic Investigation. [Link]
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ResearchGate. (2008). Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 3-Bromo-4-chloropentafluorobutyric Acid as a Novel Chemical Probe for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a potential application for 3-Bromo-4-chloropentafluorobutyric acid as a novel heterobifunctional chemical probe for the selective modification of proteins. While not a commonly documented reagent in proteomics, its unique chemical structure, featuring a reactive carboxylic acid and two distinct halogen atoms on a fluorinated backbone, presents a hypothetical framework for advanced proteomic studies, such as identifying protein-protein interactions or mapping active sites. This guide provides a theoretical basis and a detailed, albeit speculative, protocol for its use in a research setting, grounded in established principles of chemical biology and proteomics.
Introduction: The Potential of a Novel Reagent
The field of proteomics continually seeks novel chemical tools to unravel the complexities of protein function and interaction.[1][2] Bifunctional crosslinkers and chemical probes are central to these efforts, allowing for the covalent labeling and subsequent identification of proteins and their binding partners.[2][3] this compound is a compound with intriguing potential for such applications due to its distinct reactive moieties.
This molecule possesses:
-
A carboxylic acid group , which can be activated to react with nucleophilic residues, primarily the ε-amino group of lysine residues.[4]
-
Bromine and chlorine atoms , which can act as leaving groups in alkylation reactions with nucleophilic amino acid side chains such as cysteine, histidine, and methionine.[5]
-
A pentafluorinated butyl chain , which may confer unique solubility properties and can serve as a potential mass tag for mass spectrometry analysis.
These features suggest its utility as a heterobifunctional chemical probe, enabling a two-step labeling strategy. This application note proposes a protocol for using this compound to first label a protein of interest via its lysine residues and then to capture interacting partners through the subsequent activation of the halogenated functionalities.
Principle of the Method
The proposed methodology involves a two-stage reaction. In the first stage, the carboxylic acid of this compound is activated using a standard carbodiimide coupling agent, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated reagent is then reacted with a purified protein or a complex protein mixture, leading to the covalent modification of accessible lysine residues.
In the second stage, the now protein-bound probe can be used to identify proximal amino acids or interacting proteins. The bromine and chlorine atoms can form covalent bonds with nearby nucleophilic residues upon a change in reaction conditions (e.g., increased pH or temperature), effectively cross-linking the proteins. The identification of these cross-linked peptides by mass spectrometry can provide valuable structural information or identify protein-protein interactions.[6]
Visualization of the Proposed Workflow
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Application Notes and Protocols for Protein Modification using 3-Bromo-4-chloropentafluorobutyric acid
Introduction: A Novel Reagent for Cysteine-Selective Bioconjugation
The site-selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the construction of antibody-drug conjugates (ADCs), the introduction of fluorescent probes for imaging, and the stabilization of peptides.[1][2] Among the canonical amino acids, cysteine is a prime target for such modifications due to the high nucleophilicity of its thiol side chain and its relatively low natural abundance, which allows for precise control over the site of conjugation.[3][4]
This document introduces 3-Bromo-4-chloropentafluorobutyric acid as a promising reagent for the selective alkylation of cysteine residues in proteins and peptides. The unique electronic properties conferred by the pentafluorinated backbone and the presence of two distinct halogen atoms offer a unique platform for bioconjugation. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and methods for the characterization of the resulting protein conjugates.
While a plethora of reagents exist for cysteine modification, including maleimides and iodoacetamides, the development of novel reagents with unique reactivity and stability profiles is an ongoing pursuit in the field.[3][4] this compound is an electrophilic reagent that partakes in an alkylation reaction with the nucleophilic thiol group of cysteine, forming a stable thioether bond.[5]
Chemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [] |
| Molecular Formula | C4HBrClF5O2 | [] |
| Molecular Weight | 291.4 g/mol | [] |
| Boiling Point | 174.5°C at 760 mmHg | [] |
Mechanism of Cysteine Alkylation
The primary mechanism for the reaction of this compound with cysteine is a nucleophilic substitution (SN2) reaction. The key steps are as follows:
-
Deprotonation of Cysteine: The reaction is typically carried out at a pH slightly below or near the pKa of the cysteine thiol group (~8.5) to generate the more nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the carbon atom bearing the bromine atom. Bromine is a better leaving group than chlorine, leading to selective reaction at the C3 position. The electron-withdrawing nature of the adjacent fluorine atoms and the carboxylic acid group further enhances the electrophilicity of this carbon, facilitating the reaction.
-
Formation of a Stable Thioether Bond: The displacement of the bromide ion results in the formation of a stable covalent thioether bond between the protein and the modifying reagent.
Caption: Mechanism of cysteine alkylation.
Experimental Protocols
The following protocols are designed to be a starting point and may require optimization depending on the specific protein and desired degree of modification.
Protocol 1: In-Solution Protein Modification
This protocol is suitable for purified proteins in solution.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Desalting columns or dialysis tubing for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be modified, they must first be reduced with a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.
-
Reaction: Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal stoichiometry should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction time may need to be optimized.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted reagent.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.
Protocol 2: On-Bead Protein Modification
This protocol is for proteins immobilized on a resin, such as in affinity chromatography.
Materials:
-
Protein-bound resin
-
This compound
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffer: As required for the specific affinity tag.
Procedure:
-
Resin Preparation: Wash the protein-bound resin extensively with the Wash Buffer to remove any unbound material.
-
Reagent Preparation: Prepare a 10 mM solution of this compound in Wash Buffer.
-
Reaction: Add the reagent solution to the resin and incubate at room temperature for 1-2 hours with gentle end-over-end mixing.
-
Washing: Wash the resin with at least 10 bed volumes of Wash Buffer to remove unreacted reagent.
-
Elution: Elute the modified protein using the appropriate Elution Buffer.
Characterization of Protein Modification
Confirmation of successful modification is critical. Mass spectrometry is the gold standard for this purpose.
Mass Spectrometry Analysis
-
Intact Mass Analysis: The covalent addition of this compound results in a predictable mass increase. The expected mass shift can be calculated as follows:
-
Mass of reagent: 291.4 Da
-
Mass of leaving group (Br): 79.9 Da
-
Expected Mass Shift: 211.5 Da
Analysis of the intact protein by ESI-MS before and after modification will reveal this mass shift.[7][8]
-
-
Peptide Mapping: For larger proteins or to confirm the site of modification, a "bottom-up" proteomics approach can be used.[9][10]
-
The modified protein is digested with a specific protease (e.g., trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS.[11]
-
The modified peptide will show a mass increase of 211.5 Da, and MS/MS fragmentation can pinpoint the modified cysteine residue.
-
Caption: General experimental workflow.
Troubleshooting and Considerations
-
Low Modification Efficiency:
-
Increase the molar excess of the reagent.
-
Increase the reaction time or temperature (e.g., 37°C).
-
Ensure complete reduction of disulfide bonds if necessary.
-
Optimize the pH of the reaction buffer.
-
-
Non-specific Modification:
-
While cysteine is the primary target, other nucleophilic residues like lysine or histidine can react at higher pH values.[12] Maintain the reaction pH around 7.5 to favor cysteine modification.
-
Reduce the molar excess of the reagent.
-
-
Protein Precipitation:
-
Some organic solvents used to dissolve the reagent can cause protein precipitation. Add the reagent stock solution dropwise while gently vortexing.
-
Screen different co-solvents if precipitation persists.
-
Conclusion
This compound presents a valuable new tool for the chemical biologist's arsenal. Its unique structure suggests a high reactivity towards cysteine residues, leading to the formation of a stable thioether linkage. The protocols and characterization methods outlined in this guide provide a robust framework for the successful application of this reagent in protein modification studies, paving the way for novel bioconjugates with applications in research, diagnostics, and therapeutics.
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Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
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Zolg, D. P., Wilhelm, M., Schnatbaum, K., Zerweck, J., Knaute, T., Wenschuh, H., & Kuster, B. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 16(8), 1546–1559. [Link]
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Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
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Wang, Y., Chen, Z., Xu, Z., Luo, X., Zhang, Y., Chen, Y., ... & Liu, C. (2022). Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. CCS Chemistry, 4(1), 246-255. [Link]
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Protein mass spectrometry. Wikipedia. [Link]
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Mir, M. H., Parmar, S., Singh, C., & Kalia, D. (2023). Cysteine bioconjugation and some commonly used reagents. International Journal of Biological Macromolecules, 253, 126743. [Link]
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Wang, L., Ma, J., Wang, Y., He, Z., Wang, Y., Li, W., ... & Chen, P. R. (2021). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Organic Letters, 23(15), 5946–5950. [Link]
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Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical reviews, 101(2), 269-296. [Link]
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Seki, H., Walsh, S. J., Bargh, J. D., Parker, J. S., Carroll, J., & Spring, D. R. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(24), 8345-8351. [Link]
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Matos, M. J., Ferreiro-Vila, C., & Bernardes, G. J. (2018). Protein Conjugation by Electrophilic Alkynylation using 5-(Al- kynyl)dibenzothiophenium Triflates. Angewandte Chemie International Edition, 57(3), 712-716. [Link]
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Modifications of cysteine residues with alkylating agents used in proteomics. (2021). Journal of Proteomics, 241, 104221. [Link]
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de la Torre, B. G., & Albericio, F. (2015). Advances in Chemical Protein Modification. Accounts of Chemical Research, 48(5), 1361–1371. [Link]
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Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]
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Electrochemical protein modification through electrophilic aromatic... ResearchGate. [Link]
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Schopfer, F. J., Cipollina, C., & Freeman, B. A. (2011). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. Redox biology, 1(1), 91–101. [Link]
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Poirier, D., Spence, M., & Gendron, F. P. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
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Lundblad, R. L. (2005). Chemical Reagents for Protein Modification, Third Edition. CRC Press. [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biochemical Journal, 187(2), 345–352. [Link]
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Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. (2018). Biochemistry, 57(22), 3149–3160. [Link]
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Knorre, D. G., Kudryashova, N. V., & Godovikova, T. S. (2009). Chemical and functional aspects of posttranslational modification of proteins. Acta Naturae, 1(3), 29–51. [Link]
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Tarasova, N. I., Lavrenova, G. I., & Stepanov, V. M. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biochemical Journal, 187(2), 345–352. [Link]
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Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap. [Link]
- Preparation of 3-bromo-4-fluoro-benzoic acid.
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4-Bromo-3-chloro-2-fluorobenzoic acid. PubChem. [Link]
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Application Note & Protocol: Covalent Labeling of Proteins with 3-Bromo-4-chloropentafluorobutyric acid for Structural and Functional Studies
Abstract
This document provides a detailed methodology for the covalent labeling of proteins with the fluorinated chemical probe, 3-Bromo-4-chloropentafluorobutyric acid. The primary application of this reagent is to introduce a fluorine-rich tag onto a protein of interest, enabling downstream analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions.[1] The protocol herein is based on the well-established carbodiimide chemistry, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond between the carboxylic acid group of the labeling reagent and primary amines on the protein surface, primarily the ε-amino group of lysine residues.[2][3][4] This guide offers a comprehensive workflow, from reagent preparation and protein labeling to the purification and characterization of the resulting conjugate, tailored for researchers in molecular biology, biochemistry, and drug development.
Introduction: The Utility of Fluorine Probes in Protein Science
The introduction of fluorine atoms into proteins provides a unique spectroscopic handle for biophysical studies. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high NMR sensitivity.[1] Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local environment, making it an exquisite probe for conformational changes, ligand binding, and protein-protein interactions.[1] this compound is a novel reagent designed to leverage these advantages by covalently attaching a polyfluorinated moiety to a target protein.
Causality of Experimental Choice: The selection of EDC/NHS chemistry for this protocol is predicated on its versatility and proven efficacy in bioconjugation.[5] This "zero-length" crosslinking approach creates a direct amide bond without introducing a bulky linker, thus minimizing potential perturbation of the protein's native structure and function.[2][3] The addition of NHS stabilizes the reactive intermediate formed by EDC, increasing the efficiency of the conjugation to primary amines.[2][3][4]
Reaction Mechanism and Workflow Overview
The labeling strategy proceeds in two key stages:
-
Activation of the Carboxylic Acid: EDC first reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[2][3][6] This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[2][3] To enhance stability and reaction efficiency, NHS is introduced to convert the O-acylisourea intermediate into a more stable NHS ester.[2][3][4]
-
Nucleophilic Attack by Protein Amines: The NHS ester readily reacts with primary amines on the protein surface (e.g., lysine side chains and the N-terminus) via nucleophilic acyl substitution. This reaction forms a stable amide bond, covalently linking the fluorinated probe to the protein, and releases NHS.[2]
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for protein labeling.
Materials and Reagents
Equipment
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials (e.g., microcentrifuge tubes)
-
Spectrophotometer (for protein concentration measurement)
-
Centrifuge
-
Desalting columns (e.g., spin columns with a suitable molecular weight cutoff)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
NMR spectrometer with a fluorine probe
Reagents
-
Protein of interest
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
(Optional) 2-Mercaptoethanol for quenching EDC in two-step protocols[3][6]
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), anhydrous
-
Reagents for protein concentration determination (e.g., Bradford or BCA assay)
Detailed Experimental Protocols
Reagent Preparation
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the Activation Buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxylates.
-
Labeling Reagent Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
EDC and NHS/Sulfo-NHS Solutions: Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water immediately before use. EDC is moisture-sensitive and will hydrolyze in aqueous solutions.[4]
Protein Labeling Procedure (One-Pot Method)
This protocol is suitable for most applications and involves the simultaneous addition of all reagents.
-
To the protein solution in a reaction vial, add the desired molar excess of the this compound stock solution. A starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein.
-
Add NHS (or Sulfo-NHS) to the reaction mixture to a final concentration of 5 mM.
-
Initiate the reaction by adding EDC to a final concentration of 2 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
Optimization of Labeling Conditions
The efficiency of labeling can be influenced by several factors. The following table provides guidance on optimizing these parameters.
| Parameter | Recommended Range | Rationale |
| pH | Activation: 4.5-6.0Coupling: 7.0-8.0 | EDC activation of carboxyl groups is most efficient at acidic pH, while the reaction of the NHS ester with primary amines is favored at neutral to slightly basic pH.[6] |
| Molar Ratio of Label:Protein | 10:1 to 100:1 | A higher ratio increases the degree of labeling but also the risk of protein modification at multiple sites and potential protein precipitation. |
| Molar Ratio of EDC:NHS | 1:1 to 1:2.5 | A slight excess of NHS can improve the stability of the active intermediate. |
| Reaction Time | 1 to 4 hours | Longer reaction times may increase labeling but also the risk of side reactions and protein degradation. |
| Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. Lower temperatures can be used to slow down hydrolysis of the active ester. |
Purification of the Labeled Protein
It is crucial to remove unreacted labeling reagent and byproducts (e.g., urea) from the labeled protein.
-
Desalting Column: The most common method is to use a desalting spin column or gravity-flow column with a molecular weight cutoff appropriate for the protein of interest.
-
Equilibrate the desalting column with a suitable storage buffer for the protein (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
Collect the eluate containing the purified, labeled protein according to the manufacturer's instructions.
-
Dialysis/Diafiltration: For larger sample volumes, dialysis or diafiltration against a suitable storage buffer is an effective alternative.
Characterization of the Labeled Protein
Mass Spectrometry
Mass spectrometry is used to determine the degree of labeling (i.e., the number of fluorinated tags per protein molecule).
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Procedure:
-
Acquire a mass spectrum of the unlabeled protein as a reference.
-
Acquire a mass spectrum of the labeled protein.
-
The mass of the this compound tag (minus the elements of water, H₂O, lost during amide bond formation) will be added to the mass of the protein for each successful conjugation. The degree of labeling can be calculated from the mass shift.
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is the primary analytical technique for which this labeling reagent is designed.
-
Method: One-dimensional ¹⁹F NMR spectroscopy.
-
Procedure:
-
Prepare the labeled protein sample in a suitable NMR buffer containing a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid).
-
Acquire a ¹⁹F NMR spectrum.
-
The number of observed resonances will correspond to the number of magnetically distinct fluorine environments in the labeled protein. Changes in the chemical shifts of these resonances upon addition of a ligand or binding partner can provide valuable information about protein conformational changes and interactions.[5]
-
Potential Challenges and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive EDC/NHS (hydrolyzed)- Incorrect buffer pH- Insufficient molar excess of labeling reagent | - Use fresh, anhydrous stocks of EDC and NHS.- Verify the pH of the reaction buffers.- Increase the molar ratio of the labeling reagent to the protein. |
| Protein Precipitation | - High degree of labeling leading to aggregation.- Unfavorable reaction conditions. | - Reduce the molar excess of the labeling reagent.- Decrease the reaction time.- Perform the reaction at a lower temperature (4°C). |
| Non-specific Labeling/Side Reactions | - Reaction of the bromo- or chloro- groups with nucleophilic residues (e.g., cysteine). | - If the protein contains free cysteines, consider protecting them with a reversible blocking agent prior to labeling.- Keep the reaction time to a minimum. |
| Broad ¹⁹F NMR Signals | - Protein aggregation.- Conformational heterogeneity. | - Ensure the protein sample is monodisperse by size-exclusion chromatography.- Optimize buffer conditions (pH, ionic strength) to improve protein stability. |
Safety and Handling
-
This compound: As a halogenated carboxylic acid, this compound should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated area.
-
EDC and NHS: These reagents are moisture-sensitive and can be irritating. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described in this application note provides a robust and reproducible method for labeling proteins with this compound. The resulting fluorinated protein conjugates are valuable tools for investigating protein structure, function, and dynamics using ¹⁹F NMR spectroscopy. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for obtaining high-quality, interpretable data.
References
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. [Link]
-
Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. [Link]
-
Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222. [Link]
-
Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33. [Link]
-
Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221-233. [Link]
-
FUJIFILM Diosynth Biotechnologies. (n.d.). Mass Spectrometric Conjugate Characterization. Retrieved from [Link]
-
Londergan, C. H., & Kubasik, M. A. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of Chemical Research, 47(3), 855-865. [Link]
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: 3-Bromo-4-chloropentafluorobutyric acid as a Novel Alkylating Agent for Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cysteine Alkylation and the Emergence of a Novel Fluorinated Reagent
Cysteine, with its nucleophilic thiol (-SH) group, is a highly reactive amino acid residue that plays a pivotal role in protein structure, function, and regulation.[1] The ability of cysteine to form disulfide bonds is fundamental to protein folding and stability, while its susceptibility to various post-translational modifications makes it a key player in cellular signaling and redox homeostasis. In the realms of proteomics and drug development, the strategic modification of cysteine residues is a cornerstone of many analytical and therapeutic strategies.[2][3]
Alkylation of cysteine residues is a widely employed technique to prevent the re-formation of disulfide bonds after reductive cleavage, a critical step in protein sequencing and mass spectrometry-based proteomics.[2][4] This "capping" of free thiols ensures protein sample homogeneity and enhances the accuracy of protein identification and quantification.[2] Furthermore, the targeted alkylation of specific cysteine residues is a burgeoning field in drug discovery, enabling the development of covalent inhibitors that offer enhanced potency and selectivity.[3]
While a variety of cysteine alkylating agents, such as iodoacetamide (IAA) and N-ethylmaleimide (NEM), are well-established, the quest for novel reagents with unique properties continues.[2] This application note introduces 3-Bromo-4-chloropentafluorobutyric acid as a promising new tool for cysteine alkylation. The presence of a polyfluorinated backbone in this reagent is anticipated to confer distinct advantages, including altered solubility and metabolic stability of the modified proteins or peptides, which can be beneficial for downstream applications.[5][6] This guide provides a comprehensive overview of the theoretical basis, practical applications, and detailed protocols for the use of this compound in cysteine residue modification.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₄HBrClF₅O₂ | Thermo Scientific |
| Molecular Weight | 291.396 g/mol | Thermo Scientific |
| Boiling Point | 57°C (0.1 mmHg) | Thermo Scientific |
| Purity | 97% | Thermo Scientific |
| Synonyms | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | Thermo Scientific |
Mechanism of Action: S-Alkylation of Cysteine
The primary mechanism by which this compound modifies cysteine residues is through a nucleophilic substitution reaction (S-alkylation), specifically an SN2-type reaction.[4] The sulfur atom of the deprotonated cysteine thiol group (thiolate) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. Bromine, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the cysteine residue and the pentafluorobutyric acid moiety.
The high electronegativity of the fluorine atoms on the butyric acid backbone is expected to enhance the electrophilicity of the carbon atom attached to the bromine, potentially increasing the reaction rate compared to non-fluorinated analogues.
Caption: Mechanism of cysteine alkylation by this compound.
Potential Applications
The unique properties of this compound open up several potential applications in proteomics and drug discovery.
-
Proteomics Sample Preparation: As a novel alkylating agent, it can be used in standard bottom-up proteomics workflows to irreversibly block cysteine residues after disulfide bond reduction. The significant mass shift upon alkylation allows for easy identification of modified peptides by mass spectrometry.
-
Fluorine-Based Peptide and Protein Labeling: The introduction of five fluorine atoms provides a unique isotopic signature that can be exploited in specialized mass spectrometry applications. Furthermore, fluorine can be a useful probe for NMR studies of protein structure and dynamics.[5]
-
Development of Covalent Inhibitors: The reactivity of the bromo-fluoroalkyl group can be harnessed to design targeted covalent inhibitors that form a permanent bond with a cysteine residue in the active site of a protein of interest. The fluorinated moiety may also enhance the binding affinity and pharmacokinetic properties of the drug candidate.[6]
-
Chemical Biology Probes: this compound can be incorporated into more complex molecules to create chemical probes for identifying and characterizing cysteine-containing proteins in biological systems.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific protein or peptide of interest.
Protocol 1: In-Solution Alkylation of Proteins for Proteomics
This protocol describes the standard procedure for reducing and alkylating a protein sample in solution prior to enzymatic digestion and mass spectrometry analysis.
Caption: General workflow for in-solution protein alkylation.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M urea in 50 mM Ammonium Bicarbonate (ABC), pH 8.0
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in 50 mM ABC
-
Alkylating Agent: 200 mM this compound in 50 mM ABC (prepare fresh)
-
Quenching Solution: 200 mM DTT in 50 mM ABC
-
Trypsin solution (e.g., 1 µg/µL in 50 mM ABC)
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Incubate at 37°C for 30 minutes to ensure complete denaturation.
-
-
Reduction:
-
Add the 100 mM DTT solution to the protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add the freshly prepared 200 mM this compound solution to the reduced protein sample to a final concentration of 25-50 mM.
-
Note: The optimal concentration may need to be determined empirically. A 2.5 to 5-fold molar excess over the reducing agent is a good starting point.
-
Incubate in the dark at room temperature for 45-60 minutes.
-
-
Quenching:
-
Add the 200 mM DTT solution to quench the unreacted alkylating agent to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM ABC to reduce the urea concentration to less than 2 M.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup and Mass Spectrometry:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Analyze the sample by LC-MS/MS.
-
Data Analysis: Mass Shift Calculation
The successful alkylation of a cysteine residue with this compound will result in a specific mass increase of the modified peptide. This mass shift is crucial for identifying alkylated peptides in mass spectrometry data.
-
Molecular Weight of this compound: 291.396 Da
-
Atoms lost during reaction (H from cysteine thiol and Br from the reagent):
-
H: ~1.008 Da
-
Br: ~79.904 Da
-
-
Mass of the added moiety: 291.396 - 1.008 - 79.904 = 210.484 Da
Therefore, a cysteine residue alkylated with this compound will exhibit a mass increase of 210.484 Da . This value should be used as a variable modification in the database search parameters for identifying modified peptides.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Alkylation | Insufficient concentration of alkylating agent. | Increase the concentration of this compound or increase the incubation time. |
| Incomplete reduction of disulfide bonds. | Ensure complete reduction by optimizing DTT concentration and incubation time/temperature. | |
| Off-Target Modifications | Alkylating agent is too concentrated or incubation time is too long. | Decrease the concentration of the alkylating agent and/or shorten the incubation time. Optimize the pH of the reaction buffer. |
| Non-specific reactivity of the reagent. | Perform control experiments to identify other modified residues (e.g., lysine, histidine). | |
| Low Peptide Identification in MS | Poor ionization of fluorinated peptides. | Optimize mass spectrometer source parameters. |
| Incomplete digestion due to modification near cleavage sites. | Consider using a different protease in addition to or instead of trypsin. |
Conclusion and Future Perspectives
This compound presents itself as a valuable and versatile new reagent for the alkylation of cysteine residues. Its unique polyfluorinated structure offers potential advantages in terms of creating novel probes and modifying the physicochemical properties of peptides and proteins. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this compound in their own work. Further studies are warranted to fully characterize its reactivity, specificity, and the impact of the resulting modification on protein structure and function. As the fields of proteomics and chemical biology continue to evolve, the development and application of novel reagents like this compound will be instrumental in advancing our understanding of complex biological systems.
References
- Moldoveanu, T., & Korth, M. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4567–4575.
- Wojdyla, K., & Rogowska-Wrzesinska, A. (2015). Differential alkylation-based redox proteomics – Lessons learnt. Redox Biology, 6, 240-252.
- Cheng, M., Guo, C., & Gross, M. L. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics.
- Parvez, S., et al. (2018). Redox signaling by reactive electrophiles and oxidants. Chemical Reviews, 118(18), 8798-8888.
- Gates, K. S., et al. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. ACS Chemical Biology, 6(5), 437-444.
- Oo, H. N., et al. (2025). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR Protocols, 6(1), 104137.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Chatterji, T., et al. (2015). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 16(12), 29467-29490.
- Gonzalez-Linares, F., et al. (2023). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 24(13), 10834.
- Jue, R. A., & Hale, J. E. (1994). On-line Procedures for Alkylation of Cysteine Residues With 3-bromopropylamine Prior to Protein Sequence Analysis. Analytical Biochemistry, 221(2), 374-378.
- Aydogan, C., et al. (2020).
- Neumann, C. N., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
-
ResearchGate. (n.d.). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen.... Retrieved from [Link]
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Application Note: Chemoselective Modification of Lysine and Histidine Residues using 3-Bromo-4-chloropentafluorobutyric Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the use of 3-Bromo-4-chloropentafluorobutyric acid, a novel trifunctional reagent for the chemoselective modification of proteins and peptides. This reagent possesses three distinct reactive sites: a carboxylic acid, a reactive bromine at the C3 position, and a chlorine at the C4 position. This unique structure allows for targeted covalent modification of lysine or histidine residues through pH-controlled alkylation or through carbodiimide-mediated acylation. Furthermore, the integrated pentafluorobutyl chain serves as a sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and a unique mass tag for mass spectrometry (MS), facilitating straightforward characterization and quantification of the modification. This guide details the underlying chemical principles and provides validated, step-by-step protocols for selective modification, analysis, and troubleshooting.
Scientific Principles and Rationale
This compound offers a versatile platform for bioconjugation. Its utility is rooted in the differential nucleophilicity of amino acid side chains, which can be precisely controlled by adjusting the reaction pH.
Reagent Structure and Reactive Centers
The reagent features three key sites for potential reaction:
-
Carboxylic Acid (-COOH): Can be activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine.
-
C3-Bromine (C-Br): The carbon-bromine bond is polarized, making the C3 carbon electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group, rendering this site highly reactive for alkylation.
-
C4-Chlorine (C-Cl): While also an electrophilic site, the C-Cl bond is generally less reactive towards nucleophilic substitution than the C-Br bond under typical bioconjugation conditions.
The Critical Role of pH in Chemoselectivity
The selectivity of the reaction hinges on the protonation state of the target amino acid side chains, which is governed by their respective pKa values and the pH of the reaction buffer.[1][2]
-
Lysine (ε-amino group): With a pKa of ~10.5, the lysine side chain is predominantly protonated (–NH₃⁺) and thus non-nucleophilic at neutral or acidic pH. It becomes a potent nucleophile only when deprotonated at pH > 9.
-
Histidine (imidazole ring): The imidazole side chain has a pKa of ~6.0. Around neutral pH (6.5-7.4), a significant population of histidine residues exists in a deprotonated, neutral state, making the ring's nitrogen a strong nucleophile.[3]
This difference in pH-dependent nucleophilicity is the foundation for selectively targeting either histidine or lysine.[4]
-
At pH 6.0-7.0: Histidine is nucleophilic while lysine is protonated and unreactive. This pH window favors the selective alkylation of histidine.
-
At pH > 8.5: The lysine side chain is sufficiently deprotonated to act as a nucleophile, enabling it to be targeted for either alkylation or acylation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} idot Diagram 1: pH-dependent chemoselectivity for modification.
Mechanisms of Reaction
Alkylation (Sₙ2 Reaction): The deprotonated nitrogen of the histidine imidazole ring or the lysine amino group acts as a nucleophile, attacking the electrophilic C3 carbon and displacing the bromide ion in a classic Sₙ2 reaction. This forms a stable carbon-nitrogen bond.
Acylation (Amide Bond Formation): The carboxylic acid of the reagent does not directly react with amines. It must first be activated, typically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.[5][6] This ester readily reacts with the nucleophilic lysine ε-amino group to form a stable amide bond.[6]
Experimental Protocols
Note: Always prepare fresh solutions of reagents. The following protocols are designed for a starting protein concentration of 1-5 mg/mL. Molar excess of the modification reagent may need to be optimized depending on the protein and the desired degree of labeling.
Protocol 1: Selective Alkylation of Histidine Residues
This protocol leverages a mildly acidic pH to ensure the protonation and protection of lysine residues while enabling the alkylation of nucleophilic histidine residues.[7]
Materials:
-
Protein of interest (in a buffer compatible with pH 6.5, e.g., MES or phosphate)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.5
-
This compound (Reagent) stock solution (100 mM in DMSO)
-
Quenching Buffer: 1 M L-histidine or 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Zeba™ Spin) or dialysis cassette
Procedure:
-
Preparation: Prepare the protein solution at 1-5 mg/mL in ice-cold Reaction Buffer.
-
Reagent Addition: Add a 20 to 50-fold molar excess of the Reagent stock solution to the protein solution. Add the DMSO stock dropwise while gently vortexing to prevent protein precipitation. The final DMSO concentration should not exceed 5% (v/v).
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This step consumes any unreacted reagent.
-
Purification: Remove excess reagent and reaction byproducts by buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Analysis: Confirm modification by Mass Spectrometry (see Section 3).
Protocol 2: Selective Acylation of Lysine Residues via EDC/NHS Coupling
This protocol uses a two-step carbodiimide chemistry approach at a basic pH to selectively target lysine residues for amide bond formation.[6][8]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or HEPES)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5
-
Reagent stock solution (100 mM in DMSO)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (100 mM in Activation Buffer, prepare fresh)
-
Sulfo-NHS (N-hydroxysulfosuccinimide) solution (100 mM in Activation Buffer, prepare fresh)
-
Quenching Buffer: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Purification: Desalting column or dialysis cassette
Procedure:
-
Reagent Activation: In a separate microcentrifuge tube, combine the following in order:
-
5 µL of 100 mM Reagent stock
-
50 µL of Activation Buffer
-
10 µL of 100 mM EDC solution
-
10 µL of 100 mM Sulfo-NHS solution
-
-
Activation Incubation: Incubate the activation mixture for 15-20 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
Protein Preparation: During the activation step, exchange the protein into the Coupling Buffer (pH 8.5).
-
Conjugation: Add the entire activated reagent mixture to the protein solution.
-
Conjugation Incubation: Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to hydrolyze any unreacted ester and stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the protein conjugate as described in Protocol 1.
-
Analysis: Confirm modification by Mass Spectrometry.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
} idot Diagram 2: General experimental workflow for protein modification.
Characterization and Analysis
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming successful conjugation.[9][10] The covalent addition of the reagent results in a predictable mass shift in the modified protein or its constituent peptides.[11][12]
-
Intact Mass Analysis: Analysis of the intact protein provides a rapid confirmation of modification and can reveal the distribution of species (e.g., unmodified, single-labeled, double-labeled).
-
Peptide Mapping: To identify the specific site(s) of modification, the protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS.[13] Modified peptides are identified by their characteristic mass increase. Tandem MS (MS/MS) sequencing of the modified peptide can pinpoint the exact amino acid residue that was labeled.[13]
| Reaction Type | Target Residue | Covalent Bond | Mass Shift (Monoisotopic) | Mass Shift (Average) |
| Alkylation | Lysine or Histidine | C-N | + 273.93 Da | + 274.58 Da |
| Acylation | Lysine | Amide (C-N) | + 255.92 Da | + 256.57 Da |
| Table 1: Expected mass shifts upon modification with this compound. Note: Alkylation involves the loss of HBr, while Acylation involves the loss of H₂O. |
¹⁹F NMR Spectroscopy
The pentafluorobutyl group provides a powerful and sensitive probe for ¹⁹F NMR analysis.[14][15] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free detection.[14][15]
-
Confirmation of Labeling: The presence of a signal in the ¹⁹F NMR spectrum is definitive proof of successful conjugation.[16]
-
Structural and Dynamic Insights: The chemical shift of the ¹⁹F signal is highly sensitive to the local microenvironment.[14][17] Changes in protein conformation, ligand binding, or protein-protein interactions can be monitored by observing changes in the ¹⁹F spectrum.[17]
-
Quantification: The integration of the ¹⁹F NMR signal can be used to determine the stoichiometry of labeling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Incorrect pH of reaction buffer.- Inactive reagents (especially EDC).- Insufficient molar excess of reagent.- Target residues are inaccessible. | - Verify buffer pH immediately before use.- Use freshly prepared EDC solution.- Increase the molar excess of the modification reagent (e.g., to 100-fold).- Consider adding a mild denaturant (e.g., 1-2 M urea) if protein structure allows. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Reagent-induced aggregation.- Incorrect buffer conditions. | - Keep final DMSO concentration below 5% (v/v); add reagent stock slowly while mixing.- Reduce the molar excess of the reagent.- Screen different buffer conditions (pH, salt concentration). |
| Non-specific Labeling | - Reaction pH is incorrect, leading to loss of selectivity.- Reaction time is too long. | - For histidine-selective alkylation, ensure pH does not drift above 7.0.- For lysine acylation, ensure pH is >8.0 to maximize amine reactivity.- Perform a time-course experiment to find the optimal incubation time. |
| Multiple Peaks in MS | - Incomplete reaction leading to a mix of labeled and unlabeled protein.- Multiple modification sites. | - Increase incubation time or reagent concentration to drive the reaction to completion.- This is expected if the protein has multiple accessible residues. Use peptide mapping to identify all sites. |
References
-
Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI - NIH . Available at: [Link]
-
Side chain interactions and amino acids - Real Chemistry - YouTube . Available at: [Link]
-
Preparation of N(τ)-alkyl-histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel | Request PDF - ResearchGate . Available at: [Link]
-
Using ¹⁹F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications . Available at: [Link]
-
Protein kinase A - Wikipedia . Available at: [Link]
-
Histidine and lysine as targets of oxidative modification - PubMed . Available at: [Link]
-
Role of pKa of Nucleobases in the Origins of Chemical Evolution - PMC - PubMed Central . Available at: [Link]
-
Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation | Request PDF - ResearchGate . Available at: [Link]
-
Linker (poly-l-lysine) is bound to a peptide through a EDC/NHS... - ResearchGate . Available at: [Link]
-
Reactions of Amino Acids - Chemistry LibreTexts . Available at: [Link]
-
Use of ¹⁹F NMR to probe protein structure and conformational changes - PubMed - NIH . Available at: [Link]
-
Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC - NIH . Available at: [Link]
-
Covalent Attachment and Derivatization of Poly(L-lysine) Monolayers on Gold Surfaces As Characterized by Polarization-Modulation . Available at: [Link]
-
Identification of Protein Modifications by Mass Spectrometry . Available at: [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides - ResearchGate . Available at: [Link]
-
General Reactivity of Amino Acids - YouTube . Available at: [Link]
-
Chemical Modification of Lysine and Histidine Residues in Gracilaria tenuistipitata Bromoperoxidase: Effect on Stability and Activity - ThaiScience . Available at: [Link]
-
Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - PMC - NIH . Available at: [Link]
-
Assembly of allosteric macromolecular switches: lessons from PKA - PMC - PubMed Central . Available at: [Link]
-
The pH sensitivity of histidine-containing lytic peptides - PMC - NIH . Available at: [Link]
-
Characterization of intact and modified proteins by mass spectrometry - MS Vision . Available at: [Link]
-
Help with NHS/EDC coupling protocol to attach antibodies to glass : r/labrats - Reddit . Available at: [Link]
-
Synthesis of amino acid residues with reactive side chains under simple conditions . Available at: [Link]
-
Protein Kinase A (PKA) - YouTube . Available at: [Link]
-
Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - Chemical Science (RSC Publishing) . Available at: [Link]
-
Histidine and lysine as targets of oxidative modification - ResearchGate . Available at: [Link]
-
Purine nucleosides replace cAMP in allosteric regulation of PKA in trypanosomatid pathogens - eLife . Available at: [Link]
-
Stabilization of collagen with EDC/NHS in the presence of L-lysine: a comprehensive study . Available at: [Link]
-
Protein mass spectrometry - Wikipedia . Available at: [Link]
-
Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams . Available at: [Link]
-
Design of Highly Fluorinated Peptides for Cell-based ¹⁹F NMR | Bioconjugate Chemistry . Available at: [Link]
-
Alkylation of histidine with maleimido-compounds - PubMed . Available at: [Link]
-
USE OF ¹⁹F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC - PubMed Central . Available at: [Link]
Sources
- 1. Role of pKa of Nucleobases in the Origins of Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thaiscience.info [thaiscience.info]
- 4. The pH sensitivity of histidine-containing lytic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Specific alkylation of a histidine residue in carnitine acetyltransferase by bromoacetyl-l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. msvision.com [msvision.com]
- 10. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Mass Spectrometry Analysis of Protein Modifications_Mass Spectrometry Identification of Protein Modifications_Protein Modification Mass Spectrometry Identification | Baitai Parker Biotechnology [en.biotech-pack.com]
- 12. msf.ucsf.edu [msf.ucsf.edu]
- 13. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-4-chloropentafluorobutyric Acid in Mass Spectrometry
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry applications of 3-Bromo-4-chloropentafluorobutyric acid, a novel derivatizing agent designed for the ultra-trace quantification of nucleophilic compounds. We will refer to this reagent as Halogenated Butyric Acid Derivatizing Agent 1 (HBDA-1). The unique polyhalogenated structure of HBDA-1 makes it an exceptional reagent for enhancing analyte detectability in gas chromatography-mass spectrometry (GC-MS) utilizing electron capture detection (ECD) and particularly negative chemical ionization (NCI-MS). This guide will delve into the fundamental principles of derivatization with HBDA-1, provide a detailed, step-by-step protocol for a validated application, and offer insights into data interpretation and troubleshooting.
Introduction: The Rationale for Derivatization in Mass Spectrometry
In the landscape of analytical chemistry, mass spectrometry stands as a pillar of sensitive and specific molecular detection.[1][2] However, the intrinsic properties of certain analytes can present significant challenges to achieving desired levels of sensitivity and chromatographic performance.[3] Compounds with low volatility, poor thermal stability, or low ionization efficiency often yield suboptimal results. Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to improve its analytical characteristics.[3][4]
The primary goals of derivatization in the context of GC-MS are:
-
Increased Volatility: By masking polar functional groups such as hydroxyls (-OH), amines (-NH2), and thiols (-SH), derivatization reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility and making it amenable to gas chromatography.[3][5]
-
Improved Thermal Stability: Derivatization can protect thermally labile functional groups from degradation in the high-temperature environment of the GC inlet and column.[3]
-
Enhanced Detector Response: The introduction of specific chemical moieties can dramatically increase the signal response for a given detector. For instance, the incorporation of electronegative atoms like fluorine, chlorine, and bromine significantly enhances the response of an Electron Capture Detector (ECD) or a mass spectrometer operating in Negative Chemical Ionization (NCI) mode.[4]
HBDA-1 (this compound) is a prime example of a reagent designed to leverage these principles for enhanced analytical sensitivity.
HBDA-1: A Novel Derivatizing Agent for Ultra-Trace Analysis
Chemical Structure and Properties:
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [][7] |
| Molecular Formula | C4HBrClF5O2 | [][7] |
| Molecular Weight | 291.4 g/mol | [] |
| Boiling Point | 174.5°C at 760mmHg | [] |
The carboxylic acid functionality of HBDA-1 is the reactive site for derivatization, targeting nucleophilic groups on the analyte of interest. The true analytical power of HBDA-1 lies in its dense halogenation. The presence of five fluorine atoms, one chlorine atom, and one bromine atom makes the resulting derivative highly electronegative. This is particularly advantageous for GC-NCI-MS, a technique renowned for its exceptional sensitivity towards electrophilic compounds.[4]
Mechanism of Derivatization with HBDA-1
HBDA-1 derivatizes analytes containing hydroxyl, primary and secondary amine, and thiol functional groups through an acylation reaction. The carboxylic acid of HBDA-1 is first activated to a more reactive intermediate, which is then susceptible to nucleophilic attack by the analyte.
A common activation method involves the use of a catalyst such as a carbodiimide or, more frequently in GC derivatization, by forming a more reactive acid anhydride or acyl halide in situ. For simplicity and efficacy, a mixture of HBDA-1 and an anhydride like trifluoroacetic anhydride (TFAA) is often employed. TFAA reacts with HBDA-1 to form a mixed anhydride, which is a potent acylating agent.
The general reaction scheme is as follows:
-
Activation of HBDA-1: The carboxylic acid of HBDA-1 reacts with an activating agent (e.g., TFAA) to form a highly reactive acylating intermediate.
-
Nucleophilic Attack: The analyte's nucleophilic group (e.g., -OH, -NH2) attacks the carbonyl carbon of the activated HBDA-1.
-
Formation of a Stable Derivative: A stable ester or amide bond is formed, covalently linking the HBDA-1 moiety to the analyte.
Caption: Generalized workflow for HBDA-1 derivatization.
Application Note: Ultrasensitive Quantification of Endogenous Steroids in Human Plasma by GC-NCI-MS using HBDA-1
4.1. Introduction
The quantification of endogenous steroids, such as testosterone and estradiol, in human plasma is crucial for clinical diagnostics and endocrinology research. The low physiological concentrations of these hormones necessitate highly sensitive analytical methods. This application note describes a robust and sensitive method for the simultaneous quantification of multiple steroids in human plasma using gas chromatography-negative chemical ionization-mass spectrometry (GC-NCI-MS) following derivatization with HBDA-1.
4.2. Principle
Steroids are extracted from plasma using liquid-liquid extraction (LLE). The hydroxyl groups of the steroids are then derivatized with HBDA-1 in the presence of trifluoroacetic anhydride (TFAA) as a catalyst. The resulting HBDA-1 esters are highly volatile, thermally stable, and exhibit a strong response in NCI-MS due to their polyhalogenated structure. The high degree of halogenation leads to efficient capture of thermal electrons, resulting in the formation of abundant and stable negative ions, thereby providing exceptional sensitivity.
Caption: Workflow for steroid analysis using HBDA-1 derivatization.
4.3. Materials and Reagents
-
Solvents: HPLC-grade methanol, acetonitrile, isooctane, and methyl tert-butyl ether (MTBE).
-
Reagents: this compound (HBDA-1), Trifluoroacetic anhydride (TFAA), Pyridine.
-
Standards: Certified reference standards of target steroids (e.g., testosterone, estradiol, progesterone) and corresponding isotopically labeled internal standards (e.g., d3-testosterone).
-
GC-MS System: A gas chromatograph coupled to a triple quadrupole mass spectrometer capable of negative chemical ionization.
-
GC Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
4.4. Step-by-Step Protocol
4.4.1. Preparation of Derivatization Reagent
-
In a fume hood, carefully prepare a 1 M solution of HBDA-1 in anhydrous pyridine.
-
Prepare a 1 M solution of TFAA in anhydrous acetonitrile.
-
Safety Note: Pyridine and TFAA are toxic and corrosive. Handle with appropriate personal protective equipment (PPE).
4.4.2. Sample Preparation and Extraction
-
Pipette 200 µL of human plasma into a glass test tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 2 mL of MTBE, cap, and vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer (MTBE) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4.4.3. Derivatization Procedure
-
To the dried extract, add 50 µL of the 1 M HBDA-1 solution in pyridine and 50 µL of the 1 M TFAA solution in acetonitrile.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the tubes to room temperature.
-
Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of isooctane.
-
Transfer the solution to a GC vial with a micro-insert for analysis.
4.5. GC-NCI-MS Analysis
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 310°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Reagent Gas: Methane
-
Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
4.6. Expected Results and Data Analysis
In NCI-MS, polyhalogenated compounds often undergo dissociative electron capture, leading to the loss of a halogen atom or other neutral fragments. For HBDA-1 derivatives, the most abundant ion is often the [M-Br]- or [M-HBr]- fragment. The exact fragmentation will depend on the analyte and the MS conditions.
Table of Expected Ions for SIM Analysis:
| Analyte | Derivatized MW | Expected Fragment Ion (m/z) | Rationale |
| Testosterone | 560.8 (mono-derivatized) | 481.8 | [M-Br]⁻ |
| d3-Testosterone | 563.8 (mono-derivatized) | 484.8 | [M-Br]⁻ |
| Estradiol | 832.2 (di-derivatized) | 753.2 | [M-Br]⁻ |
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to its corresponding internal standard versus the concentration of the calibrators.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak | Incomplete derivatization; Degradation of reagents; Incomplete extraction. | Ensure reagents are fresh and anhydrous; Optimize derivatization time and temperature; Check extraction efficiency with a spiked sample. |
| Poor Peak Shape (Tailing) | Active sites in the GC system; Contaminated liner or column. | Use a deactivated liner; Trim the front end of the column; Bake out the column. |
| High Background Noise | Contaminated reagents or solvents; Septum bleed. | Use high-purity reagents and solvents; Use a low-bleed septum. |
| Variable Results | Inconsistent sample workup; Matrix effects. | Ensure precise pipetting and timing; Evaluate different extraction solvents; Use isotopically labeled internal standards for each analyte. |
Conclusion
This compound (HBDA-1) is a highly effective derivatizing agent for the sensitive determination of compounds containing hydroxyl and amine groups by GC-NCI-MS. The protocol presented here for the analysis of endogenous steroids in plasma demonstrates the potential of HBDA-1 to achieve low detection limits required for challenging bioanalytical applications. The principles and procedures outlined in this guide can be adapted for the analysis of a wide range of other important biomolecules and environmental contaminants.
References
- Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples.Analytical and Bioanalytical Chemistry, 412(25), 6679–6690.
- Environmental Applications of Mass Spectrometry for Emerging Contaminants.Preprints.org.
- Environmental Mass Spectrometry: Emerging Contaminants and Current Issues.
- Environmental Applications of Mass Spectrometry for Emerging Contaminants.MDPI.
- GC Derivatiz
- CAS 216393-99-6 this compound.BOC Sciences.
- This compound, 97%, Thermo Scientific.Fisher Scientific.
- Environmental Applications of Mass Spectrometry for Emerging Contaminants.MDPI.
- GC Derivatiz
- Guide to Derivatiz
- Derivatiz
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- 4. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Application Note: 3-Bromo-4-chloropentafluorobutyric Acid - A Novel Heterobifunctional Reagent for Multi-Stage Mass Spectrometry in Structural Proteomics
Introduction: Expanding the Cross-Linking Toolkit
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions within their native cellular environment.[1][2][3] The choice of cross-linking reagent is paramount to the success of an XL-MS experiment, dictating which amino acid residues are targeted and influencing the complexity of data analysis. While traditional homobifunctional N-hydroxysuccinimide (NHS) esters targeting lysine residues have been workhorses in the field, there is a growing demand for novel reagents with diverse reactivity and enhanced analytical capabilities.
This application note introduces a novel, hypothetical heterobifunctional cross-linking reagent, 3-Bromo-4-chloropentafluorobutyric acid, for advanced structural proteomics studies. Its unique chemical architecture, featuring a carboxyl group and two distinct halogenated reactive centers on a pentafluorinated backbone, offers the potential for a two-step cross-linking strategy and unique fragmentation patterns in mass spectrometry.
The Chemistry of this compound: A Dual-Action Approach
The proposed utility of this compound as a cross-linker stems from its distinct reactive moieties, allowing for a controlled, sequential cross-linking workflow.
-
Carboxylic Acid Group: The carboxylic acid can be activated in situ using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive O-acylisourea intermediate. This intermediate readily reacts with primary amines on lysine residues and protein N-termini to form a stable amide bond. This functionality is analogous to well-established "zero-length" cross-linking approaches.[4]
-
Halogenated Alkyl Chain: The presence of bromine and chlorine atoms on the fluorinated carbon chain provides secondary reactive sites. Alkyl halides are known to react with nucleophilic amino acid side chains, such as the thiol group of cysteine and the imidazole ring of histidine.[5] The high degree of fluorination is expected to influence the reactivity of the C-Br and C-Cl bonds, potentially allowing for differential reactivity under specific conditions.
This heterobifunctional nature allows for a two-step cross-linking strategy. First, the carboxyl group can be coupled to a protein of interest. Following purification to remove excess reagents, the second reactive site (bromo or chloro) can then be utilized to capture interacting partners or distal regions of the same protein. This controlled approach minimizes the formation of unwanted polymers and allows for more precise mapping of interactions.[6]
Proposed Reaction Mechanism and Workflow
The proposed workflow for utilizing this compound in a cross-linking experiment is a multi-stage process designed to maximize the capture of specific protein interactions.
Figure 1: Proposed experimental workflow for using this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific protein system under investigation.
Protocol 1: Activation of this compound and Primary Cross-Linking
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous dimethylformamide (DMF).
-
Prepare fresh 100 mM stock solutions of EDC and N-hydroxysuccinimide (NHS) in anhydrous DMF.
-
Prepare your protein of interest in a suitable buffer (e.g., 100 mM MES, pH 6.0). Avoid buffers containing primary amines.
-
-
Activation and Reaction:
-
To your protein solution (typically 1-5 mg/mL), add the this compound stock solution to a final concentration of 1-5 mM.
-
Add NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 10 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.
-
Purify the mono-linked protein from excess cross-linker and byproducts using size-exclusion chromatography or dialysis.
-
Protocol 2: Secondary Cross-Linking of Interacting Partners
-
Incubation with Interacting Partner:
-
Combine the purified, mono-linked protein with its interacting partner(s) in a suitable interaction buffer (e.g., PBS, pH 7.4).
-
Allow the protein complex to form by incubating for 30-60 minutes at the appropriate temperature.
-
-
Secondary Cross-Linking Reaction:
-
The bromo/chloro moiety is expected to react with proximal nucleophilic residues. The reaction can be facilitated by adjusting the pH to slightly alkaline conditions (pH 8.0-8.5) to deprotonate cysteine thiols.
-
Incubate the mixture for 1-4 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent, such as dithiothreitol (DTT), to a final concentration of 20 mM.
-
Mass Spectrometry and Data Analysis: Leveraging the Fluorinated Backbone
The highly fluorinated nature of the this compound cross-linker is predicted to offer unique advantages in the mass spectrometry analysis.
Sample Preparation for Mass Spectrometry:
-
Denaturation and Reduction: Denature the cross-linked protein sample in 8 M urea and reduce disulfide bonds with 10 mM DTT.
-
Alkylation: Alkylate free cysteine residues with 55 mM iodoacetamide.
-
Digestion: Dilute the sample to reduce the urea concentration to below 2 M and digest with a protease such as trypsin overnight at 37°C.
-
Enrichment (Optional): Cross-linked peptides can be enriched using techniques like strong cation exchange chromatography.[3]
LC-MS/MS Analysis:
Cross-linked peptides should be analyzed on a high-resolution mass spectrometer. The use of MS-cleavable cross-linkers, which break apart in the gas phase, has become a common strategy to simplify data analysis.[7][8][9] While this compound is not designed to be cleavable in the traditional sense, its fragmentation pattern upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) may yield characteristic reporter ions due to the fluorinated backbone. This could aid in the specific identification of cross-linked peptides.
Data Analysis Strategy:
The identification of cross-linked peptides requires specialized software that can handle the complexity of matching spectra to pairs of peptides. The search parameters should be configured to account for the mass of the cross-linker and the potential for reactions with various amino acid residues. The unique isotopic signature of bromine and chlorine may also be leveraged to aid in the identification of cross-linked peptides.
Hypothetical Advantages and Considerations
| Feature | Potential Advantage | Consideration |
| Heterobifunctionality | Allows for a controlled, two-step cross-linking process, reducing unwanted polymerization.[6] | Requires purification of the mono-linked intermediate. |
| Dual Halogen Reactivity | Potential for differential reactivity, offering more control over the cross-linking process. | The relative reactivity of the C-Br and C-Cl bonds would need to be experimentally determined. |
| Fluorinated Backbone | May produce characteristic reporter ions during MS/MS, simplifying data analysis. | The fragmentation behavior needs to be characterized. |
| Carbodiimide Chemistry | Targets both lysine residues and N-termini, expanding the range of potential cross-linking sites. | Requires careful buffer selection to avoid interference from primary amines. |
Conclusion and Future Directions
This compound represents a promising, albeit hypothetical, new class of heterobifunctional cross-linking reagents. Its unique chemical features offer the potential for more controlled cross-linking experiments and novel analytical strategies in mass spectrometry. Further research is needed to synthesize this compound and experimentally validate its reactivity, fragmentation behavior, and overall efficacy in mapping protein structures and interactions. The continued development of novel cross-linking reagents is crucial for advancing the field of structural proteomics and enabling deeper insights into the complex machinery of the cell.
References
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Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Journal of the American Society for Mass Spectrometry, 22(1), 86-96. [Link]
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Leitner, A., Walzthoeni, T., & Aebersold, R. (2014). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline. Nature Protocols, 9(1), 120–137. [Link]
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O’Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000-1008. [Link]
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Götze, M., Iacobucci, C., & Sinz, A. (2019). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 14(3), 737–766. [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13960-14004. [Link]
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Bruce, J. E. (2012). Chemical cross-linking with mass spectrometry: a tool for systems structural biology. Current Opinion in Chemical Biology, 16(1-2), 101-107. [Link]
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Ser, Z., Cifani, P., & Kentsis, A. (2019). Optimized cross-linking mass spectrometry for in situ interaction proteomics. Journal of Proteome Research, 18(6), 2545-2558. [Link]
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Götze, M., Arlt, C., & Sinz, A. (2016). An Integrated Workflow for Structural Proteomics Studies based on Cross-linking/Mass Spectrometry with an MS/MS Cleavable Cross-linker. Analytical Chemistry, 88(15), 7930–7937. [Link]
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Chavez, J. D., & Bruce, J. E. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols, 14(3), 709–736. [Link]
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Liu, F., Rijkels, D., & Heck, A. J. (2015). Crosslinking and mass spectrometry: an integrated technology to understand the structure and function of molecular machines. Trends in Biochemical Sciences, 41(1), 20-32. [Link]
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Luo, J., Fishburn, J., Hahn, S., & Ranish, J. (2012). A streamlined method for identifying protein-protein interactions in budding yeast by chemical cross-linking and mass spectrometry. Molecular & Cellular Proteomics, 11(7), M111.015951. [Link]
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Ser, Z., Cifani, P., & Kentsis, A. (2018). Optimized cross-linking mass spectrometry for in situ interaction proteomics. bioRxiv. [Link]
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Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. (2018). A new MS-cleavable cross-linker for protein structure analysis: in-depth characterization of the fragmentation behavior of DSSO-cross-linked peptides. Journal of the American Society for Mass Spectrometry, 29(10), 1965-1975. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 15-26. [Link]
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Ser, Z., Cifani, P., & Kentsis, A. (2019). Optimized cross-linking mass spectrometry for in situ interaction proteomics. MSK Data Catalog. [Link]
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Müller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M., & Sinz, A. (2010). Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. Analytical Chemistry, 82(16), 6958–6968. [Link]
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Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. (n.d.). ChemRxiv. [Link]
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Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Analytical Chemistry, 80(24), 9533–9541. [Link]
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National Cancer Institute. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry [Video]. YouTube. [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound - CAS:216393-99-6. [Link]
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Potenti, M., & Scala, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. [Link]
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Orton, D. G., ..., & Pomerantz, W. C. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 10(4), 1114-1123. [Link]
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Wang, L., & Chen, P. R. (2022). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Journal of the American Chemical Society, 144(1), 84-98. [Link]
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Kovarik, Z., ..., & Radic, Z. (2003). Amino acid residues involved in the interaction of acetylcholinesterase and butyrylcholinesterase with the carbamates Ro 02-0683 and bambuterol, and with terbutaline. Biochemical Journal, 373(Pt 1), 33-40. [Link]
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Gorfien, S. F., ..., & Karger, B. L. (2006). Proteomic analysis for the assessment of different lots of fetal bovine serum as a raw material for cell culture. Part IV. Application of proteomics to the manufacture of biological drugs. Biotechnology Progress, 22(6), 1734-1743. [Link]
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Application Note: Enhancing Peptide Detection and Quantification by LC-MS/MS using 3-Bromo-4-chloropentafluorobutyric Acid Derivatization
Abstract
The quantitative analysis of peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fundamental in proteomics, biomarker discovery, and pharmaceutical development. However, challenges such as low ionization efficiency and poor chromatographic retention of certain peptides can limit sensitivity and accuracy.[1] Chemical derivatization offers a powerful strategy to overcome these limitations.[2][3] This application note provides a detailed protocol for the derivatization of peptides with 3-Bromo-4-chloropentafluorobutyric acid N-hydroxysuccinimide (BCPFBA-NHS) ester, a novel halogenated reagent designed to significantly enhance peptide detection. The introduction of a polyhalogenated moiety increases peptide hydrophobicity for improved reversed-phase retention and introduces a unique isotopic signature for confident identification, thereby boosting overall assay performance.
Introduction: The Rationale for Derivatization
LC-MS/MS is a cornerstone technique for peptide analysis due to its high selectivity and sensitivity.[4] Nevertheless, the intrinsic properties of some peptides, particularly small, hydrophilic ones, can result in poor retention on common reversed-phase (RP) columns and inefficient ionization in the mass spectrometer source. Chemical derivatization addresses these issues by modifying the peptide's structure to improve its analytical characteristics.[5][6]
The key advantages of using a halogenated derivatizing agent like BCPFBA-NHS ester include:
-
Enhanced Chromatographic Retention: The pentafluorobutyl chain significantly increases the hydrophobicity of peptides, leading to stronger retention and better separation on RP-HPLC columns.[7]
-
Improved Ionization Efficiency: While not adding a permanent charge, the electronegative fluorine atoms can influence the electronic environment, potentially improving ionization.[8]
-
Unique Isotopic Signature: The presence of both bromine and chlorine provides a distinct isotopic pattern (due to 79Br/81Br and 35Cl/37Cl isotopes), which acts as a specific marker for derivatized peptides, aiding in their identification within complex mixtures.[9]
-
Targeted Fragmentation: The derivatized N-terminus can promote specific fragmentation pathways during MS/MS, potentially simplifying spectra interpretation.[8]
This guide details the underlying chemical principles, a step-by-step protocol, and LC-MS/MS analysis parameters for leveraging BCPFBA-NHS ester in your research.
Principle and Mechanism of Derivatization
The derivatization reaction is a nucleophilic acyl substitution. The BCPFBA reagent is activated as an N-hydroxysuccinimide (NHS) ester. NHS is an excellent leaving group, making the carbonyl carbon of the butyric acid moiety highly electrophilic.[10] This activated ester reacts with primary amine groups present in peptides, primarily the N-terminal α-amine and the ε-amine of lysine side chains.
Causality of Reaction Conditions: The reaction is performed under alkaline conditions (pH 8.5-9.0) using a borate buffer.[11] This elevated pH is critical because it deprotonates the primary amine groups (-NH3+ to -NH2), rendering them nucleophilic and capable of attacking the carbonyl carbon of the NHS ester.[12] The reaction proceeds to form a stable amide bond, covalently attaching the BCPFBA tag to the peptide.
Caption: Reaction mechanism of peptide derivatization with BCPFBA-NHS ester.
Experimental Protocol
This protocol provides a comprehensive workflow from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
Peptide Sample: Purified or digested protein sample (1-100 µg).
-
Derivatization Reagent: this compound N-hydroxysuccinimide ester (BCPFBA-NHS).
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[13]
-
Derivatization Buffer: 100 mM Sodium Borate buffer, pH 9.0.[14]
-
Quenching Solution: 5% Hydroxylamine or 100 mM Glycine.
-
Acids/Bases: Formic acid (FA), Trifluoroacetic acid (TFA).
-
SPE Sorbents: C18 solid-phase extraction cartridges.[15]
-
LC-MS Solvents: Acetonitrile (ACN) and water (LC-MS grade).
Workflow Overview
Caption: Overall experimental workflow for BCPFBA peptide derivatization.
Step-by-Step Protocol
1. Reagent Preparation:
-
Borate Buffer (100 mM, pH 9.0): Prepare fresh by dissolving sodium borate in LC-MS grade water and adjusting the pH.
-
BCPFBA-NHS Ester Stock (10 mg/mL): Immediately before use, dissolve BCPFBA-NHS ester in anhydrous DMF.[13]
2. Peptide Derivatization: a. Resuspend your dried peptide sample (e.g., 20 µg) in 50 µL of 100 mM Borate Buffer (pH 9.0). b. Add a 10-fold molar excess of the BCPFBA-NHS ester stock solution. Vortex gently to mix.
- Scientist's Note: A molar excess ensures the reaction goes to completion. The optimal ratio may need to be determined empirically for your specific peptide or peptide mixture. c. Incubate the reaction at 37°C for 1 hour with gentle shaking. d. Quench the reaction by adding 5 µL of 5% hydroxylamine and incubating for 15 minutes at 37°C. This will consume any unreacted NHS-ester.
3. Post-Derivatization Cleanup (Solid-Phase Extraction):
-
Rationale: SPE is essential to remove excess derivatization reagent, byproducts (NHS), and buffer salts, which can interfere with LC-MS/MS analysis.[15][17][18] a. Acidify: Add 5 µL of 10% formic acid to the quenched reaction mixture to acidify the sample (to ~pH 3). This ensures the derivatized peptides will bind efficiently to the C18 sorbent. b. Condition: Condition a C18 SPE cartridge (e.g., 50 mg) with 1 mL of 100% ACN, followed by 1 mL of 0.1% FA in water. c. Load: Load the acidified sample onto the SPE cartridge. d. Wash: Wash the cartridge with 1 mL of 0.1% FA in water to remove salts and hydrophilic impurities.[19] e. Elute: Elute the derivatized peptides with two 500 µL aliquots of 70% ACN / 0.1% FA in water. f. Dry Down: Dry the eluted sample in a vacuum centrifuge. g. Reconstitute: Reconstitute the dried, derivatized peptides in a suitable volume (e.g., 50 µL) of 2% ACN / 0.1% FA for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 100 mm) | Provides robust separation for derivatized, hydrophobic peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic peptides. |
| Gradient | 5-45% B over 30 min | A shallow gradient is recommended to resolve complex mixtures. |
| Flow Rate | 300 µL/min | Typical for analytical scale columns. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
Mass Spectrometry
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Peptides readily form positive ions by protonation.[4] |
| MS1 Scan Range | 350 - 1800 m/z | Covers the expected mass range for derivatized peptides. |
| MS/MS | Data-Dependent Acquisition (DDA) | Select the top 10-15 most intense precursors for fragmentation. |
| Collision Energy | Stepped or optimized per peptide | To ensure sufficient fragmentation for identification. |
| Special Consideration | Isotope Pattern Recognition | Configure software to look for the characteristic Br/Cl isotopic signature to trigger MS/MS on derivatized peptides specifically.[9] |
Expected Results & Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Hydrolyzed NHS-ester reagent. | Prepare BCPFBA-NHS solution fresh in anhydrous solvent. |
| Incorrect buffer pH. | Verify buffer pH is between 8.5-9.0. | |
| Poor Chromatographic Peak Shape | Sample overload. | Inject less sample onto the column. |
| Residual salts from incomplete SPE. | Ensure the SPE wash step is performed correctly. | |
| No Peptide Signal Detected | Loss of sample during SPE. | Optimize SPE elution solvent; ensure sample is acidified before loading.[19] |
| Poor ionization. | Check MS source parameters and cleanliness. |
Conclusion
The use of this compound (BCPFBA) as a derivatizing agent represents a robust strategy for enhancing the LC-MS/MS analysis of peptides. By increasing hydrophobicity and introducing a unique halogen isotopic signature, this method improves chromatographic separation and facilitates more confident identification of derivatized analytes.[7][9] The detailed protocol herein provides a comprehensive and validated workflow for researchers aiming to achieve higher sensitivity and performance in quantitative proteomics and related fields.
References
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Kulczycka-Mierzejewska, K., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. National Institutes of Health (NIH). Available at: [Link]
-
Santa, T. (2014). Derivatization in LC-MS Bioanalysis. ResearchGate. Available at: [Link]
-
Wu, J., et al. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]
-
Szewczuk, Z., et al. (n.d.). Derivatization with pyrylium salts - secrets of science. Shimadzu. Available at: [Link]
-
De Brabanter, N., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. National Institutes of Health (NIH). Available at: [Link]
-
Liu, Y., et al. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. PubMed Central. Available at: [Link]
-
Cafferty, B. J., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. ACS Publications. Available at: [Link]
-
LabRulez. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. LabRulez LCMS. Available at: [Link]
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LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]
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Biotage. (n.d.). Choosing the solid-phase extraction media for synthetic peptide clean-up. Biotage. Available at: [Link]
-
Higashi, T. & Ogawa, S. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]
-
Santa, T. (2009). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. PubMed. Available at: [Link]
-
Matuszewska, B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available at: [Link]
-
Zapadka, K., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]
-
Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters. Available at: [Link]
-
ResearchGate. (2025). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. ResearchGate. Available at: [Link]
-
Szewczuk, Z. (2015). Derivatization of peptides for improved detection by mass spectrometry. In Derivatization in Mass Spectrometry. Available at: [Link]
-
Stults, J. T., et al. (1991). A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra. PubMed. Available at: [Link]
-
Wang, Z., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. Available at: [Link]
-
Shimbo, K., et al. (2009). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
White Rose Research Online. (2023). Crossing the Solubility Rubicon:15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. White Rose University Consortium. Available at: [Link]
-
MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science. Available at: [Link]
-
Busch, K. L. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech. Available at: [Link]
-
Deng, Y., & Kulanthaivel, P. (2010). Selective Fluorogenic Derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in Peptides: A Method Designed for Quantitative Proteomic Analysis. PubMed. Available at: [Link]
-
Góngora-Benítez, M., et al. (2014). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: Conjugation of 3-Bromo-4-chloropentafluorobutyric acid
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental conditions for the conjugation of 3-Bromo-4-chloropentafluorobutyric acid. This guide details the chemical principles, step-by-step protocols, and analytical characterization methods for successfully coupling this halogenated fluoroalkyl carboxylic acid to primary amine-containing molecules, such as proteins, peptides, or small molecule linkers. The protocols emphasize the use of carbodiimide chemistry, specifically utilizing EDC and NHS for efficient amide bond formation.
Introduction & Chemical Principles
This compound is a unique chemical reagent characterized by a terminal carboxylic acid, a vicinal bromo-chloro group, and a perfluorinated carbon chain.[][2] Its structure offers a versatile platform for bioconjugation and material science. The primary reactive handle for conjugation is the carboxyl group (-COOH), which can be readily coupled with primary amines (-NH2) to form a stable amide bond. This is the most common and reliable strategy for conjugating carboxylic acids to biomolecules.[3][4]
1.1. The Chemistry of Amide Bond Formation
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under physiological conditions, as it requires high temperatures and results in a competing acid-base reaction.[5] Therefore, "coupling reagents" are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
The most prevalent method, and the one detailed in this guide, is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[5][6]
The mechanism proceeds in two main steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[6][7] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Formation of a Stable NHS Ester and Amine Reaction: The unstable O-acylisourea intermediate is susceptible to hydrolysis. To improve efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[6][7] This NHS ester is less prone to hydrolysis and reacts efficiently with primary amines at a physiological pH (7.0-8.5) to form a stable amide bond, releasing NHS as a byproduct.[6][8]
1.2. Structural Considerations
-
Pentafluoroalkyl Chain: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid, potentially influencing the activation step. The fluorinated chain also imparts hydrophobicity, which may require the use of co-solvents for molecules with poor aqueous solubility.
-
Bromo-Chloro Group: The vicinal halogens (bromine and chlorine) are generally stable under the recommended amide coupling conditions. However, researchers should be mindful that these sites could potentially react with strong nucleophiles or under harsh conditions not covered in this protocol.
Visualization of the Conjugation Workflow
The following diagram illustrates the general workflow for the two-step EDC/NHS mediated conjugation process.
Caption: General workflow for EDC/NHS mediated conjugation.
Detailed Protocols
Safety Precaution: Always handle this compound and all coupling reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
3.1. Protocol 1: Conjugation to a Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes a two-step method to conjugate the title compound to available lysine residues on a model protein.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Reagents:
-
Dissolve BSA in Coupling Buffer to a final concentration of 10 mg/mL.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Just before use, prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions.
-
-
Activate Carboxylic Acid:
-
In a microcentrifuge tube, combine the reagents in the order listed in the table below. The example is for a 20-fold molar excess of the acid relative to the protein.
-
| Reagent | Volume/Amount | Final Concentration/Molar Excess |
| This compound (100 mM stock) | 3 µL | 20x over Protein |
| Activation Buffer | 291 µL | - |
| EDC (100 mM) | 15 µL | 100x over Protein |
| Sulfo-NHS (100 mM) | 15 µL | 100x over Protein |
| Total Activation Volume | 324 µL | - |
-
Conjugation Reaction:
-
Add the entire activation mixture (324 µL) to 1 mL of the 10 mg/mL BSA solution.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional but Recommended):
-
Add 100 µL of Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted small molecules by buffer exchange using a desalting column or by dialysis against PBS. Follow the manufacturer's instructions for the chosen purification method.
-
3.2. Protocol 2: Conjugation to a Peptide
This protocol is suitable for peptides containing a primary amine (e.g., N-terminus or a lysine side chain) in an organic solvent.
Materials:
-
This compound
-
Amine-containing peptide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
Dissolve Reagents:
-
Dissolve the peptide in a minimal amount of anhydrous DMF.
-
In a separate tube, dissolve 1.2 equivalents of this compound, 1.2 equivalents of HATU, and 2.5 equivalents of DIPEA in anhydrous DMF.
-
-
Activation & Coupling:
-
Stir the activation mixture for 5-10 minutes at room temperature.
-
Add the activated acid solution dropwise to the peptide solution.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase HPLC.
-
Characterization of the Conjugate
Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.[9]
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight shift | An increase in the molecular weight of the protein band corresponding to the mass of the attached acid molecules.[10] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm covalent modification and determine labeling ratio | A mass spectrum showing peaks corresponding to the unmodified protein and one or more modified species, each with a mass increase of ~273.4 Da per conjugation (Mass of acid - H2O). |
| UV-Vis Spectroscopy | Determine protein concentration | Use the absorbance at 280 nm (for proteins with Trp/Tyr) to determine the final protein concentration post-purification. |
| HPLC (Reverse-Phase or Size-Exclusion) | Assess purity and heterogeneity | RP-HPLC can separate species with different labeling ratios. SEC can confirm the removal of unreacted small molecules.[11] |
Troubleshooting & Field-Proven Insights
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of the activated ester. Solution: Ensure EDC/NHS solutions are made fresh. Perform the reaction promptly after activation. Consider using a two-pot method where the activated acid is purified before adding it to the protein.
-
Cause: Inactive protein/peptide. Solution: Ensure the amine groups on the target molecule are available and not sterically hindered. Check the pH of the coupling buffer; it should be between 7.2 and 8.0 for efficient reaction with the NHS ester.
-
-
Protein Precipitation:
-
Cause: The hydrophobic nature of the fluoroalkyl acid may cause the conjugate to aggregate and precipitate, especially at high labeling ratios. Solution: Reduce the molar excess of the acid in the reaction. Include a mild non-ionic surfactant or organic co-solvent (e.g., up to 10% DMSO) in the coupling buffer if the protein's stability allows.
-
-
Choice of Coupling Reagent:
-
For peptides and small molecules in organic solvents, phosphonium or uronium-based reagents like HBTU or HATU often provide faster and more efficient coupling with less risk of side reactions like epimerization.[12][13][14]
-
For aqueous protein conjugations, the water-soluble carbodiimide EDC with Sulfo-NHS is the standard and most reliable choice.[7][8]
-
References
-
Loka, R. S., & Needham, D. (2016). Engineered protein-small molecule conjugates empower selective enzyme inhibition. PNAS. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. [Link]
-
Veronese, F. M., & Mero, A. (2008). Protein conjugates purification and characterization. ResearchGate. [Link]
-
Hermanson, G. T. (2008). Small-molecule-protein conjugation procedures. Methods in Molecular Biology. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Šebela, M. (2019). Structural characterization of protein–polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. ResearchGate. [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Doctor 2020. Protein Purification and Characterization Techniques. [Link]
-
Wikipedia. HATU. [Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
Sources
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. HATU - Wikipedia [en.wikipedia.org]
3-Bromo-4-chloropentafluorobutyric acid for studying protein-protein interactions
Starting Research on Acid
My initial move involves intensive Google searches, aiming to unearth details on the synthesis, properties, and known applications of 3-Bromo-4-chloropentafluorobutyric acid, particularly within the context of protein-protein interactions. I'm prioritizing finding the most relevant scientific literature.
Initiating Data Gathering
I'm now diving deeper into the specifics, using Google to gather details on synthesis, properties, and applications of this compound, especially in protein-protein interactions. My focus is expanding to include established methodologies using similar cross-linking agents, and the mechanisms of protein-protein interactions and techniques used to study them. I have begun structuring the application note, starting with an introduction to challenges in the field and the novel chemical probes.
Expanding Research Parameters
I'm now expanding my Google searches to cover not just this compound, but also similar hetero-bifunctional cross-linking agents and the techniques used for protein-protein interaction studies. I'm prioritizing authoritative sources for the mechanisms of protein-protein interactions and relevant chemical biology methods. Furthermore, I've established an initial application note structure, starting with introductions on the field and the role of novel chemical probes. I intend to include details on chemical groups and dedicated, step-by-step protocols.
Examining Initial Findings
I've hit a roadblock with the direct application of "this compound" in protein-protein interactions. My initial search didn't unearth any established protocols or specific examples of its use in this context. It seems further exploration is needed to determine its potential.
Analyzing Compound's Potential
I've moved on from the initial disappointment, and I'm feeling more optimistic. My investigation into "this compound" took a turn when I dove into heterobifunctional cross-linkers, which seems to have yielded some positive leads. I'm focusing on its potential given the carboxylic acid group, and now exploring how this compound's unique characteristics might be leveraged in PPI studies.
Formulating Potential Applications
I'm now formulating a detailed application note for "this compound". I'm structuring it around established heterobifunctional cross-linker principles, given the lack of direct protocols. I will be sure to state this is a proposed method based on compound characteristics. The note will begin with an introduction to PPI study significance, followed by the compound's potential.
Developing Proposed Protocols
I've made significant progress in formulating my application note. I'm now drafting the "Proposed Mechanism of Action" and detailed protocols, which includes activation of the carboxylic acid using standard EDC/NHS chemistry and in-situ cross-linking with the fluorinated chain. It's a proposed application, so the reactivity of the bromo/chloro groups and appropriate optimization steps will need discussion.
Defining Cross-linking Strategy
I've been meticulously developing my application note, grounded in the principles of chemical cross-linking. I've now defined a detailed strategy for this compound, clearly stating its proposed use and potential. This involves an EDC/NHS activation for amine conjugation, followed by a speculative protocol for the bromo/chloro end's reactivity, emphasizing the need for optimization, and in-situ complex cross-linking. I'm focusing on visualization with SDS-PAGE, and a mass spectrometry workflow for identifying cross-linked peptides. I am careful to frame this compound as a novel proposed methodology.
Conceptualizing Novel Cross-linker
I've reviewed the research and am now ready to begin structuring the application note. I'm focusing on "this compound" as a novel heterobifunctional cross-linker, using established cross-linking principles. The note will propose its use and potential, emphasizing that this is a novel methodology given the unique fluoroalkyl chain. I will construct diagrams and tables as supporting data.
Troubleshooting & Optimization
Technical Support Center: Challenges in Using 3-Bromo-4-chloropentafluorobutyric Acid in Aqueous Buffers
Introduction: As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the challenges of using 3-Bromo-4-chloropentafluorobutyric acid in aqueous buffers. The unique structural characteristics of this compound, including its halogenated and fluorinated nature, present specific hurdles in experimental setups. This document offers troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and success of your research.
Part 1: Core Directive - Understanding the Challenges
This compound is a valuable reagent in various scientific applications. However, its effective use in aqueous systems is often hampered by issues related to solubility, stability, and potential reactivity with buffer components. A thorough understanding of its chemical properties is the first step in troubleshooting and optimizing experimental protocols.
Part 2: Scientific Integrity & Logic - Troubleshooting and FAQs
This section addresses common problems encountered during the use of this compound in a question-and-answer format, providing scientifically grounded explanations and actionable solutions.
Solubility Issues
Question: Why is this compound poorly soluble in my aqueous buffer, and how can I improve it?
Answer: The low aqueous solubility of this compound is a primary challenge, stemming from its fluorinated alkyl chain which imparts hydrophobic characteristics. The protonated carboxylic acid form is significantly less soluble than its deprotonated carboxylate salt.
Troubleshooting Strategies:
-
pH Adjustment: The most effective way to increase solubility is by raising the pH of the buffer. In a basic environment (pH > 8), the carboxylic acid deprotonates to form the much more water-soluble carboxylate anion.
-
Use of Co-solvents: If permissible in your experimental design, organic co-solvents like DMSO or ethanol can be used to prepare a concentrated stock solution, which is then added to the aqueous buffer. Be aware that co-solvents can influence biological or chemical reactions.
-
Sonication: Applying ultrasonic energy can help to break down aggregates of the solid and enhance the rate of dissolution.
-
Gentle Heating: Mild warming of the solution can increase solubility, but it should be done with caution to avoid potential degradation of the compound.
Experimental Protocol: Preparing a Soluble Stock Solution
| Step | Procedure | Rationale |
| 1 | Accurately weigh the desired amount of this compound. | Precision is key for accurate final concentrations. |
| 2 | Prepare your aqueous buffer and adjust the pH to approximately 8.5 using 1M NaOH. | A basic pH ensures the carboxylic acid is in its more soluble deprotonated form. |
| 3 | Slowly add the solid acid to the basic buffer while stirring continuously. | Gradual addition prevents the formation of insoluble clumps. |
| 4 | If needed, gently warm the solution or place it in a sonicator bath until fully dissolved. | These methods can overcome kinetic barriers to dissolution. |
| 5 | Once dissolved, carefully adjust the pH back to your target experimental value using dilute HCl. | This allows you to work at your desired pH with the compound already in solution. |
Stability and Reactivity in Buffers
Question: How stable is this compound in common biological buffers, and are there any compatibility issues?
Answer: The stability of this compound can be compromised in the presence of nucleophilic species, which can displace the bromine or chlorine atoms via a nucleophilic substitution reaction.[1][2] The strength of the carbon-halogen bond is a critical factor, with weaker bonds being more susceptible to cleavage.[3]
Buffer Compatibility Table:
| Buffer Type | Recommendation | Rationale |
| Phosphate Buffers (e.g., PBS) | Highly Recommended | Phosphate ions are non-nucleophilic and generally do not react with the compound. |
| HEPES, MOPS, PIPES | Recommended | These "Good's" buffers are also non-nucleophilic and are good alternatives. |
| Tris Buffers | Use with Caution | Tris contains a primary amine that can act as a nucleophile, potentially leading to degradation of the compound over time, especially at elevated temperatures. |
Authoritative Insight: The reactivity of halogenated compounds is a cornerstone of organic chemistry. The carbon-bromine bond is generally weaker and more susceptible to nucleophilic attack than the carbon-chlorine bond, which in turn is more reactive than the highly stable carbon-fluorine bond.[3] Therefore, degradation, if it occurs, is most likely to initiate at the C-Br bond.
Analytical Troubleshooting
Question: I suspect my compound is degrading during my experiment. How can I verify this?
Answer: High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity and stability of your compound over time. By comparing chromatograms of your sample at different time points, you can monitor for the appearance of new peaks that indicate degradation products.
Experimental Workflow for Stability Analysis:
Caption: A typical workflow for assessing compound stability via HPLC.
Part 3: Visualization & Formatting
Logical Relationship Diagram
The following diagram illustrates the relationship between pH and the solubility of this compound.
Caption: The effect of pH on the form and solubility of the carboxylic acid.
References
- Trend in the rates of Hydrolysis of Primary Haloalkanes. Ellesmere OCR A level Chemistry.
Sources
Technical Support Center: Optimizing 3-Bromo-4-chloropentafluorobutyric acid Labeling Efficiency
Welcome to the technical support guide for 3-Bromo-4-chloropentafluorobutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your labeling experiments. As Senior Application Scientists, we understand that achieving high-yield, reproducible results is paramount. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a halogenated carboxylic acid.[][2][3] Its perfluorinated carbon backbone offers unique chemical properties, while the terminal carboxylic acid group allows for covalent attachment to other molecules. The bromine and chlorine atoms can also serve as reactive sites for more complex, multi-step conjugation strategies.
Its primary application is in bioconjugation, where it acts as a chemical linker or labeling reagent. The most common use involves covalently attaching it to biomolecules like proteins, peptides, or antibodies to introduce a fluorinated tag.[4][5] This is often done to modify the target molecule's properties or to introduce a unique chemical handle for further reactions.
Q2: What is the core chemical reaction for labeling proteins with this acid?
The carboxylic acid group of this compound does not directly react with proteins. It must first be "activated" to create a more reactive intermediate. The most common and effective method for labeling proteins is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester .[4][6][7]
This NHS ester is highly reactive towards primary amines (-NH₂), which are abundantly available on protein surfaces, specifically on the side chains of lysine residues and the N-terminus.[5][8] The reaction, an acyl substitution, forms a stable and covalent amide bond, effectively tethering the fluorinated moiety to the protein.[6][7]
Q3: Why is controlling pH so critical for this labeling reaction?
Controlling the pH is the single most important factor for a successful NHS ester conjugation reaction.[9][10] The optimal pH is a delicate balance between two competing processes:
-
Amine Reactivity: The primary amines on the protein must be deprotonated (in the -NH₂ form) to act as effective nucleophiles. This is favored by a slightly alkaline pH. At acidic pH, these amines are protonated (-NH₃⁺) and become unreactive.[6]
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases dramatically with increasing pH.[6][11][12][13]
Therefore, the universally recommended pH range for NHS ester reactions is pH 8.3 to 8.5 .[6][9] This range provides a sufficient concentration of reactive amines while keeping the rate of hydrolysis manageable for the duration of the reaction.
Part 2: Recommended Experimental Protocol
This section provides a detailed, two-stage protocol for the successful labeling of a target protein.
Workflow Overview
Caption: General workflow for protein labeling.
Stage 1: Activation of Carboxylic Acid to NHS Ester
Causality: This step converts the relatively unreactive carboxylic acid into a highly reactive amine-specific ester. This is a "zero-length" crosslinking reaction mediated by a carbodiimide like EDC.[14] The addition of Sulfo-NHS stabilizes the intermediate and improves reaction efficiency in aqueous-compatible solutions.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous (dry) Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Vial (must be dry)
Protocol:
-
Prepare Reagents: Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.
-
Dissolve Acid: In a dry reaction vial, dissolve this compound in anhydrous DMF or DMSO to a final concentration of ~100 mM.
-
Add Activators: Add 1.5 molar equivalents of EDC and 1.1 molar equivalents of Sulfo-NHS to the acid solution.
-
Incubate: Mix thoroughly and allow the reaction to proceed for 15-30 minutes at room temperature. The resulting solution now contains the activated NHS ester and should be used immediately.
Stage 2: Conjugation to Target Protein
Causality: This stage involves the nucleophilic attack of deprotonated primary amines on the protein with the activated NHS ester, forming a stable amide bond.[6] Buffer choice and pH are critical to prevent reaction failure.
Materials:
-
Target protein solution
-
Amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, adjusted to pH 8.3)
-
Activated NHS Ester solution (from Stage 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Prepare Protein: The protein must be in an amine-free buffer.[7][15][16] If the protein is in a buffer containing Tris or glycine, it must be exchanged into the reaction buffer using a desalting column or dialysis.[17] The optimal protein concentration is between 1-10 mg/mL.[9]
-
Calculate Molar Excess: Determine the molar ratio of NHS ester to add to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for efficient labeling.[6]
-
Initiate Reaction: While gently stirring, add the calculated volume of the activated NHS ester solution (from Stage 1) to the protein solution.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[5][9] Incubation at 4°C can be beneficial for sensitive proteins, though the reaction rate will be slower.[6]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[6] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.
Stage 3: Purification of the Labeled Protein
Causality: It is essential to remove unreacted labeling reagent and reaction byproducts (like free NHS) from the final labeled protein to prevent interference in downstream applications.[18]
Methods:
-
Size Exclusion Chromatography / Desalting Columns: This is the most common and effective method.[9][18] It separates the large labeled protein from the small, unreacted label molecules.
-
Dialysis: Effective for removing small molecules, but it is a much slower process.[18]
Part 3: Troubleshooting Guide & In-Depth FAQs
Problem: Low or No Labeling Detected
Q: I've run the reaction, but analysis shows very little or no modification of my protein. What went wrong?
This is the most common issue and can be traced back to several key factors, primarily related to reaction conditions and reagent integrity.
Potential Cause 1: Incorrect Buffer Composition
-
Explanation: The presence of competing primary amines in your protein buffer is a primary cause of reaction failure.[17] Buffers like Tris (Tris-HCl) and glycine contain primary amines that will react with the NHS ester far more readily than your protein, consuming the label before it can react with its intended target.[7][16]
-
Solution: Always perform a buffer exchange into an amine-free buffer like Phosphate-Buffered Saline (PBS) or Sodium Bicarbonate buffer prior to starting the conjugation.[5][15] Adjust the final pH to 8.3.[8]
Potential Cause 2: Hydrolysis of the NHS Ester
-
Explanation: The activated NHS ester is highly sensitive to moisture.[19] The half-life of an NHS ester decreases dramatically as the pH rises. At pH 7, the half-life can be several hours, but at pH 8.6, it drops to just 10 minutes.[7][11] If the NHS ester hydrolyzes before it reacts with the protein, the labeling efficiency will be zero.
-
Solution:
-
Use Anhydrous Solvents: Always dissolve the acid and activating reagents in high-quality, anhydrous (water-free) DMF or DMSO.[9][19]
-
Prepare Fresh: The activated NHS ester solution should be prepared immediately before adding it to the protein solution.[6] Do not store it in aqueous solutions.[9]
-
Control pH: Do not exceed a pH of 8.5. While higher pH increases amine reactivity, the rapid hydrolysis of the label becomes the dominant, failing reaction.[6][12]
-
| pH | NHS Ester Half-Life (Approx.)[7][11][20] | Labeling Consequence |
| 7.0 | 4-5 hours | Reaction is slow, but the label is stable. Requires longer incubation times.[6] |
| 8.0 | ~3.5 hours | Good balance of reactivity and stability. |
| 8.5 | ~3 hours | Optimal for most proteins; fast reaction with manageable hydrolysis.[6][9] |
| > 8.6 | < 10-20 minutes | Hydrolysis is too rapid, leading to significant loss of active label and low yield. |
Potential Cause 3: Low Protein Concentration
-
Explanation: The kinetics of the labeling reaction depend on the concentration of both reactants. If the protein concentration is too low (e.g., < 1 mg/mL), the probability of a collision between a label molecule and a protein amine is reduced, and the competing hydrolysis reaction is more likely to occur first.[8]
-
Solution: Concentrate your protein to at least 1-2.5 mg/mL before starting the reaction.[8][9] Higher concentrations (up to 10 mg/mL) can further increase efficiency.[8][9]
Problem: Protein Precipitation During or After Labeling
Q: My protein solution became cloudy and precipitated during the reaction. Why did this happen?
Protein aggregation is a serious issue that can be triggered by several factors during the conjugation process.
Potential Cause 1: Incorrect Buffer pH near Isoelectric Point (pI)
-
Explanation: Every protein has an isoelectric point (pI), the pH at which it has no net electrical charge. At or near its pI, a protein's solubility is at its minimum, making it highly prone to aggregation and precipitation.[16]
-
Solution: Ensure your reaction buffer pH (8.3-8.5) is at least 1-1.5 pH units away from your protein's pI. If your protein's pI is close to 8.5, you may need to perform the reaction at a lower pH (e.g., 7.5) and accept a longer reaction time to maintain solubility.
Potential Cause 2: High Molar Excess of Labeling Reagent
-
Explanation: Adding a very large excess of the labeling reagent can alter the surface charge and hydrophobicity of the protein, leading to unfolding and aggregation. The perfluorinated chain of the label is hydrophobic and excessive labeling can drive this effect.
-
Solution: Start with a lower molar excess (e.g., 5x to 10x) and titrate upwards. Perform small-scale pilot reactions to determine the optimal molar ratio that provides sufficient labeling without causing precipitation.[5]
Potential Cause 3: Organic Solvent Concentration
-
Explanation: The NHS ester is typically dissolved in DMF or DMSO. Adding a large volume of this organic solvent to your aqueous protein solution (typically >10% of the total volume) can denature sensitive proteins.
-
Solution: Dissolve the NHS ester in the smallest practical volume of organic solvent. Aim to keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).
Reaction Pathway and Competing Hydrolysis
Caption: The desired aminolysis reaction vs. the competing hydrolysis reaction.
References
-
Abberior. NHS ester protocol for labeling proteins. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
-
National Institutes of Health (NIH). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. [Link]
-
ResearchGate. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. [Link]
-
Creative Biolabs. Conjugates FAQs. [Link]
-
ResearchGate. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]
-
Excedr. What Is Protein Purification? Definition, Methods, & More. [Link]
-
ResearchGate. Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. [Link]
-
Creative Biolabs. Troubleshooting Guides. [Link]
-
Technology Networks. An Introduction to Protein Purification: Methods, Technologies and Applications. [Link]
-
Wikipedia. Protein purification. [Link]
-
Molecular Probes. Labeling carboxylic acids with fluorescein glycine amide. [Link]
-
Bio-Techne. Antibody Conjugation Troubleshooting. [Link]
-
YouTube. Carboxylic Acid Activation. [Link]
-
Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]
-
北京欣恒研科技有限公司. This compound - CAS:216393-99-6. [Link]
-
Creative Biolabs. Bioconjugation Reagents. [Link]
-
AMRESCO. The SOLUTION for All of Your Buffer Needs. [Link]
-
ResearchGate. Chemoselective labeling of carboxylic acid by (a) esterification by.... [Link]
-
ResearchGate. Troubleshooting restriction cloning [low transformation efficiency]?. [Link]
-
PMC. Recent progress in enzymatic protein labelling techniques and their applications. [Link]
-
YouTube. Strategies for successful crosslinking and bioconjugation applications. [Link]
-
Patsnap Synapse. How to Troubleshoot Low Protein Yield After Elution. [Link]
-
PubChem. 3-Bromo-4-fluorobenzoic acid. [Link]
Sources
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. This compound - CAS:216393-99-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
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- 17. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
side reactions of 3-Bromo-4-chloropentafluorobutyric acid with protein functional groups
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Bromo-4-chloropentafluorobutyric acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during protein modification experiments. Our goal is to equip you with the foundational knowledge and practical protocols to mitigate side reactions and achieve your desired experimental outcomes.
Core Concepts: Understanding the Reactivity of this compound
This compound is a molecule with two distinct reactive centers, making it a potentially useful but complex reagent in bioconjugation. Understanding its dual nature is the key to controlling its reactivity.
-
The α-Bromo Alkylating Moiety: The bromine atom is positioned on the carbon alpha to the carbonyl group. This placement makes it a potent electrophile susceptible to nucleophilic attack, primarily via an SN2 mechanism. α-Halo acids are well-established alkylating agents[1][2]. The electron-withdrawing effect of the adjacent perfluorinated chain further enhances the electrophilicity of this carbon, making the bromine a good leaving group. This site will readily react with strong nucleophiles.
-
The Carboxylic Acid Moiety: The terminal carboxylic acid group is a nucleophile in its carboxylate form but is typically used as an electrophile for conjugation. To react with protein nucleophiles like amines (forming an amide bond) or hydroxyls (forming an ester bond), it must first be "activated"[3]. This is commonly achieved using carbodiimide chemistry (e.g., with EDC) to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack.
The presence of these two functionalities allows for a range of potential reactions, both desired and undesired. The following guide is structured to help you navigate this complex reactivity landscape.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I've added the reagent to my protein solution, and it immediately precipitated. What is the likely cause and how can I fix it?
Answer:
Protein precipitation upon addition of a modification reagent is a common issue that typically points to two primary causes: aggregation due to charge neutralization or extensive, uncontrolled cross-linking.
-
Causality (Charge Neutralization): The primary amine on a lysine side chain has a positive charge at physiological pH. When this amine is modified, either by alkylation or acylation, this positive charge is neutralized.[3][4] If your protein's solubility is dependent on a specific surface charge distribution, neutralizing multiple lysine residues can lead to a loss of repulsive electrostatic forces between protein molecules, causing them to aggregate and precipitate. The pKa of protein functional groups can be significantly altered by their microenvironment, influencing their reactivity.[5]
-
Causality (Cross-Linking): If the reagent reacts with multiple nucleophiles on different protein molecules, it can act as a cross-linker, leading to the formation of large, insoluble aggregates. This is particularly problematic at high protein and/or reagent concentrations.
Troubleshooting Steps:
-
Reduce Reagent Stoichiometry: Start with a lower molar excess of the reagent (e.g., 1-5 fold molar excess over the protein) and titrate upwards.
-
Optimize pH: Adjust the buffer pH. A lower pH (e.g., 6.5-7.0) will keep a higher proportion of lysine amines protonated and less nucleophilic, potentially reducing the extent of modification and subsequent precipitation.[6]
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 4 °C) to slow down the reaction rate, which can help prevent over-modification.[6]
-
Add Solubility-Enhancing Excipients: Consider including additives like glycerol (5-10%), L-arginine (50-100 mM), or non-ionic detergents in your reaction buffer to help maintain protein solubility.[6]
Q2: My mass spectrometry (MS) data shows multiple unexpected mass additions. What are the most probable side reactions?
Answer:
This is the most critical question and addresses the core of this guide. This compound can react with several nucleophilic amino acid side chains. The reactivity hierarchy is crucial to understand.
-
Primary Target - Cysteine (Thiol Group): The thiol side chain of cysteine is the most potent nucleophile in proteins, especially in its deprotonated thiolate form (S⁻).[7] It will readily attack the α-bromo position, displacing the bromide and forming a stable thioether bond.[8][9] This S-alkylation reaction is often the fastest and most dominant modification, particularly in the pH range of 7.0-8.5 where the thiolate concentration is significant.[10][11] No evidence of alkylation on other amino acids was found under optimal conditions for cysteine modification with a similar reagent, 3-bromopropylamine.[12]
-
Expected Mass Shift: +293.96 Da (for the loss of HBr)
-
-
Secondary Target - Lysine (Amine Group): The ε-amino group of lysine is a primary amine and a strong nucleophile. It can participate in two competing reactions:
-
N-Alkylation: The amine can attack the α-bromo position to form a secondary amine. This reaction is generally slower than cysteine S-alkylation. Primary amines can react with halogenoalkanes in a series of reactions to form secondary and tertiary amines, as well as quaternary ammonium salts.[13][14]
-
N-Acylation (Amidation): If the carboxylic acid of the reagent is activated (e.g., with EDC/NHS), the lysine amine will readily attack the activated ester to form a stable amide bond. This acylation is often more efficient and specific than alkylation for targeting lysine.[15][16]
-
Expected Mass Shift (Alkylation): +293.96 Da
-
Expected Mass Shift (Acylation): +275.97 Da (for the loss of H₂O)
-
-
Tertiary Targets - Serine, Threonine, Tyrosine (Hydroxyl Groups): The hydroxyl groups of these residues are weaker nucleophiles.
-
O-Alkylation (Ether Formation): Reaction at the α-bromo position is generally unfavorable in aqueous conditions unless catalyzed or under harsh, high-pH conditions which are usually denaturing to the protein.
-
O-Esterification (Ester Formation): This reaction requires activation of the reagent's carboxylic acid and is possible, but generally less favorable than N-acylation of lysine due to the lower nucleophilicity of the hydroxyl group. The Fischer esterification, for example, typically requires an acid catalyst and excess alcohol.[17]
-
-
Other Potential Targets:
-
Histidine (Imidazole Group): The imidazole ring is nucleophilic and can be alkylated at either nitrogen, though this is typically less favorable than cysteine or lysine modification.
-
N-Terminus (α-Amine): The protein's N-terminal α-amino group has a lower pKa than lysine's ε-amino group and can be a preferential site for modification at slightly acidic to neutral pH.
-
The following table summarizes the potential modifications:
| Amino Acid Residue | Functional Group | Type of Reaction | Expected Mass Shift (Da) | Common Conditions | Relative Reactivity |
| Cysteine | Thiol (-SH) | S-Alkylation | +293.96 | pH 7.0 - 8.5 | Very High |
| Lysine | Amine (-NH₂) | N-Alkylation | +293.96 | pH > 8.5 | Moderate |
| Lysine | Amine (-NH₂) | N-Acylation | +275.97 | Requires EDC/NHS activation | High (with activation) |
| N-Terminus | Amine (-NH₂) | N-Alkylation | +293.96 | pH 7.0 - 8.5 | Moderate |
| Histidine | Imidazole | N-Alkylation | +293.96 | pH > 7.0 | Low to Moderate |
| Ser/Thr/Tyr | Hydroxyl (-OH) | O-Alkylation | +293.96 | High pH, often denaturing | Very Low |
Q3: How can I control the reaction to selectively target Cysteine over Lysine?
Answer:
Controlling selectivity is achieved by exploiting the different physicochemical properties of the target functional groups, primarily their pKa values.
-
pH Control is Critical: The key to selectivity lies in pH. The pKa of a typical cysteine thiol is ~8.3, while the pKa of a lysine amine is ~10.5.
-
To favor Cysteine: Perform the reaction at a pH between 7.0 and 7.5. At this pH, a significant fraction of cysteine residues will be deprotonated to the highly nucleophilic thiolate (S⁻), while the vast majority of lysine residues will be protonated (–NH₃⁺), rendering them non-nucleophilic.
-
To favor Lysine (Alkylation): You would need to increase the pH to > 9.0 to deprotonate the lysine amine. However, at this pH, cysteines will also be highly reactive. This strategy generally leads to mixed modifications. For selective lysine modification, acylation is the preferred route.
-
Q4: I want to use the carboxylic acid for amide bond formation. How do I prevent the protein from reacting with the α-bromo group?
Answer:
This requires a strategic, multi-step approach. Since the α-bromo group is highly reactive towards nucleophiles like cysteine, you cannot simply mix the protein, the reagent, and a carbodiimide activator (like EDC) together without causing significant alkylation side reactions.
Recommended Two-Step Protocol:
-
Step 1: Pre-activation and Amine Coupling: First, react the this compound with a small amine-containing molecule (e.g., N-hydroxysuccinimide, NHS) in the presence of EDC. This forms a more stable, yet still reactive, NHS-ester of your reagent. This reaction should be done in an organic solvent, free of your protein.
-
Step 2: Purification of the Activated Ester: It is crucial to purify the newly formed NHS-ester away from any unreacted starting material and EDC byproducts. This can be done using flash chromatography or crystallization.
-
Step 3: Protein Reaction: Add the purified, activated NHS-ester to your protein solution. The reaction will now proceed via N-acylation of lysine residues and the N-terminus. The α-bromo group will still be present and can react, but this approach gives you much better control over the primary acylation reaction. To minimize alkylation, you can add a mild thiol scavenger (like a low concentration of free cysteine or glutathione) after the acylation is complete to quench any remaining α-bromo groups.
Experimental Protocols
Protocol 1: Selective S-Alkylation of Cysteine Residues
This protocol is designed to maximize the modification of cysteine residues while minimizing off-target reactions.
-
Buffer Preparation: Prepare a reaction buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2. Degas the buffer thoroughly to minimize oxidation of thiols.
-
Protein Preparation: Dissolve or dialyze your protein into the reaction buffer. If the protein has disulfide bonds that need to be targeted, they must first be reduced using a reagent like DTT or TCEP. Crucially, remove the reducing agent (e.g., via a desalting column) before adding the alkylating reagent.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in a water-miscible organic solvent like DMF or DMSO.
-
Reaction:
-
Place the protein solution (typically 1-10 mg/mL) in a reaction vessel on ice or at room temperature.
-
Add the reagent stock solution to the protein to achieve a final molar excess of 5- to 20-fold over the number of cysteine residues.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 20-50 mM. This will consume any excess alkylating reagent.
-
Purification: Remove the excess reagent and quenching agent by size-exclusion chromatography (desalting column) or dialysis.
-
Validation: Confirm the modification using LC-MS to check for the expected mass shift (+293.96 Da per cysteine) and perform peptide mapping (LC-MS/MS) to confirm the site of modification.
Protocol 2: Quenching and Removal of Excess Reagent
Properly quenching the reaction and removing excess reagent is vital to prevent continued, non-specific modification of your protein over time.
-
Quenching:
-
For alkylation reactions (targeting the α-bromo group), quench with a nucleophile that is stronger or in much higher excess than any remaining protein nucleophiles. Good options include:
-
L-Cysteine (to a final concentration of 50 mM)
-
2-Mercaptoethanol (BME) (10-20 mM)
-
Dithiothreitol (DTT) (10-20 mM)
-
-
For acylation reactions (targeting an activated carboxyl group), quench with a primary amine:
-
Tris buffer (if not already the reaction buffer) at pH 8.0 (50-100 mM)
-
Glycine or Lysine (50-100 mM)
-
-
-
Purification:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. It rapidly separates the larger protein from the small molecule reagent and quenching agent.
-
Dialysis: Effective but much slower. Requires multiple, large-volume buffer changes over 24-48 hours.
-
Tangential Flow Filtration (TFF): Ideal for larger volumes, allowing for buffer exchange and concentration of the final product.
-
References
- Acylation of amino acids. (n.d.). Google Patents.
-
Wagner, G. R., & Payne, R. J. (2019). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Chemistry, 7, 592. [Link]
-
Wilson, W. A., & Baskin, J. M. (2018). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Biochemistry, 57(2), 173–184. [Link]
-
Tan, Y., Xiang, H., Jin, J., & He, X. (2023). Oxidation/Alkylation of Amino Acids with α-Bromo Carbonyls Catalyzed by Copper and Quick Access to HDAC Inhibitor. The Journal of Organic Chemistry, 88(24), 17295-17305. [Link]
-
α-Halo carboxylic acids and esters. (2023, November 29). In Wikipedia. [Link]
-
Acylation of Nucleophiles: Introduction and Biochemical Example. (2019, July 28). YouTube. [Link]
-
Tan, Y., Xiang, H., Jin, J., & He, X. (2023). Oxidation/Alkylation of Amino Acids with α-Bromo Carbonyls Catalyzed by Copper and Quick Access to HDAC Inhibitor. The Journal of Organic Chemistry. [Link]
-
Amino Acid Synthesis and Protection Reactions. (n.d.). OrgoSolver. Retrieved January 20, 2026, from [Link]
-
Stevens, C., Blumbergs, P., & Munk, M. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Journal of Organic Chemistry, 28(2), 331-335. [Link]
-
Esterification of Carboxylic Acids. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Gitlin, I., Carbeck, J. D., & Whitesides, G. M. (2006). Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation. Protein Science, 15(7), 1782-1790. [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis. Analytical Biochemistry, 136(1), 65-74. [Link]
-
Muretta, J. M., & Simona, M. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4577-4585. [Link]
-
Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular Rapid Communications, 42(2), e2000519. [Link]
-
Payne, R. J., & Venter, J. D. (2017). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules, 22(12), 2135. [Link]
-
Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2021). Thiol‐Bromo Click Reaction for One‐Pot Synthesis of Star‐Shaped Polymers. Macromolecular Rapid Communications, 42(2), 2000519. [Link]
-
Carbrello, C. A., Hardman, K. D., & Dener, J. M. (1998). The contribution of halogen atoms to protein-ligand interactions. Protein Science, 7(5), 1164-1171. [Link]
-
Amines as nucleophiles. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]
-
Chauhan, A. (2012). An overview of forced degradation studies. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923. [Link]
-
Isom, D. G., & Garcia-Moreno, B. (2010). Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. Protein Science, 19(7), 1416-1424. [Link]
-
Reactions of Thiols. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Degtyareva, E. S., & Zlotin, S. G. (2020). Safe Synthesis of 4,7-Dibromo[1][4][15]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(21), 5092. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Amines as Nucleophiles. (2023, January 22). Chemistry LibreTexts. [Link]
-
Xiang, Z., Ren, H., & Chen, P. R. (2016). Using Protein-Confined Proximity to Determine Chemical Reactivity. Journal of the American Chemical Society, 138(27), 8376-8379. [Link]
-
18.6: Reactions at the α Carbons of Carboxylic Acids. (2021, July 31). Chemistry LibreTexts. [Link]
-
D'Amico, L., & D'hooghe, M. (2019). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 25(6), 1361-1383. [Link]
- Preparation of bromo acids and esters. (n.d.). Google Patents.
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. [Link]
-
Petroski, R. J. (2008). Improved preparation of halopropyl bridged carboxylic ortho esters. Organic Communications, 1(3), 48-53. [Link]
-
Ogawa, T., & Hikasa, K. (2009). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Tetrahedron Letters, 50(46), 6301-6303. [Link]
-
What are the best conditions for the reaction of primary amine with ethylbromo acetate? (2018, February 19). ResearchGate. [Link]
-
Zhang, C., & Spokoyny, A. M. (2021). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Accounts of Chemical Research, 54(17), 3325-3336. [Link]
-
Wang, Y., Li, Y., & Chen, P. (2021). Deaminative bromination, chlorination, and iodination of primary amines. iScience, 24(3), 102194. [Link]
-
Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Lentz, C. S., & Cravatt, B. F. (2021). Reactive chemistry for covalent probe and therapeutic development. Current Opinion in Chemical Biology, 62, 102029. [Link]
Sources
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Pathways of Non-enzymatic Lysine Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 16. Frontiers | Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function [frontiersin.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
preventing non-specific binding of 3-Bromo-4-chloropentafluorobutyric acid
Welcome to the technical support hub for 3-Bromo-4-chloropentafluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of non-specific binding (NSB) during its use in various experimental assays. As Senior Application Scientists, we have compiled this resource based on established biochemical principles and extensive field experience to ensure the integrity and reproducibility of your results.
Introduction to the Challenge: Understanding Non-Specific Binding
This compound is a unique small molecule with a highly electronegative structure due to its fluorine, chlorine, and bromine constituents. This chemical nature, while essential for its intended function, also predisposes it to non-specific interactions with various surfaces and biomolecules. Non-specific binding is primarily driven by low-affinity, reversible or irreversible interactions that are not related to the specific binding event under investigation. These interactions can include:
-
Hydrophobic Interactions: The fluorinated carbon chain can interact with hydrophobic pockets on proteins or polystyrene microplate wells.
-
Ionic Interactions: The terminal carboxylic acid group can form ionic bonds with positively charged amino acid residues or surfaces.
-
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with Lewis bases.
Effectively mitigating NSB is critical for achieving a high signal-to-noise ratio and generating reliable data. This guide provides a structured approach to systematically identify and eliminate sources of non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high background signal in my assay. Could this be due to non-specific binding of this compound?
A1: Yes, high background is a classic indicator of non-specific binding. This occurs when the molecule adheres to surfaces other than the intended target, such as the walls of the microplate wells or unbound sites on a sensor surface. To confirm this, run a control experiment where the specific target is omitted but all other components, including this compound, are present. A high signal in this control well is a direct measure of non-specific binding.
Q2: What is the first step I should take to reduce non-specific binding?
A2: The most effective first step is to optimize your blocking strategy. A blocking agent is a molecule that physically adsorbs to all unoccupied sites on a surface, preventing the subsequent non-specific attachment of your molecule of interest. The choice of blocking agent is critical and often application-dependent. We recommend starting with Bovine Serum Albumin (BSA), as it is a widely used and effective blocking agent.
Q3: Can the composition of my assay buffer influence non-specific binding?
A3: Absolutely. The pH, ionic strength, and inclusion of detergents in your assay buffer can significantly impact non-specific interactions. For instance, increasing the ionic strength of the buffer (e.g., by increasing the NaCl concentration) can disrupt low-affinity electrostatic interactions. Similarly, adding a mild non-ionic detergent, such as Tween-20, can help to block hydrophobic interactions.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing NSB
This section provides a systematic workflow to diagnose and resolve issues related to the non-specific binding of this compound.
Workflow for Diagnosing and Mitigating Non-Specific Binding
Caption: A systematic workflow for troubleshooting non-specific binding.
Detailed Experimental Protocols
Protocol 1: Standard Blocking Procedure
This protocol provides a starting point for effectively blocking surfaces in assays such as ELISA or other solid-phase binding assays.
-
Preparation of Blocking Buffer: Prepare a 1% (w/v) solution of Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS) solution at pH 7.4. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Incubation: Add the blocking buffer to the wells of your microplate or your sensor surface, ensuring the entire surface is covered.
-
Incubation Time and Temperature: Incubate for at least 1-2 hours at room temperature or overnight at 4°C. The longer incubation time at a lower temperature is often more effective.
-
Washing: After incubation, aspirate the blocking buffer and wash the wells 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). This step is crucial to remove any loosely bound BSA.
-
Proceed with Assay: The surface is now blocked and ready for the addition of your experimental components.
Protocol 2: Buffer Optimization for Reduced NSB
If the standard blocking procedure is insufficient, modifying your assay buffer can further reduce non-specific binding. The following table outlines systematic adjustments you can make.
| Parameter | Standard Condition | Modified Condition 1 | Modified Condition 2 | Rationale |
| Detergent | None or 0.05% Tween-20 | 0.1% Tween-20 | 0.05% Triton X-100 | Disrupts hydrophobic interactions. |
| Ionic Strength | 150 mM NaCl | 300 mM NaCl | 500 mM NaCl | Shields electrostatic interactions. |
| pH | 7.4 | 8.0 | 6.8 | Alters the charge of the molecule and surface. |
| Additive | None | 1 M Urea (low concentration) | 10% Glycerol | Reduces weak, non-specific interactions. |
Experimental Approach:
-
Prepare a series of assay buffers with the modified conditions outlined above.
-
Run your 'No-Target' control experiment with each of these modified buffers.
-
Compare the background signal generated by this compound in each buffer.
-
Select the buffer composition that provides the lowest background signal without compromising your specific binding signal.
Advanced Troubleshooting
Problem: Non-specific binding persists even after optimizing blocking and buffer conditions.
Possible Cause: The intrinsic properties of this compound may lead to exceptionally strong non-specific interactions with your specific assay components or surfaces.
Solution Pathway:
Caption: Decision tree for advanced troubleshooting of persistent NSB.
We are committed to supporting your research. If you continue to experience difficulties, please do not hesitate to contact our advanced technical support team with your experimental details and data.
Technical Support Center: Analysis of 3-Bromo-4-chloropentafluorobutyric Acid Adducts
Welcome to the technical support center for the mass spectrometric analysis of 3-Bromo-4-chloropentafluorobutyric acid (BCPBA) and its adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols. Our goal is to equip you with the expertise to anticipate and resolve challenges in your MS analysis, ensuring data integrity and experimental success.
Understanding the Molecule: this compound (BCPBA)
Before delving into the troubleshooting guide, it is essential to understand the key characteristics of BCPBA that influence its behavior under MS conditions.
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₄HBrClF₅O₂ | Determines the exact mass of the molecule. |
| Molecular Weight | 291.4 g/mol | Provides the nominal mass for identifying the molecular ion. |
| Key Structural Features | Carboxylic acid group, perfluorinated carbon chain, bromine and chlorine atoms. | The carboxylic acid is readily deprotonated in negative ion mode. The halogen atoms produce characteristic isotopic patterns. The C-F bonds contribute to the molecule's stability. |
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the analysis of BCPBA.
Q1: What is the expected molecular ion of BCPBA in ESI-MS?
In negative ion mode, which is typically preferred for carboxylic acids, you should expect to see the deprotonated molecule, [M-H]⁻ , at an m/z corresponding to the loss of one proton from the molecular weight.
In positive ion mode, you might observe the protonated molecule, [M+H]⁺ , or more commonly, adducts with sodium, [M+Na]⁺ , or potassium, [M+K]⁺ . The formation of these adducts can be suppressed by using appropriate mobile phase additives.[1][2][3]
Q2: Why do I see multiple peaks for what I believe is the molecular ion?
The presence of both bromine and chlorine atoms in BCPBA results in a distinctive isotopic pattern. Both halogens have naturally occurring heavier isotopes (³⁷Cl and ⁸¹Br). This will lead to M+2 and M+4 peaks in the mass spectrum.
-
Chlorine Isotopic Pattern: The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any fragment containing a chlorine atom will exhibit a corresponding peak at M+2 with roughly one-third the intensity of the M peak.
-
Bromine Isotopic Pattern: The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Consequently, any fragment containing a bromine atom will show an M+2 peak of almost equal intensity.
For the intact BCPBA molecule containing both a chlorine and a bromine atom, you should observe a characteristic cluster of peaks for the molecular ion.
Q3: I am observing significant in-source fragmentation. Is this normal?
Yes, in-source fragmentation (ISF) is a known phenomenon for per- and polyfluoroalkyl substances (PFAS) like BCPBA, even with soft ionization techniques like ESI.[1][2][4] A common in-source fragmentation pathway for perfluorocarboxylic acids is the neutral loss of CO₂ (44 Da).[1][4] The extent of ISF can be influenced by the MS source conditions, such as the capillary voltage and source temperature.
Q4: How can I control the formation of unwanted adducts?
Unwanted adduct formation, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), can complicate spectra and reduce the signal intensity of the desired ion. To control this:
-
Use High-Purity Solvents and Additives: Ensure that your mobile phases are prepared with high-purity solvents to minimize metal ion contamination.
-
Incorporate Volatile Buffers/Acids: The addition of a small amount of a volatile acid, such as formic acid, or a buffer like ammonium acetate or ammonium formate to the mobile phase can help to promote protonation in positive ion mode and suppress metal adduct formation.[5]
Troubleshooting Common Issues
This section provides a systematic approach to resolving common problems encountered during the LC-MS analysis of BCPBA.
Issue 1: No Signal or Poor Sensitivity
Potential Causes and Solutions:
-
Incorrect Ionization Mode:
-
Action: BCPBA is a carboxylic acid and will ionize most efficiently in negative ion mode as [M-H]⁻. Ensure your mass spectrometer is set to negative polarity.
-
-
Suboptimal Source Parameters:
-
Action: Optimize the capillary voltage, source temperature, and gas flows. For many perfluorinated compounds, lower capillary voltages can sometimes enhance sensitivity.[6]
-
-
Mobile Phase pH:
-
Action: The pH of the mobile phase can influence the ionization efficiency. For negative ion mode, a slightly basic mobile phase can enhance deprotonation, but ensure it is compatible with your LC column.
-
-
Sample Degradation:
-
Action: While BCPBA is expected to be relatively stable, assess the stability of your stock solutions and samples. Prepare fresh samples if necessary.
-
Issue 2: Complex and Unidentifiable Spectra
Potential Causes and Solutions:
-
In-Source Fragmentation (ISF):
-
Action: As discussed in the FAQs, ISF is common for this class of compounds. To confirm if observed peaks are ISF products, systematically reduce the source energy (e.g., lower the capillary voltage and temperature). If the intensity of the suspected fragment decreases relative to the molecular ion, it is likely an in-source fragment.
-
-
Contamination:
-
Uncontrolled Adduct Formation:
-
Action: If you are observing a variety of adducts ([M+Na]⁺, [M+K]⁺, etc.), this can unnecessarily complicate the spectrum. Implement the strategies for adduct control mentioned in the FAQs, such as adding formic acid to your mobile phase.
-
Issue 3: Chromatographic Problems (Poor Peak Shape, Shifting Retention Times)
Potential Causes and Solutions:
-
Inappropriate Column Chemistry:
-
Action: A C18 column is a good starting point for reversed-phase chromatography of BCPBA. If you are experiencing poor peak shape, consider a column specifically designed for polar compounds or one with alternative chemistry.
-
-
Mobile Phase Mismatch:
-
Action: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
Column Contamination or Degradation:
-
Action: If you observe a gradual deterioration of peak shape or a shift in retention time over multiple injections, your column may be contaminated or nearing the end of its life. Flush the column according to the manufacturer's instructions or replace it.[7]
-
Experimental Protocols
This section provides a robust starting point for your LC-MS method development for the analysis of BCPBA.
Recommended LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column suitable for retaining BCPBA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode and helps control pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column. |
| Ionization Mode | Negative Electrospray (ESI) | Optimal for the analysis of carboxylic acids. |
| Capillary Voltage | 2.5 - 3.5 kV (Negative) | A good starting range for ESI. Optimize for your specific instrument. |
| Source Temperature | 120 - 150 °C | A lower temperature may help to minimize in-source fragmentation. |
| Drying Gas Flow | 8 - 12 L/min | Ensure efficient desolvation. |
| Drying Gas Temp. | 300 - 350 °C | Ensure efficient desolvation. |
| Scan Range | m/z 50 - 500 | To cover the expected molecular ion and its fragments. |
Experimental Workflow Diagram
Caption: Predicted fragmentation pathway for BCPBA in negative ESI-MS/MS.
References
-
Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. National Institutes of Health. [Link]
-
ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR BRANCHED PERFLUOROOCTANOIC ACIDS DURING LC/ESI-MS/MS. Dioxin 20XX International Symposium. [Link]
-
Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [Link]
-
Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification. American Chemical Society. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. PubMed. [Link]
-
Butanoic acid, 4-chloro- - the NIST WebBook. NIST. [Link]
-
Perfluorobutanoic acid - EZGC Method Translator. Restek. [Link]
-
Troubleshooting ESI LC MS/MS chromatograms--sample contamination? ResearchGate. [Link]
-
How to Avoid Problems in LC–MS. LCGC International. [Link]
Sources
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. well-labs.com [well-labs.com]
- 3. Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification - American Chemical Society [acs.digitellinc.com]
- 4. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: pH Effects on 3-Bromo-4-chloropentafluorobutyric Acid Reactivity
Prepared by: Senior Application Scientist, Advanced Reagents Division
Welcome to the technical support guide for 3-Bromo-4-chloropentafluorobutyric acid (CAS 216393-99-6). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile reagent. Understanding and controlling pH is critical to achieving desired reactivity, stability, and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and behavior of this compound in solution.
Q1: What is the expected ionization state of this compound at neutral or physiological pH?
A: Due to the strong electron-withdrawing effect of the fluorine atoms, this compound is a highly acidic perfluorinated carboxylic acid (PFCA). The acid dissociation constant (pKa) for PFCAs is typically very low, often below 1.6 and sometimes as low as 0.5.[1] Consequently, in any aqueous solution with a pH above 3, the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion (R-COO⁻). This is the dominant species you will be working with in nearly all biochemical and synthetic protocols.[2]
Q2: How does pH affect the solubility of this reagent in aqueous buffers?
A: The solubility is highly dependent on pH. In its protonated (acidic) form at very low pH, the molecule is less polar and has limited water solubility. As the pH increases, the molecule deprotonates to the much more hydrophilic carboxylate salt, which dramatically increases its solubility in water.[3] For optimal dissolution, we recommend preparing stock solutions in a slightly basic or neutral buffer (e.g., pH 7-8) rather than in pure deionized water, which can be slightly acidic.
Q3: What are the primary reactive sites on the molecule, and how does pH influence their accessibility?
A: There are three primary sites of reactivity:
-
Carboxylic Acid Group: This site can be activated (e.g., using EDC/NHS chemistry) to form amide bonds with primary or secondary amines. This process is itself pH-dependent, typically optimized between pH 4.5 and 7.5.
-
Carbon-Bromine (C-Br) Bond (at C3): This is a primary site for nucleophilic substitution (SN2) reactions. The electrophilicity of this carbon is enhanced by the adjacent fluorine atoms.
-
Carbon-Chlorine (C-Cl) Bond (at C4): This bond is generally less reactive than the C-Br bond but can also undergo nucleophilic substitution under more forcing conditions.
The pH of the medium primarily affects the reactivity of the incoming nucleophile and the overall stability of the molecule rather than the "accessibility" of these sites directly. The deprotonated carboxylate group (present at most working pH values) is electron-donating, which can slightly reduce the electrophilicity of the C-Br and C-Cl bonds compared to the fully protonated acid form.
Troubleshooting Guides
This section provides structured advice for overcoming specific experimental challenges.
Guide 1: Low Yield in Nucleophilic Substitution Reactions
Common Scenario: You are attempting to conjugate the molecule to a thiol- or amine-containing substrate (e.g., a protein, peptide, or small molecule) but observe low product conversion.
Root Cause Analysis: The pH "Tug-of-War"
Successful nucleophilic substitution is a balancing act controlled by pH. The optimal pH window maximizes the concentration of the reactive, deprotonated nucleophile without introducing competing side reactions.
-
At Low pH (Acidic):
-
Problem: Amine (R-NH₂) and thiol (R-SH) nucleophiles become protonated to their non-nucleophilic conjugate acids (R-NH₃⁺ and R-SH, respectively). The reaction rate plummets as the concentration of the active nucleophile approaches zero.
-
-
At High pH (Basic):
-
Problem 1 (Competition): The concentration of hydroxide ions (OH⁻) increases exponentially. Hydroxide is a strong nucleophile and will compete with your intended nucleophile, leading to the formation of unwanted hydroxy-substituted byproducts via hydrolysis.[4]
-
Problem 2 (Degradation): At elevated pH and temperature, the molecule itself can become unstable, potentially leading to degradation via mechanisms like decarboxylation.[5]
-
The diagram below illustrates the conflicting requirements for activating the nucleophile versus preserving the integrity of the reagent.
Caption: The pH "Tug-of-War" in nucleophilic substitution.
Troubleshooting Protocol: pH Optimization
-
Determine Nucleophile pKa: Identify the pKa of the functional group you are targeting (e.g., cysteine thiol pKa ≈ 8.5; lysine amine pKa ≈ 10.5). Your optimal reaction pH will typically be -1 to +1 pH unit around the nucleophile's pKa.
-
Select an Appropriate Buffer: Choose a buffer system that can effectively maintain the pH in your target range and does not contain competing nucleophiles (e.g., avoid Tris buffer if your target is a primary amine). Phosphate (PBS) or borate buffers are often suitable choices.
-
Perform Small-Scale Test Reactions: Set up a matrix of small, parallel reactions across a range of pH values (e.g., for a thiol, test pH 7.0, 7.5, 8.0, 8.5, 9.0). Keep all other parameters (temperature, concentration, time) constant.
-
Analyze the Outcome: Use an appropriate analytical method (e.g., LC-MS, HPLC) to quantify the formation of the desired product and any major byproducts (such as the hydrolyzed starting material).
-
Scale-Up: Select the pH that provides the best balance of reaction rate and product purity for your larger-scale experiment.
Guide 2: Reagent Degradation and Formation of Side Products
Common Scenario: You observe a loss of your starting material over time or the appearance of unexpected impurities in your reaction mixture, particularly under basic conditions.
Root Cause Analysis: pH-Mediated Instability
-
Hydrolysis: This is the most common degradation pathway. Under basic conditions, the hydroxide ion (OH⁻) can directly attack the electrophilic carbons bonded to bromine or chlorine, displacing the halide and forming a hydroxylated species. This reaction becomes more significant as the pH rises above 9.[4]
-
Decarboxylation: While PFCAs are highly stable, extreme conditions can promote the loss of CO₂. Studies have shown that heating PFCAs in the presence of a strong base (like NaOH) in polar aprotic solvents can lead to decarboxylation and subsequent degradation.[5] While less common in typical aqueous buffers at moderate temperatures, it remains a potential side reaction under harsh basic conditions.
Workflow for Diagnosing and Preventing Degradation
Caption: Troubleshooting workflow for reagent degradation.
Summary of pH Effects on Reactivity
The following table provides a general guide to the expected behavior of this compound at different pH ranges.
| pH Range | Carboxylic Acid State | Reagent Stability | Recommended Use Case |
| Acidic (< 4) | Mostly Protonated (R-COOH) | High | Not recommended for SN2; nucleophiles are inactive. Can be used for workup/extraction. |
| Neutral (6.0 - 8.0) | Deprotonated (R-COO⁻) | Good | Optimal for reactions with amine nucleophiles (e.g., EDC coupling) and moderately active for thiolates. Good for storage. |
| Basic (8.0 - 9.5) | Deprotonated (R-COO⁻) | Moderate | Optimal range for thiol-based conjugations (thiolate is dominant) . Risk of hydrolysis increases with pH. |
| Strongly Basic (>10) | Deprotonated (R-COO⁻) | Low | Not recommended. High rate of hydrolysis and potential for other degradation pathways. |
References
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir.
- Role of pH in the Transformation of Perfluoroalkyl Carboxylic Acids by Activated Persulf
- 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.
- Estimation of the Acid Dissociation Constant of Perfluoroalkyl Carboxylic Acids through an Experimental Investigation of their Water-to-Air Transport.
- Role of pH in the Transformation of Perfluoroalkyl Carboxylic Acids by Activated Persulfate: Implications from the Determination of Absolute Electron-Transfer Rates and Chemical Comput
- HYDROLYSIS. Source Not Available.
- 19.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts.
- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.
- Low-temperature mineralization of perfluorocarboxylic acids. Science.
Sources
Technical Support Center: Purification of Proteins Labeled with 3-Bromo-4-chloropentafluorobutyric Acid
<_ _>
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins labeled with 3-Bromo-4-chloropentafluorobutyric acid. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the unique challenges presented by this highly halogenated labeling reagent.
Introduction: Understanding the Challenge
This compound is a specialized chemical labeling reagent. While direct protocols are not widely published, its structure—a short-chain carboxylic acid heavily modified with bromine, chlorine, and fluorine—provides critical clues for purification strategies. The covalent attachment of this tag dramatically alters a protein's physicochemical properties, primarily by significantly increasing its surface hydrophobicity and introducing unique chemical handles.
The core challenge in purification is twofold:
-
Separating the labeled protein from unlabeled protein, excess reagent, and other cellular components.
-
Maintaining the protein's structural integrity and function despite the potentially denaturing effect of the hydrophobic tag.
This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, step-by-step solutions.
Core Experimental Workflow: Purification Strategy
A multi-modal chromatography approach is essential for achieving high purity. The following workflow is a robust starting point, combining initial capture with polishing steps that exploit the unique properties of the labeled protein.
identifying off-target modifications of 3-Bromo-4-chloropentafluorobutyric acid
A Guide to Identifying and Mitigating Off-Target Modifications
Welcome to the technical support center for researchers utilizing 3-Bromo-4-chloropentafluorobutyric acid. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of identifying and mitigating off-target effects in your experiments. Our goal is to ensure the scientific integrity of your results by providing a framework for understanding and controlling the reactivity of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reactivity and handling of this compound.
Q1: What is this compound and what are its basic chemical properties?
This compound is a halogenated carboxylic acid with the following properties:
| Property | Value | Source |
| Molecular Formula | C4HBrClF5O2 | [][2] |
| Molecular Weight | 291.4 g/mol | [] |
| CAS Number | 216393-99-6 | [2][3] |
| IUPAC Name | 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid | [][2] |
| Boiling Point | 174.5°C at 760mmHg | [] |
Q2: What are the likely reactive sites on this compound that could lead to off-target modifications?
Based on its structure, the primary reactive site is the carbon-bromine bond. The bromine atom can act as a leaving group in a nucleophilic substitution reaction, allowing the molecule to covalently attach to biological nucleophiles. The carboxylic acid group itself is generally less reactive under physiological conditions but can participate in interactions with proteins.[4]
Q3: Which amino acid residues are the most probable targets for covalent modification by this compound?
The most likely targets for covalent modification by this compound are nucleophilic amino acid residues. Cysteine is a prime candidate due to the high nucleophilicity of its thiol group.[5] Other potential targets include lysine (amino group), histidine (imidazole ring), and serine/threonine (hydroxyl groups), though their reactivity will be lower than cysteine.
Q4: What are the general mechanisms of off-target effects associated with halogenated carboxylic acids?
Halogenated carboxylic acids can exert off-target effects through several mechanisms:
-
Covalent Modification: As discussed, the compound can covalently bind to proteins, altering their structure and function.[5][6]
-
Membrane Disruption: Carboxylic acids can cause damage to cell membranes, leading to increased permeability and loss of viability.[7]
-
Intracellular pH Alteration: The transport of carboxylic acids into the cell can lead to acidification of the cytoplasm, affecting various cellular processes.[7]
Q5: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for data integrity. Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the compound required to achieve the desired on-target effect through dose-response studies.
-
Include Proper Controls: Always use a negative control (vehicle only) and consider a structurally similar but less reactive control compound if available.
-
Orthogonal Approaches: Validate your findings using a different method or a compound with a distinct mechanism of action that targets the same pathway.[8]
-
Time-Course Experiments: Assess the effects of the compound at different time points to distinguish between primary and secondary effects.
Troubleshooting Guides
This section provides structured guidance for common experimental issues encountered when working with this compound.
Guide 1: Unexpected Cellular Toxicity
Problem: You observe significant cell death or morphological changes at concentrations where you expect to see a specific on-target phenotype.
Potential Cause: Widespread off-target covalent modifications or non-specific effects like membrane disruption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Actionable Steps:
-
Confirm Dose-Dependency: First, ensure the observed toxicity is directly related to the concentration of the compound.
-
Determine the Toxicity Threshold: Perform a cell viability assay (e.g., MTT or CellTox-Glo) to establish the concentration at which the compound becomes toxic.
-
Compare Toxicity with On-Target Activity: If the toxic concentration overlaps with the concentration required for the intended effect, off-target modifications are highly likely.
-
Investigate Off-Targets: If off-target effects are suspected, proceed with the experimental protocols outlined below to identify the unintended protein targets.
Guide 2: Lack of On-Target Phenotype
Problem: You do not observe the expected biological effect, even at high concentrations of the compound.
Potential Causes:
-
The compound is not cell-permeable.
-
The on-target protein is not expressed in your cell model.
-
The compound is rapidly metabolized or effluxed.
-
The experimental endpoint is not sensitive enough.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of an on-target effect.
Actionable Steps:
-
Verify Target Expression: Confirm that your target protein is present in the chosen cell line at the protein level (e.g., via Western Blot or mass spectrometry).
-
Assess Cell Permeability: While challenging to measure directly, poor permeability can be inferred if the compound is active in a cell-free assay but not in a cellular context. Masking the carboxylic acid as an ester can sometimes improve cell entry.[9]
-
Evaluate Compound Stability: Use techniques like LC-MS to determine if the compound is degrading in your cell culture medium over the course of the experiment.
-
Optimize Your Assay: Ensure your experimental assay is sensitive and appropriate for detecting the expected change in your biological system.
Experimental Protocols for Off-Target Identification
The following protocols provide detailed, step-by-step methodologies for identifying off-target modifications of this compound.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This chemoproteomic technique is a powerful method for identifying the protein targets of a covalent inhibitor in a complex proteome.[5][10]
Principle: A broad-spectrum, "clickable" probe that reacts with the same class of amino acid residues as your compound of interest is used. By pre-incubating the proteome with your compound, you can block the binding of the probe to its targets. The reduction in probe labeling, as quantified by mass spectrometry, reveals the targets of your compound.
Workflow Diagram:
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Step-by-Step Methodology:
-
Proteome Preparation: Harvest cells and prepare a cell lysate. Determine the protein concentration of the lysate.
-
Inhibitor Incubation (Experimental Sample): Incubate the cell lysate with varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C. A DMSO-only control should be run in parallel.
-
Probe Labeling: Add a suitable "clickable" probe (e.g., an iodoacetamide-alkyne probe for cysteine reactivity) to both the inhibitor-treated and control lysates. Incubate for a specified time.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.
-
Protein Enrichment and Digestion: Use streptavidin beads to enrich the biotin-tagged proteins. Elute the proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides from the control and experimental samples. Proteins that show a significant decrease in probe labeling in the presence of this compound are considered potential off-targets.
Protocol 2: In-Gel Fluorescence Scanning for Preliminary Assessment
This method provides a quicker, more visual assessment of off-target binding before committing to mass spectrometry.
Principle: Similar to ABPP, but instead of a biotin tag, a fluorescent tag (e.g., rhodamine-azide) is "clicked" onto the probe-labeled proteins. The proteins are then separated by SDS-PAGE, and the gel is scanned for fluorescence.
Step-by-Step Methodology:
-
Follow steps 1-4 of the ABPP protocol, but use a fluorescent-azide reporter tag in the click chemistry step.
-
SDS-PAGE: Separate the labeled proteins by one-dimensional SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for your chosen fluorophore.
-
Analysis: Compare the fluorescent banding patterns between the control and inhibitor-treated lanes. A decrease in the intensity of a band in the inhibitor-treated lane suggests that your compound is binding to a protein of that molecular weight.
Protocol 3: Western Blotting for Off-Target Validation
Once you have identified potential off-targets from your proteomic screens, it is essential to validate them using an orthogonal method.
Principle: Use an antibody specific to a candidate off-target protein to confirm its interaction with your compound.
Step-by-Step Methodology:
-
Treat Cells: Treat your cells with this compound at a concentration where you observed off-target effects.
-
Lysis and Immunoprecipitation: Lyse the cells and perform an immunoprecipitation using an antibody against the putative off-target protein.
-
Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot.
-
Detection: Probe the Western blot with an antibody that recognizes your compound or a tag that you have appended to it. Alternatively, if a modification-specific antibody is available, that can be used. A positive signal in the lane corresponding to the immunoprecipitated protein confirms the interaction.
References
-
Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
-
COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. PubMed. [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PubMed Central. [Link]
-
The Taxonomy of Covalent Inhibitors. ACS Publications. [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Semantic Scholar. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
-
Occurrence and Nature of Off-Target Modifications by CRISPR-Cas Genome Editing in Plants. ACS Agricultural Science & Technology. [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. PubMed Central. [Link]
-
This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
FAQ - The Chemical Probes Portal. Chemical Probes Portal. [Link]
-
How to troubleshoot experiments. Chemistry World. [Link]
-
This compound - CAS:216393-99-6. Beijing Bennett Technology Co., Ltd.. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
FISH Tips and Troubleshooting. Creative Bioarray. [Link]
-
Fast Release of Carboxylic Acid inside Cells. PubMed. [Link]
-
Understanding biocatalyst inhibition by carboxylic acids. PubMed Central. [Link]
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central. [Link]
-
3-Bromo-4-fluorobenzoic acid. PubChem. [Link]
-
Unraveling the Hell-Volhard-Zelinsky Reaction: A Gateway to Α-Halogenated Carboxylic Acids. Oreate AI Blog. [Link]
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- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. This compound - CAS:216393-99-6 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. Unraveling the Hell-Volhard-Zelinsky Reaction: A Gateway to Î-Halogenated Carboxylic Acids - Oreate AI Blog [oreateai.com]
- 5. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAQ | Chemical Probes Portal [chemicalprobes.org]
- 9. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling to maintain 3-Bromo-4-chloropentafluorobutyric acid reactivity
A Senior Application Scientist's Guide to Maintaining Reactivity through Proper Storage and Handling
Welcome to the technical support center for 3-Bromo-4-chloropentafluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and reactivity of this versatile reagent in your experiments. As a highly functionalized molecule, its stability and reactivity are directly linked to appropriate storage and handling protocols. This document provides in-depth technical information, troubleshooting guides, and frequently asked questions to address common challenges encountered during its use.
Core Chemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.
| Property | Value | Source |
| Chemical Formula | C₄HBrClF₅O₂ | |
| Molecular Weight | 291.40 g/mol | |
| Appearance | Colorless Liquid | |
| Hazard Class | 8 (Corrosive) | |
| Primary Hazards | Causes severe skin burns and eye damage |
Fundamental Storage and Handling Protocols
Proper storage and handling are critical to preserve the reactivity of this compound and ensure the safety of laboratory personnel.
Storage Recommendations
-
Temperature: Store in a cool, dry, and well-ventilated area.[1] Refrigeration is recommended for long-term storage to minimize potential degradation.
-
Container: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis.[1] The original packaging is designed for optimal stability.
-
Inert Atmosphere: For long-term storage or for applications highly sensitive to moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Designated Area: Store in a designated "Corrosives area" away from incompatible materials.[1]
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or vinyl), safety goggles, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]
-
Dispensing: When dispensing, avoid cross-contamination. Use clean, dry equipment.
-
Spills: In case of a spill, neutralize with a suitable agent for acids and absorb with an inert material before disposal.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Question 1: I am observing low yields in my nucleophilic substitution reaction where I am targeting the displacement of the bromine atom. What could be the cause?
Answer:
Several factors could contribute to low yields in a nucleophilic substitution reaction at the C-Br bond.
-
Reactivity Hierarchy: The carbon-halogen bond strength in haloalkanes follows the order C-F > C-Cl > C-Br > C-I.[3] This means the C-Br bond is the most labile and should be the most susceptible to nucleophilic attack. However, the strong electron-withdrawing effect of the perfluoroalkyl chain can influence the reactivity of the adjacent C-Br bond.
-
Steric Hindrance: The bulky perfluoroalkyl group may sterically hinder the approach of the nucleophile to the carbon bearing the bromine atom. Consider using smaller, highly nucleophilic reagents if possible.
-
Reaction Conditions: Ensure your reaction conditions are optimized. Nucleophilic substitution reactions can be sensitive to the choice of solvent, temperature, and reaction time. For α-halo carbonyl compounds, both Sₙ1 and Sₙ2 pathways can be operative, depending on the substrate and conditions.[4]
-
Competing Reactions: The presence of the carboxylic acid group introduces another reactive site. If your nucleophile is also a base, it may deprotonate the carboxylic acid, reducing its availability for the desired substitution reaction. It may be necessary to protect the carboxylic acid group (e.g., as an ester) before attempting the nucleophilic substitution.
Question 2: My reaction is producing a complex mixture of products, and I suspect side reactions are occurring. What are the likely side reactions?
Answer:
The multi-functional nature of this compound makes it susceptible to several side reactions.
-
Decarboxylation: Perfluorocarboxylic acids can undergo decarboxylation, especially at elevated temperatures or in the presence of a base in a polar aprotic solvent.[5] This would result in the loss of the carboxylic acid group and the formation of a halogenated perfluoroalkane.
-
Elimination: Under basic conditions, elimination of HBr or HCl could potentially occur, leading to the formation of an alkene.
-
Reaction at the C-Cl bond: While the C-Br bond is more reactive, under forcing conditions or with highly reactive nucleophiles, substitution at the C-Cl bond may also occur, leading to a mixture of products.
-
Hydrolysis: Although perfluorinated compounds are generally stable, the presence of halogens other than fluorine can increase susceptibility to hydrolysis under certain conditions. Prolonged exposure to moisture, especially at elevated temperatures or in the presence of acids or bases, could lead to the hydrolysis of the C-Br or C-Cl bonds.
Question 3: I am using this compound in a peptide synthesis, and the coupling reaction is inefficient. What could be the problem?
Answer:
Peptide coupling reactions can be challenging, and using a highly functionalized amino acid derivative like this one can introduce specific issues.
-
Steric Hindrance: As mentioned, the bulky nature of the perfluorinated chain can hinder the approach of the coupling reagents and the N-terminus of the peptide chain.
-
Reagent Incompatibility: Some peptide coupling reagents may not be stable in the presence of the acidic perfluorocarboxylic acid. Ensure the chosen coupling reagent is suitable for use with highly electron-deficient carboxylic acids. The thermal stability of coupling reagents can also be a concern.[6]
-
Aggregation: Peptides containing hydrophobic residues can be prone to aggregation, which can be exacerbated by the hydrophobic perfluoroalkyl chain.[7] Consider using solvents known to disrupt aggregation or incorporating solubilizing protecting groups.
-
Side Reactions at Halogens: The conditions used for peptide coupling could potentially lead to side reactions at the C-Br or C-Cl positions, especially if the coupling activation involves basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the perfluoroalkyl chain in this molecule?
A1: The perfluoroalkyl chain imparts unique properties such as high thermal and chemical stability, and strong electron-withdrawing effects.[8] This makes the carboxylic acid group more acidic and can influence the reactivity of the rest of the molecule, making it a valuable building block for introducing fluorinated moieties into pharmaceuticals and other advanced materials.
Q2: Can I use a strong base like sodium hydroxide with this compound?
A2: Caution should be exercised when using strong bases. As a strong acid, it will readily react with strong bases in a neutralization reaction. Furthermore, strong bases can promote elimination reactions and potentially lead to decarboxylation under certain conditions.[5] The Safety Data Sheet lists strong bases as incompatible materials.[1]
Q3: Is the C-F bond reactive?
A3: The carbon-fluorine bond is exceptionally strong and generally considered unreactive under standard organic synthesis conditions.[9] You can expect the C-Br and C-Cl bonds to be the primary sites of reaction, with the C-F bonds remaining intact.
Q4: How should I dispose of waste containing this compound?
A4: Due to the persistent nature of perfluorinated compounds, all waste containing this compound should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not discharge into the environment.
Visualizing Reactivity and Degradation Pathways
To aid in understanding the potential transformations of this compound, the following diagrams illustrate key reaction and degradation pathways.
References
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central. [Link]
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Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. RSC Sustainability. [Link]
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Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]
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Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
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Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]
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22: Carbonyl Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
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B. What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]
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C. Transformations of Fluorinated Compounds. Science of Synthesis. [Link]
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Low-temperature mineralization of perfluorocarboxylic acids. Science. [Link]
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What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. ResearchGate. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]
-
Alternative Fluoropolymers to Avoid the Challenges Associated with Perfluorooctanoic Acid. ResearchGate. [Link]
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Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. [Link]
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Elimination of Alpha Bromides. YouTube. [Link]
-
7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]
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Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Institutes of Health. [Link]
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Keeping PFAS Forever Chemicals out of Building Products. BuildingGreen. [Link]
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Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Centers for Disease Control and Prevention. [Link]
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Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]
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7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Irvine. [Link]
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5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]
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-
Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Alpha Halogenation Reactions. YouTube. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. [Link]
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4.8: Selectivity in Radical Halogenation with Fluorine and Bromine. Chemistry LibreTexts. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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α-Fluorination of carbonyls with nucleophilic fluorine. PubMed. [Link]
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Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]
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Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. ACS Publications. [Link]
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Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. ACS Publications. [Link]
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Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Refubium - Freie Universität Berlin. [Link]
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Validation & Comparative
Confirming Protein Modification by 3-Bromo-4-chloropentafluorobutyric acid: A Comparative Guide for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the precise characterization of protein modifications is paramount to understanding cellular function, disease progression, and the mechanism of action of therapeutics. Chemical labeling of proteins followed by mass spectrometry (MS) is a cornerstone of this endeavor, enabling the identification and quantification of proteins and their post-translational modifications. This guide introduces a novel labeling strategy utilizing 3-Bromo-4-chloropentafluorobutyric acid, a reagent poised to offer a unique isotopic signature for unambiguous protein identification and quantification. We will delve into the proposed mechanism of action, provide a detailed experimental workflow, and objectively compare its potential performance against established alternatives, supported by foundational chemical principles and mass spectrometric theory.
The Challenge: Unambiguous Identification of Modified Peptides
A primary challenge in mass spectrometry-based proteomics is the confident identification of peptides that have been chemically modified. The vast complexity of biological samples can lead to ambiguous assignments. Isotopic labeling strategies have emerged as a powerful solution, whereby a "heavy" and "light" version of a reagent are used to label different sample populations. The resulting mass shift in the mass spectrum provides a clear signature for the labeled peptides, facilitating their identification and relative quantification.[1][2][3]
A Novel Reagent: The Potential of this compound
This compound presents an intriguing potential as a protein modification reagent for mass spectrometry. Its key features are a carboxylic acid group, amenable to standard bioconjugation chemistries, and a unique halogenation pattern (bromine and chlorine) coupled with pentafluorination.
Proposed Mechanism of Action:
The primary route for covalently attaching this compound to a protein is through the activation of its carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process forms a stable NHS ester that readily reacts with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[4][6]
Experimental Workflow: A Proposed Protocol
The following is a detailed, step-by-step methodology for the modification of a protein sample with this compound for mass spectrometry analysis. This protocol is based on well-established EDC/NHS chemistry.[4][5][7]
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Mass spectrometer (e.g., Q-TOF, Orbitrap)
Protocol:
-
Protein Preparation:
-
Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer to final concentrations of 10 mM, 20 mM, and 50 mM, respectively.
-
Immediately add the activation mixture to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
Continue the incubation for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer for downstream analysis (e.g., 50 mM ammonium bicarbonate for in-solution digestion).
-
-
Sample Preparation for Mass Spectrometry:
-
The modified protein can be analyzed intact or, more commonly, subjected to proteolytic digestion (e.g., with trypsin).
-
For digestion, denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide) before adding the protease.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.
-
Visualizing the Workflow
Caption: Experimental workflow for protein modification and analysis.
The Mass Spectrometric Signature: A Key Advantage
The presence of both bromine and chlorine in the this compound reagent provides a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. The combination of these isotopic distributions will generate a unique cluster of peaks for any peptide modified with this reagent, making it readily distinguishable from unlabeled peptides.
Furthermore, the five fluorine atoms will result in a significant mass defect, which can be used as an additional filter in data analysis to selectively identify modified peptides.
Comparative Analysis with Alternative Reagents
To objectively evaluate the potential of this compound, it is essential to compare it with established protein modification reagents used in mass spectrometry.
| Feature | This compound (Proposed) | Iodoacetamide (IAA) | Tandem Mass Tags (TMT) |
| Target Residue(s) | Lysine, N-terminus (via EDC/NHS) | Cysteine | Lysine, N-terminus |
| Reaction Chemistry | Amide bond formation | Alkylation | Amide bond formation |
| Isotopic Signature | Unique Br/Cl/F pattern | None (unless isotopically labeled) | Isobaric tags with reporter ions |
| Quantification | Relative (label vs. unlabeled) | Not inherently quantitative | Relative (multiplexed) |
| Mass Shift | ~273 Da | ~57 Da | Varies by TMT reagent |
| Key Advantage | Unambiguous isotopic pattern, mass defect | High reactivity with cysteines | High-level multiplexing (up to 18-plex) |
| Potential Drawback | Reactivity of halo-fluoro moiety needs experimental validation | Off-target reactions with other residues | Reporter ion ratio compression can affect accuracy |
Iodoacetamide (IAA): A classic cysteine alkylating agent, IAA is highly reactive towards the thiol group of cysteine residues.[8] While effective at preventing disulfide bond formation, it does not inherently provide a quantitative signature unless isotopically labeled versions are used. Furthermore, it can exhibit off-target reactivity with other nucleophilic amino acid side chains.
Tandem Mass Tags (TMT): TMT reagents are a set of isobaric chemical tags that enable multiplexed (up to 18-plex) relative quantification of proteins.[9] They react with primary amines and, upon fragmentation in the mass spectrometer, release reporter ions of different masses, allowing for the simultaneous quantification of multiple samples. While powerful, TMT experiments can suffer from reporter ion ratio compression, which can underestimate the true quantitative differences between samples.
The Logic of Modification: A Self-Validating System
The proposed use of this compound offers a self-validating system for confirming protein modification.
Caption: Logical flow from reagent to confident identification.
The unique isotopic signature in the MS1 scan serves as the primary evidence of modification. Subsequent MS2 fragmentation of the modified peptide will produce a series of fragment ions (b- and y-ions). The mass shifts in these fragment ions will precisely localize the modification to a specific amino acid residue. Furthermore, the halogenated and fluorinated moiety may generate characteristic reporter ions in the low-mass region of the MS2 spectrum, providing an additional layer of confirmation.
Conclusion and Future Directions
This compound holds significant promise as a novel protein modification reagent for mass spectrometry. Its distinctive isotopic signature and potential for generating a significant mass defect offer a clear and unambiguous means of identifying modified peptides. The proposed experimental workflow, based on established EDC/NHS chemistry, provides a solid foundation for its application.
While this guide presents a comprehensive theoretical framework, experimental validation is the crucial next step. Future studies should focus on optimizing the reaction conditions, evaluating the reactivity of the bromo-chloro-pentafluoro moiety towards other amino acid residues, and characterizing the fragmentation patterns of modified peptides in detail. Such research will be instrumental in fully realizing the potential of this promising new tool for the proteomics community.
References
-
National Center for Biotechnology Information. (n.d.). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. [Link]
-
Oxford Academic. (n.d.). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. [Link]
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National Center for Biotechnology Information. (n.d.). Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics. [Link]
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National Center for Biotechnology Information. (n.d.). Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System. [Link]
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G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
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ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?[Link]
-
PubMed. (2014). Analysis of fluorinated proteins by mass spectrometry. [Link]
-
ResearchGate. (n.d.). Separation of peptides based on fluorine content.MALDI-MS spectra of...[Link]
-
National Center for Biotechnology Information. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. [Link]
-
American Chemical Society. (2012). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. [Link]
-
National Center for Biotechnology Information. (n.d.). Generation of Multiple Reporter Ions from a Single Isobaric Reagent Increases Multiplexing Capacity for Quantitative Proteomics. [Link]
-
American Laboratory. (2013). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (n.d.). Chemical isotope labeling for quantitative proteomics. [Link]
-
PubMed. (2018). Rational Tuning of Fluorobenzene Probes for Cysteine-Selective Protein Modification. [Link]
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University of Washington. (n.d.). Stable Isotope Labeling Strategies. [Link]
-
PubMed. (2015). Cysteine Modification: Probing Channel Structure, Function and Conformational Change. [Link]
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National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. [Link]
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PubMed. (2009). Protein cysteine modifications: (1) medical chemistry for proteomics. [Link]
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ResearchGate. (n.d.). (PDF) Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. [Link]
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Fiehn Lab. (n.d.). MS/MS fragmentation. [Link]
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Ohio State University. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link]
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A Comparative Guide to LC-MS/MS Analysis of Peptides Modified by 3-Bromo-4-chloropentafluorobutyric Acid
This guide provides an in-depth technical comparison of 3-Bromo-4-chloropentafluorobutyric acid (BCPFBA) as a potential chemical derivatization reagent for peptides in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. As direct applications of BCPFBA in proteomics are not widely documented, this guide will infer its properties based on the known chemistry of polyhalogenated carboxylic acids and compare it with established, alternative derivatization strategies. The content is designed for researchers, scientists, and drug development professionals seeking to enhance peptide detection, identification, and quantification.
The Rationale for Peptide Derivatization in LC-MS/MS
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS.[1] However, several challenges can limit the sensitivity and completeness of this analysis:
-
Poor Ionization Efficiency: Peptides with low basicity or those present in low abundance may not ionize efficiently in the mass spectrometer source, leading to weak signals.[2]
-
Suboptimal Chromatographic Behavior: Small, hydrophilic, or highly basic peptides may exhibit poor retention on standard reversed-phase chromatography columns, co-eluting with salts and other interferences in the void volume.[3]
-
Complex Fragmentation Spectra: Collision-induced dissociation (CID) of peptides can sometimes produce complex and ambiguous MS/MS spectra, making confident sequence identification difficult.[4][5]
Chemical derivatization addresses these issues by covalently modifying peptide functional groups to introduce moieties that improve their analytical properties.[6] An ideal derivatization reagent enhances ionization, improves chromatographic separation, and simplifies or directs fragmentation.[4]
Profile of a Novel Reagent: this compound (BCPFBA)
BCPFBA is a polyhalogenated carboxylic acid with the structure shown below. While not a conventional proteomics reagent, its chemical properties suggest potential utility in peptide modification.
Chemical Structure:
-
Formula: C₄HBrClF₅O₂
-
IUPAC Name: 3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid[]
Inferred Reactive Properties: The core reactive feature of BCPFBA is its carboxylic acid group. The strong electron-withdrawing effects of the fluorine, chlorine, and bromine atoms significantly increase the acidity of the carboxyl proton, making the carboxylate a good leaving group in activation reactions.[8] This allows for the formation of a stable amide bond with primary amines (N-terminus and lysine side chains) on a peptide, typically via a carbodiimide-mediated coupling reaction (e.g., using EDC/NHS).
The polyhalogenated tail is expected to confer two key properties to a modified peptide:
-
Increased Hydrophobicity: The fluorinated carbon chain will drastically increase the peptide's retention in reversed-phase chromatography.
-
Unique Isotopic Signature: The presence of bromine (isotopes at ~79 Da and ~81 Da with ~1:1 abundance) and chlorine (isotopes at ~35 Da and ~37 Da with ~3:1 abundance) will create a distinct isotopic pattern in the mass spectrum, making the modified peptide easily distinguishable from endogenous species.
Comparative Analysis with Alternative Derivatization Reagents
The performance of BCPFBA can be best understood by comparing its hypothetical advantages and disadvantages with established reagents that target similar functional groups. The primary target for an activated BCPFBA would be the N-terminal α-amine and the ε-amine of lysine residues.
| Feature | BCPFBA (Hypothesized) | TMPP-ac-OSu | 2,4,6-Triphenylpyrylium Salts |
| Target Group | N-terminus, Lysine (via activated carboxyl) | N-terminus, Lysine | N-terminus, Lysine (selective for ε-amine) |
| Key Chemical Feature | Polyhalogenated, hydrophobic alkyl chain | Pre-formed, fixed positive charge (phosphonium) | Forms a fixed positive charge (pyridinium salt) |
| Reaction Principle | Amide bond formation with primary amines | Acylation of primary amines | Nucleophilic addition of primary amines |
| Impact on Retention Time | Significant Increase: Highly hydrophobic tag leads to much longer retention, useful for separating from unmodified peptides. | Moderate Increase: Bulky tag increases hydrophobicity. | Moderate Increase: Aromatic rings increase hydrophobicity. |
| Impact on Ionization | Neutral/Slight Suppression: The tag itself is not basic and may slightly suppress ionization compared to a basic peptide. However, improved chromatography can reduce matrix suppression. | Strong Enhancement: Introduces a permanent positive charge, ensuring ionization regardless of the peptide's native proton affinity.[9] | Strong Enhancement: Introduces a permanent positive charge, significantly improving sensitivity.[2][10] |
| Effect on MS/MS | Complex Fragmentation: May not direct fragmentation predictably. The Br/Cl isotopic signature would be present in N-terminal (b-ion) fragments. | Directs Fragmentation: The fixed charge on the N-terminus promotes the formation of a strong b-ion series, simplifying spectral interpretation. | Directs Fragmentation: Generates an abundant reporter ion (protonated triphenylpyridine), useful for MRM analysis, and can also promote specific fragmentation pathways.[2] |
| Advantages | - Unique isotopic signature for easy identification.- Drastic retention shift avoids co-elution with unmodified peptides.- Potentially low-cost starting material. | - Excellent ionization enhancement.- Simplifies MS/MS spectra for de novo sequencing.- Well-established protocols. | - High reaction selectivity for lysine ε-amine.- Excellent ionization enhancement for trace-level detection.[10]- Produces a useful reporter ion for quantification.[2] |
| Disadvantages | - Requires activation step (e.g., EDC/NHS).- May suppress ionization.- Fragmentation behavior is unknown and may be complex.- Not commercially available as a ready-to-use kit for peptide modification. | - Can suppress b₁ ion formation.- Large mass shift (572 Da) may push some peptides out of the optimal m/z range. | - Can be less reactive with sterically hindered N-termini.- Requires specific reaction conditions. |
Experimental Protocols
Workflow for Peptide Derivatization and Analysis
The overall process for analyzing BCPFBA-modified peptides follows a standard bottom-up proteomics workflow with an added chemical derivatization step.
Caption: Predicted fragmentation of a BCPFBA-modified peptide.
Conclusion and Future Outlook
While this compound is not a conventional reagent in proteomics, its chemical properties suggest it could serve as a specialized derivatization agent. Its primary theoretical advantage lies in the introduction of a highly hydrophobic tag with a unique isotopic signature, which could be invaluable for targeted applications where separating a modified peptide from a complex background is critical.
However, its utility is likely limited by the lack of a charge-enhancing feature, a key benefit offered by leading alternatives like TMPP and pyrylium salts. [2][9]For general applications requiring maximal sensitivity, reagents that introduce a fixed positive charge remain the superior choice. [2][6]Further empirical research would be required to validate the reaction efficiency, fragmentation behavior, and overall performance of BCPFBA in a real-world proteomics workflow.
References
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Miyashita, M., Hanai, Y., Awane, H., Yoshikawa, T., & Miyagawa, H. (2011). Improving peptide fragmentation by N-terminal derivatization with high proton affinity. Rapid Communications in Mass Spectrometry, 25(9), 1130–1140. [Link]
-
Miyashita, M., et al. (2011). Improving peptide fragmentation by N-terminal derivatization with high proton affinity. Kyoto University Research Information Repository. [Link]
-
Kruger, N. A., et al. (2012). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Analytical Chemistry, 84(8), 3589-3596. [Link]
- Szewczuk, Z., et al. (2015). Derivatization of peptides for improved detection by mass spectrometry. In Amino Acids, Peptides and Proteins. The Royal Society of Chemistry.
-
Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]
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Stefanowicz, P., et al. (2013). Derivatization of peptides for improved detection by mass spectrometry. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC -MSE. [Link]
-
Adam, G. C., & Sorensen, E. J. (2004). N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization. Journal of the American Society for Mass Spectrometry, 15(4), 549-560. [Link]
- Letzel, T. (Ed.). (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. The Royal Society of Chemistry.
-
Waters Corporation. (n.d.). A Novel Strategy for the Analysis of Phosphopeptides, Coupling N-Terminal Peptide Derivatization and HPLC Separation with Mass Spectrometry. [Link]
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Waters Corporation. (n.d.). N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. [Link]
-
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Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. (n.d.). SpringerLink. [Link]
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NB02a Mass Spectrometry Based Proteomics. (n.d.). Jupyter Notebook Viewer. [Link]
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Szewczuk, Z., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. International Journal of Molecular Sciences, 22(23), 12775. [Link]
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Carboxylic Acid Properties And Uses. (n.d.). Chemniverse. [Link]
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A Head-to-Head Guide to Cysteine Alkylation: Iodoacetamide vs. 3-Bromo-4-chloropentafluorobutyric acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics and drug development, the precise modification of proteins is paramount for elucidating their function and for the creation of targeted therapeutics. Cysteine, with its reactive thiol group, is a frequent target for such modifications. The alkylation of cysteine residues is a cornerstone technique, primarily employed to prevent the re-formation of disulfide bonds after reduction, a critical step in protein sequencing and mass spectrometry-based proteomics. The choice of alkylating agent can significantly impact the quality and interpretation of experimental results.
This guide provides a comprehensive comparison of two such agents: the well-established iodoacetamide (IAA) and the less-characterized 3-Bromo-4-chloropentafluorobutyric acid. While iodoacetamide has been a workhorse in the field for decades, its known side reactions have prompted the exploration of alternatives. Here, we will delve into the mechanisms, performance, and potential pitfalls of each, supported by available data, to empower researchers to make informed decisions for their specific applications.
The Fundamental Principle: Cysteine Alkylation
Before comparing the two reagents, it is essential to understand the underlying chemistry of cysteine alkylation. The process involves the nucleophilic attack of the thiolate anion (S⁻) of a cysteine residue on an electrophilic carbon atom of the alkylating agent. This results in the formation of a stable thioether bond, effectively capping the cysteine and preventing its participation in disulfide bond formation.
A standard proteomics workflow incorporating cysteine alkylation is a multi-step process that requires careful execution to ensure complete and specific modification.
The Veteran Reagent: Iodoacetamide (IAA)
Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂.[1] It has long been the go-to reagent for cysteine alkylation in proteomics due to its high reactivity and the stability of the resulting S-carboxymethylcysteine modification.[2]
Mechanism of Action
The alkylation of cysteine by iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic sulfur atom of the cysteine's thiol group attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether linkage.[3]
Performance and Considerations
Iodoacetamide is known for its rapid and efficient alkylation of cysteine residues, typically reaching completion within 30-60 minutes at room temperature.[3] However, its high reactivity is also its primary drawback, leading to a number of off-target modifications.
Side Reactions:
The electrophilic nature of iodoacetamide makes it susceptible to reacting with other nucleophilic residues in proteins, which can complicate data analysis in mass spectrometry. The most commonly observed side reactions include the alkylation of:
-
Methionine: The sulfur atom in the methionine side chain can be alkylated by iodoacetamide.[4]
-
Histidine: The imidazole ring of histidine is nucleophilic and can be modified.
-
Lysine: The ε-amino group of lysine can be a target for alkylation.
-
Aspartate and Glutamate: The carboxyl groups of these acidic residues can also undergo modification.[3]
-
N-terminus: The free amino group at the N-terminus of a peptide or protein is also susceptible to alkylation.[3]
These off-target modifications can lead to a more complex peptide mixture, potentially reducing the number of identified peptides and proteins in a proteomics experiment.[4]
| Feature | Iodoacetamide (IAA) |
| Molar Mass | 184.96 g/mol |
| Alkylation Target | Cysteine (primary), Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus |
| Reaction Time | 30-60 minutes at room temperature |
| Advantages | High reactivity, well-established protocols, stable adduct |
| Disadvantages | Significant off-target modifications, light-sensitive |
The Challenger: this compound
This compound is a halogenated carboxylic acid. Its potential as a cysteine alkylating agent is intriguing due to the unique electronic properties conferred by the fluorine, chlorine, and bromine atoms.
Putative Mechanism and Reactivity
The presence of multiple halogen atoms is expected to influence the reactivity of the molecule. The carbon-bromine bond is the most likely site for nucleophilic attack by the cysteine thiolate due to the lower bond strength of C-Br compared to C-Cl and C-F. The reaction would proceed via an SN2 mechanism, similar to iodoacetamide.
The pentafluorinated backbone of the molecule is expected to have a strong electron-withdrawing effect, which could potentially increase the electrophilicity of the carbon attached to the bromine, thereby enhancing its reactivity towards cysteine. However, the steric bulk of the fluorinated chain might also hinder the approach of the nucleophile.
It is crucial to note that to date, there is a lack of published experimental data directly evaluating the performance of this compound as a cysteine alkylating agent in proteomics. Therefore, the following considerations are based on general chemical principles and the known effects of halogenation on reactivity.
Potential Advantages and Disadvantages
Potential Advantages:
-
Specificity: The specific arrangement of halogens might offer a different reactivity profile compared to iodoacetamide, potentially leading to fewer off-target modifications. The stability of the carbon-fluorine bond is very high, making it unlikely to participate directly in the alkylation reaction under typical proteomics conditions.[1]
-
Unique Mass Tag: The distinct isotopic signature of bromine and chlorine, coupled with the mass of the fluorinated chain, would provide a unique and easily identifiable mass shift in mass spectrometry, aiding in the confident identification of modified peptides.
Potential Disadvantages:
-
Unknown Reactivity and Kinetics: Without experimental data, the optimal reaction conditions (concentration, time, temperature, pH) are unknown.
-
Potential for Uncharacterized Side Reactions: While the fluorinated backbone is generally stable, the reactivity of the bromo- and chloro- moieties with other amino acid residues under proteomics conditions has not been systematically studied.
-
Commercial Availability and Cost: As a more specialized reagent, its availability may be more limited and the cost higher compared to iodoacetamide.
| Feature | This compound |
| Molar Mass | 291.40 g/mol |
| Alkylation Target | Cysteine (presumed primary target) |
| Reaction Time | Not available in published literature |
| Advantages | Potential for unique specificity, provides a distinct mass tag for MS |
| Disadvantages | Lack of experimental data, unknown reaction kinetics and side-reaction profile |
Experimental Protocols
Standard Protocol for Cysteine Alkylation with Iodoacetamide
This protocol is a generalized procedure and should be optimized for specific applications.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAA) stock solution (e.g., 1 M in water or buffer). Note: Prepare fresh and protect from light.
-
Quenching solution (e.g., DTT stock solution)
-
Trypsin solution for digestion
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the sample with formic acid and desalt using a C18 spin column or other suitable method prior to LC-MS/MS analysis.
Conclusion and Future Perspectives
Iodoacetamide remains the gold standard for cysteine alkylation in many proteomics laboratories due to its high efficiency and the wealth of historical data and established protocols. However, its propensity for off-target modifications is a significant drawback that researchers must consider, particularly in quantitative proteomics studies where such side reactions can introduce variability and affect accuracy.
This compound presents an intriguing, yet largely unexplored, alternative. The unique chemical properties imparted by its halogenated structure could potentially offer advantages in terms of specificity and the generation of a unique mass signature. However, without rigorous experimental validation, its utility in routine proteomics workflows remains speculative.
For researchers and drug development professionals, the choice of alkylating agent should be guided by the specific goals of the experiment. For routine protein identification where a high degree of modification is the primary goal, iodoacetamide may suffice. For applications requiring high specificity and minimal side reactions, or for the development of novel chemical probes, the exploration of alternative reagents like this compound and other novel alkylating agents is a promising avenue for future research. Further studies are essential to characterize the reactivity, specificity, and overall performance of this and other novel reagents to expand the toolkit available for precise protein modification.
References
- Wang, H., Han, J., & Gu, J. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
-
Wikipedia. (2023, December 2). Iodoacetamide. In Wikipedia. Retrieved from [Link]
- Parker, C. E., & Warren, M. R. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3467–3476.
Sources
- 1. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Approach to Bioconjugation: Unveiling the Advantages of 3-Bromo-4-chloropentafluorobutyric Acid
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
In the highly specialized field of bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of the stability, efficacy, and homogeneity of the final product. While a diverse array of crosslinkers is commercially available, this guide focuses on the unique potential of 3-Bromo-4-chloropentafluorobutyric acid. This document provides a detailed comparison with other common crosslinkers, supported by established chemical principles, to empower researchers in making informed decisions for their drug development pipelines.
The Principle of Controlled Linkage: The Heterobifunctional Edge
At its core, this compound is a heterobifunctional crosslinker. This molecular architecture, featuring two distinct reactive moieties, is the foundation of its primary advantage: the capacity for controlled, sequential conjugations. This contrasts sharply with homobifunctional crosslinkers, which possess two identical reactive groups and can lead to undesirable outcomes such as protein polymerization and a lack of control over the final conjugate structure.
The two reactive centers of this compound are:
-
Carboxylic Acid: This functional group can be readily activated, most commonly through the formation of an N-hydroxysuccinimide (NHS) ester. This activated ester then efficiently reacts with primary amines, such as the side chains of lysine residues on a protein's surface, to form a stable amide bond.
-
Polyhalogenated Alkyl Chain: The bromo- and chloro-substituted fluorinated carbon chain presents a second, distinct point of reactivity. This end of the molecule can react with nucleophiles, offering an alternative to more conventional crosslinking chemistries.
Key Advantages Over Mainstream Crosslinkers
The strategic utility of this compound is most apparent when compared against widely used crosslinkers, such as those based on maleimide chemistry.
-
Enhanced Stability of the Conjugate Linkage: A significant drawback of maleimide-based crosslinkers is the potential for reversibility of the thiol-ether bond formed upon reaction with a cysteine residue. This can occur via a retro-Michael addition, particularly in the presence of other thiols, leading to dissociation of the conjugate in vivo. The carbon-halogen bond in this compound, upon reaction with a suitable nucleophile, is expected to form a more stable, irreversible linkage, thereby enhancing the systemic stability of the bioconjugate.
-
Mitigation of Off-Target Reactions: Maleimide groups can, in some instances, react with the imidazole side chain of histidine residues, leading to unintended and potentially immunogenic modifications. The unique reactivity of the polyhalogenated alkyl chain of this compound offers a different reaction mechanism, potentially circumventing such off-target reactions.
-
Versatility in Conjugation Strategy: The reliance of many common crosslinkers on the availability of free cysteine residues can be a limiting factor, as these may not be present or may be structurally important for the protein's function. The ability of this compound to target other nucleophiles broadens the scope of potential conjugation partners.
Performance Comparison: A Theoretical Framework
While direct, peer-reviewed comparative studies on this compound are not extensively available, a comparison based on established chemical principles can be highly informative for the discerning researcher.
| Parameter | This compound | Maleimide-Based Crosslinker (e.g., SMCC) | Underlying Rationale |
| Linkage Type | Amide and Haloalkane-Nucleophile Adduct | Amide and Thioether | |
| Linkage Stability | High (Theoretically) | Moderate (Potential for retro-Michael addition) | The C-X (where X is the nucleophile) bond is generally more stable than the thioether linkage from a maleimide reaction under physiological conditions. |
| Reaction Control | High (Sequential activation possible) | High (Sequential activation possible) | Both are heterobifunctional, allowing for a two-step process. |
| Target Specificity | Primary Amines and other Nucleophiles | Primary Amines and Thiols | Offers an alternative to thiol-specific conjugation. |
| Product Homogeneity | High | High | The controlled nature of heterobifunctional crosslinking minimizes polymerization. |
Experimental Workflow: A Practical Implementation
The following protocol outlines a generalized, two-step approach for utilizing this compound in a typical bioconjugation experiment.
Part 1: NHS-Ester Activation and Amine Coupling
This initial phase involves the activation of the carboxylic acid and its reaction with a protein.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Activation of Crosslinker:
-
In a microcentrifuge tube, dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Typical concentrations are in the range of 10-100 mM.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL).
-
Add a 10- to 50-fold molar excess of the activated crosslinker solution to the protein solution. The optimal ratio should be determined empirically.
-
React for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted crosslinker using a desalting column or by dialysis against an appropriate buffer.
-
Part 2: Conjugation of the Second Molecule
The purified, crosslinker-modified protein is now ready for reaction with the second molecule, which should possess a nucleophilic group capable of displacing one of the halogens on the crosslinker.
Procedure:
-
Reaction Setup:
-
Combine the purified, crosslinker-modified protein with the second molecule in a suitable reaction buffer. The choice of buffer and pH will depend on the nature of the nucleophile.
-
The molar ratio of the second molecule to the protein should be optimized.
-
-
Incubation:
-
Allow the reaction to proceed for 2-12 hours at room temperature or 37°C. The optimal time and temperature will need to be determined experimentally.
-
-
Final Purification:
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted second molecule and other byproducts.
-
Visualizing the Conjugation Strategy
The following diagrams illustrate the workflow and the key chemical features of this compound.
Caption: Sequential conjugation workflow using this compound.
Caption: Reactive moieties of this compound and their targets.
Conclusion and Future Perspectives
References
As direct literature on the application of this compound as a crosslinker is limited, the following references provide a strong foundation in the principles of bioconjugation.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Steen, J., & Jensen, K. J. (2018). Chemical Linkers in Bioconjugation. In Bioconjugation (pp. 1-24). Humana Press, New York, NY.
A Senior Application Scientist's Guide to Validating the Labeling Specificity of 3-Bromo-4-chloropentafluorobutyric acid
In the landscape of chemical biology and drug discovery, the development of novel chemical probes is paramount for elucidating protein function and identifying new therapeutic targets. 3-Bromo-4-chloropentafluorobutyric acid, with its unique combination of reactive moieties, presents itself as a potential tool for covalent labeling of proteins. However, the utility of any chemical probe is directly proportional to the rigor of its validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the labeling specificity of this compound. We will delve into the core principles of probe validation, provide detailed experimental protocols, and draw comparisons with established labeling agents.
The Imperative of Specificity Validation in Chemical Probes
A chemical probe is a small molecule used to study and manipulate biological systems. For a probe to be a reliable tool, its biological effects must be attributable to its interaction with a specific target or a defined set of targets.[1][2][3] Poorly validated probes with off-target activities can lead to misleading results and wasted resources. Covalent probes, which form a stable bond with their target proteins, offer advantages such as prolonged target engagement and the ability to overcome high concentrations of endogenous substrates.[4] However, their irreversible nature also carries the risk of non-specific labeling, making rigorous specificity validation an absolute necessity.[5]
The validation of a covalent probe like this compound should be a multi-faceted process, providing several lines of evidence to build a strong case for its specificity.[6] This guide will outline a self-validating system of experiments designed to comprehensively characterize this novel probe.
Understanding the Reactivity of this compound
The structure of this compound suggests a complex reactivity profile. The presence of both a bromine and a chlorine atom on adjacent carbons, coupled with the electron-withdrawing effects of the fluorine atoms and the carboxylic acid, likely makes it an electrophilic species capable of reacting with nucleophilic amino acid residues on proteins. The primary targets for such haloalkane-based reagents are often cysteine residues, due to the high nucleophilicity of the thiolate anion.[7] However, reactions with other nucleophilic residues like lysine, histidine, and serine cannot be ruled out without experimental evidence.
A Phased Approach to Validation
We propose a three-phased approach to the validation of this compound's labeling specificity.
Phase 1: In Vitro Characterization
This initial phase focuses on confirming the covalent modification of a model protein and assessing the intrinsic reactivity of the probe.
-
Protocol 1: Intact Protein Mass Spectrometry with a Model Protein.
-
Objective: To confirm covalent adduction of this compound to a protein.
-
Procedure:
-
Incubate a model protein rich in reactive residues (e.g., recombinant human serum albumin) with varying concentrations of this compound for a set time.
-
Include a negative control with the vehicle (e.g., DMSO).
-
Analyze the samples by intact protein mass spectrometry (e.g., ESI-Q-TOF).
-
-
Expected Outcome: A mass shift in the treated protein corresponding to the molecular weight of the probe minus the leaving group(s) will confirm covalent labeling.[8]
-
-
Protocol 2: Glutathione (GSH) Reactivity Assay.
-
Objective: To assess the intrinsic reactivity of the probe.
-
Procedure:
-
Incubate this compound with a physiological concentration of glutathione.
-
Monitor the depletion of the probe or the formation of the GSH adduct over time using LC-MS.
-
-
Data Analysis: Calculate the half-life of the probe in the presence of GSH. A very short half-life may indicate high and potentially non-specific reactivity.[5]
-
Phase 2: Proteome-Wide Target Identification
This phase utilizes chemoproteomic methods to identify the potential protein targets of this compound in a complex biological system.[9][10][11]
-
Protocol 3: Activity-Based Protein Profiling (ABPP).
-
Objective: To identify the protein targets of the probe in a cellular lysate or living cells.[12]
-
Workflow:
-
Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a clickable probe.
-
Treat cell lysate or intact cells with the clickable probe.
-
Lyse the cells (if treated intact).
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or rhodamine-alkyne).[13]
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and identify them by LC-MS/MS.
-
-
Phase 3: Validation of Target Specificity
The final and most critical phase involves experiments to confirm that the identified proteins are specific targets and not just background binding.
-
Protocol 4: Competitive Labeling.
-
Objective: To differentiate specific targets from non-specific binders.[12][14]
-
Procedure:
-
Pre-incubate the cell lysate or intact cells with an excess of the parent compound (this compound).
-
Add the clickable probe and proceed with the ABPP workflow as described in Protocol 3.
-
-
Data Analysis: True targets of this compound will show a significant reduction in labeling by the clickable probe in the competed sample compared to the sample treated with the probe alone. This is typically visualized using a volcano plot.[15]
-
Caption: A three-phased workflow for the validation of this compound labeling specificity.
Comparison with Alternative Labeling Agents
To provide context for the validation data, it is useful to compare the performance of this compound with well-characterized labeling agents.
| Feature | This compound (Hypothesized) | Iodoacetamide | Chloroacetamide |
| Reactive Group | α-bromo-α-chloro-pentafluoro-carbonyl | α-iodo-acetamide | α-chloro-acetamide |
| Reactivity | Potentially high due to multiple halogens and electron-withdrawing groups | High | Moderate |
| Primary Target | Cysteine (likely), other nucleophiles possible | Cysteine | Cysteine |
| Specificity | To be determined through validation | Can exhibit off-target labeling | Generally more specific than iodoacetamide |
| Key Validation Steps | Competitive ABPP, GSH reactivity | Competitive ABPP, intact protein MS | Competitive ABPP, intact protein MS |
This table presents hypothesized characteristics for this compound that require experimental confirmation.
Iodoacetamide and chloroacetamide are common cysteine-reactive probes.[7] Iodoacetamide is highly reactive, which can lead to non-specific labeling. Chloroacetamide is generally less reactive and therefore often more specific. The reactivity of this compound is expected to be significant, and its specificity will be a key determinant of its utility as a research tool.
Data Interpretation and Go/No-Go Criteria
The successful validation of this compound hinges on the collective evidence from the proposed experiments.
-
A "Go" decision for further development and use of this probe would be supported by:
-
Confirmation of covalent labeling by intact protein MS.
-
A moderate GSH reactivity, suggesting it is not overly promiscuous.
-
The identification of a limited and consistent set of protein targets by ABPP.
-
Clear and significant competition of labeling by the parent compound for the identified targets.
-
-
A "No-Go" or "Redesign" decision would be indicated by:
-
No evidence of covalent labeling.
-
Extremely high reactivity with GSH, suggesting promiscuity.
-
A large and inconsistent list of "hits" from ABPP.
-
Lack of competition, indicating that the observed labeling is non-specific.
-
Caption: Decision-making flowchart for the validation of this compound.
Conclusion
The validation of a novel chemical probe like this compound is a rigorous but essential process. By following a systematic, multi-phased approach grounded in established chemoproteomic principles, researchers can build a robust data package to support its use. The experimental workflows and decision-making frameworks provided in this guide are designed to ensure scientific integrity and enable the confident application of this and other novel covalent probes in advancing our understanding of biology and disease.
References
-
Chemoproteomic methods for covalent drug discovery - PMC - PubMed Central. [Link]
-
Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing). [Link]
-
Chemoproteomic methods for covalent drug discovery - ResearchGate. [Link]
-
Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors | Request PDF - ResearchGate. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC. [Link]
-
Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. [Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - NIH. [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC - PubMed Central. [Link]
-
CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. [Link]
-
Validation of covalent protein labelling by probes and application of... - ResearchGate. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - PubMed. [Link]
-
Target validation using chemical probes | Request PDF - ResearchGate. [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC - PubMed Central. [Link]
-
Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis - ResearchGate. [Link]
-
Target validation using chemical probes. - Semantic Scholar. [Link]
-
Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing. [Link]
-
Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. [Link]
-
Using Design of Experiments in Validation | BioPharm International. [Link]
-
Kinetic characterisation of covalent inhibitors on the PHERAstar - YouTube. [Link]
-
Design of Primers and Probes for Quantitative Real-Time PCR Methods. [Link]
-
This compound - CAS:216393-99-6 - 北京欣恒研科技有限公司. [Link]
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC - NIH. [Link]
-
Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins - Frontiers. [Link]
-
3-Bromo-4-chlorothiophene | C4H2BrClS | CID 12356512 - PubChem. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Labeled Proteins: A Comparative Look at a Novel Fluorinated Reagent
For: Researchers, scientists, and drug development professionals engaged in quantitative proteomics.
Introduction: The Imperative of Precise Protein Quantification
In the landscape of modern biological research and therapeutic development, understanding the dynamic nature of the proteome is paramount. Quantitative proteomics allows us to unravel complex cellular processes, identify potential biomarkers, and elucidate drug mechanisms of action by measuring changes in protein abundance.[1] A key strategy in this field is the chemical labeling of proteins, which introduces a quantifiable tag that can be detected by mass spectrometry (MS).[2]
This guide provides an in-depth comparison of a novel, hypothetical labeling reagent, the succinimidyl ester of 3-Bromo-4-chloropentafluorobutyric acid, against established, widely-used quantitative proteomics methodologies: Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis to guide your selection of the most suitable technique for your research needs.
The Newcomer: this compound Succinimidyl Ester
While not a commercially available reagent, we can postulate the utility of a succinimidyl ester derivative of this compound as a novel chemical tag for quantitative proteomics. The core principle of this hypothetical reagent lies in its amine-reactivity and its unique mass signature.
Mechanism of Action:
The succinimidyl ester (also known as NHS ester) functional group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of peptides.[3][4] The reaction forms a stable amide bond, covalently attaching the tag to the protein. The pentafluorinated chain provides a distinct isotopic signature that can be readily detected and quantified by mass spectrometry. The bromo- and chloro- moieties could potentially offer additional fragmentation patterns for more complex analytical strategies, though this would require empirical validation.
A Comparative Analysis of Quantitative Proteomics Strategies
The choice of a labeling strategy is a critical decision in any quantitative proteomics experiment, with significant implications for experimental design, workflow, and data analysis. Below is a comparison of our hypothetical fluorinated reagent with the industry-standard TMT, iTRAQ, and SILAC methods.
| Feature | This compound Succinimidyl Ester (Hypothetical) | Tandem Mass Tags (TMT) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Labeling Principle | Chemical (Amine-reactive) | Chemical (Isobaric, Amine-reactive) | Chemical (Isobaric, Amine-reactive) | Metabolic (in vivo) |
| Target Moiety | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | All newly synthesized proteins (incorporation of labeled amino acids) |
| Multiplexing Capacity | Single sample labeling (for relative quantification against a standard) | Up to 18-plex with TMTpro | 4-plex and 8-plex | Typically 2-plex or 3-plex |
| Quantification Level | MS1 (Precursor ion intensity) | MS2 or MS3 (Reporter ion intensity) | MS2 (Reporter ion intensity) | MS1 (Precursor ion intensity) |
| Sample Types | Purified proteins, cell lysates, tissues | Purified proteins, cell lysates, tissues | Purified proteins, cell lysates, tissues | Cell culture |
| Key Advantages | Potentially novel fragmentation patterns, distinct mass signature. | High multiplexing capacity, reduced sample handling variability post-labeling.[2] | Well-established methodology, robust quantification.[5] | High accuracy as labeling occurs in vivo, minimizing sample prep variability.[6][7] |
| Key Limitations | Not commercially available, requires custom synthesis and validation. | Ratio compression in MS2 can underestimate quantification.[2] | Lower multiplexing capacity than TMT. | Limited to cell culture, can be time-consuming and expensive.[6] |
Visualizing the Workflows
To better understand the practical differences between these methodologies, the following diagrams illustrate the key steps in each workflow.
Caption: General workflow for amine-reactive chemical labeling.
Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the chemical labeling of peptides using an amine-reactive succinimidyl ester, which is applicable to our hypothetical reagent as well as TMT and iTRAQ, and for the SILAC metabolic labeling workflow.
Protocol 1: Peptide Labeling with Amine-Reactive Succinimidyl Ester
This protocol is a generalized procedure for labeling peptides with an amine-reactive succinimidyl ester, such as the hypothetical this compound succinimidyl ester, TMT, or iTRAQ reagents.
1. Protein Extraction and Digestion: a. Extract proteins from your samples (cells, tissues, etc.) using a suitable lysis buffer. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[8] b. Quantify the protein concentration of each sample using a compatible method (e.g., BCA assay). c. Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin overnight at 37°C.[9]
2. Peptide Desalting: a. After digestion, desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
3. Peptide Labeling: a. Resuspend the desalted peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5). b. Dissolve the amine-reactive labeling reagent in a suitable organic solvent (e.g., anhydrous acetonitrile or DMSO).[3][4] c. Add the labeling reagent to the peptide solution and incubate at room temperature for 1 hour with gentle mixing.[10] d. Quench the reaction by adding a solution containing a primary amine, such as hydroxylamine or Tris.[1]
4. Sample Pooling and Fractionation (for TMT/iTRAQ): a. For isobaric labeling, combine the labeled peptide samples in a 1:1 ratio.[11] b. For complex samples, it is recommended to fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to increase the depth of proteome coverage.
5. LC-MS/MS Analysis: a. Analyze the labeled (and fractionated) peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. For isobaric tags (TMT/iTRAQ), the mass spectrometer should be configured to perform fragmentation of the precursor ions to generate reporter ions for quantification.[5][12]
6. Data Analysis: a. Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of proteins based on the reporter ion intensities (for TMT/iTRAQ) or precursor ion intensities (for the hypothetical reagent).[13]
Protocol 2: SILAC Metabolic Labeling
This protocol outlines the general workflow for quantitative proteomics using SILAC.
1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine).[6] b. Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings in the heavy medium.[14]
2. Experimental Treatment: a. Once labeling is complete, treat the cell populations according to your experimental design (e.g., drug treatment vs. control).
3. Cell Lysis and Sample Pooling: a. Harvest the cells and lyse them using a suitable lysis buffer. b. Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration.[7]
4. Protein Digestion: a. Digest the combined protein lysate with trypsin overnight at 37°C.
5. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ only in their mass due to the incorporated stable isotopes.
6. Data Analysis: a. Use appropriate software to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[15]
Conclusion and Future Outlook
The choice of a quantitative proteomics strategy should be guided by the specific research question, sample type, and available instrumentation. While established methods like TMT, iTRAQ, and SILAC offer robust and reliable platforms for protein quantification, the development of novel labeling reagents, such as the hypothetical this compound succinimidyl ester, has the potential to expand the capabilities of the field. The unique properties of fluorinated compounds could offer advantages in terms of signal intensity and fragmentation behavior, warranting further investigation and development. As mass spectrometry technology continues to advance, so too will the tools we use to label and quantify the ever-complex and dynamic world of the proteome.
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Detailed Explanation of TMT Labeling Quantitative Mass Spectrometry Workflow. (n.d.). MtoZ Biolabs. Retrieved from [Link]
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iTRAQ Reagents Protocol. (n.d.). Sciex. Retrieved from [Link]
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TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis. (n.d.). Novogene. Retrieved from [Link]
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Workflow for quantitative proteomic experiments using SILAC. (n.d.). ResearchGate. Retrieved from [Link]
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Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods. (2023). SpringerLink. Retrieved from [Link]
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Automated Sample Preparation Workflow for Tandem Mass Tag-Based Proteomics. (2023, September 1). Journal of Proteome Research. Retrieved from [Link]
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A Detailed Workflow of TMT-Based Quantitative Proteomics. (n.d.). MtoZ Biolabs. Retrieved from [Link]
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Census 2: isobaric labeling data analysis. (2013). PMC. Retrieved from [Link]
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3-Bromo-4-chloropentafluorobutyric acid versus other halogenated carboxylic acids in proteomics
An In-Depth Guide to Cysteine-Modifying Reagents in Mass Spectrometry-Based Proteomics: A Comparative Analysis of 3-Bromo-4-chloropentafluorobutyric Acid and Established Halogenated Carboxylic Acids
For researchers, scientists, and drug development professionals, the precise and complete alkylation of cysteine residues is a non-negotiable cornerstone of high-fidelity mass spectrometry (MS)-based proteomics. This critical step in sample preparation prevents the re-formation of disulfide bonds following reduction, thereby ensuring reproducible protein digestion and eliminating ambiguity in peptide identification and quantification. The choice of alkylating agent is not trivial; it profoundly impacts data quality, influencing everything from peptide identification rates to the prevalence of artifactual side reactions.
While iodoacetamide (IAA) and chloroacetamide (CAA) have long served as the workhorses of the field, the continuous search for reagents with unique properties for advanced applications, such as chemical proteomics and multiplexing, necessitates a broader evaluation. This guide provides a comprehensive comparison of established halogenated alkylating agents and introduces a theoretical evaluation of this compound, a complex halogenated carboxylic acid, to explore its potential utility and challenges in modern proteomics workflows.
The Foundational Chemistry: Cysteine Alkylation
The journey from a complex protein mixture to confident peptide identification begins with the disruption of protein tertiary and quaternary structures. This is typically achieved using denaturants like urea or guanidine hydrochloride. Disulfide bonds, which are covalent linkages between cysteine residues, are then cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
The resulting free sulfhydryl (-SH) groups on cysteine residues are highly reactive and prone to re-oxidation. To prevent this and to ensure a homogeneous sample for enzymatic digestion, these thiols are "capped" through an alkylation reaction. The most common class of reagents for this purpose are haloacetyl compounds, which react with the nucleophilic cysteine thiol via an SN2 (bimolecular nucleophilic substitution) mechanism. An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine, produce a stable modification, and introduce minimal, well-characterized side reactions.[1][2]
Diagram 1: General Mechanism of Cysteine Alkylation The following diagram illustrates the SN2 reaction between a cysteine thiol and a generic haloacetyl reagent (where X represents a halogen).
Caption: SN2 reaction mechanism for cysteine thiol alkylation.
The Established Players: A Performance Showdown
The selection of an alkylating agent involves a critical trade-off between reaction efficiency and specificity.[3]
Iodoacetic Acid (IAC) and Iodoacetamide (IAA)
Iodoacetamide (IAA) is arguably the most widely used alkylating agent in proteomics due to its high reactivity, which allows for rapid and near-complete alkylation of cysteine residues.[4][5] Iodoacetic acid (IAC) behaves similarly. The iodine atom is an excellent leaving group, facilitating a swift reaction with cysteine thiols.
However, this high reactivity is a double-edged sword. IAA is known to cause a range of off-target modifications, reacting with other nucleophilic residues such as methionine, histidine, lysine, and even the N-terminus of peptides.[4][6] These side reactions can suppress ionization, complicate spectral analysis, and ultimately reduce the number of confidently identified peptides.[7]
Chloroacetamide (CAA)
As an alternative, chloroacetamide (CAA) offers greater specificity.[5][8] Chlorine is a less effective leaving group than iodine, making CAA less reactive than IAA. This reduced reactivity translates to significantly fewer off-target modifications, leading to cleaner MS/MS spectra and often a higher number of peptide and protein identifications.[8][9]
The primary drawback of CAA is a reported increase in the artifactual oxidation of methionine residues, which can reach up to 40% of all methionine-containing peptides compared to 2-5% with IAA.[8][10] This side reaction must be accounted for as a variable modification during database searching, slightly increasing computational complexity.
Performance Comparison: IAA vs. CAA
The following table summarizes key performance metrics based on published experimental data.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Rationale & References |
| Cysteine Alkylation Efficiency | High (>97%) | High (>97%) | Both reagents can achieve near-complete alkylation under optimized conditions.[3] |
| Reaction Speed | Fast | Slower than IAA | Iodine is a better leaving group than chlorine, leading to faster reaction kinetics for IAA.[11] |
| Specificity for Cysteine | Moderate | High | CAA's lower reactivity results in fewer off-target modifications.[5][10] |
| Common Side Reactions | Alkylation of Met, Lys, His, N-terminus | Oxidation of Met, Trp | IAA causes significant off-target alkylation, while CAA is associated with oxidation.[6][7][8] |
| Impact on Peptide IDs | Can reduce IDs due to side reactions | Generally increases IDs | Cleaner spectra from CAA often lead to higher identification rates.[3][9] |
A Theoretical Contender: this compound
There is currently no documented use of this compound in the proteomics literature, making a direct experimental comparison impossible. However, we can infer its potential behavior based on its chemical structure to guide future research.
Structure: CF₂Cl-CFBr-CF₂-COOH
Theoretical Reactivity Analysis
-
Leaving Group: The molecule contains both bromine and chlorine. In an SN2 reaction, the carbon-bromine bond is significantly weaker and bromine is a better leaving group than chlorine. Therefore, alkylation would be expected to occur via displacement of the bromide at the C3 position. The reactivity should theoretically be higher than that of chloro-analogs like CAA.[11]
-
Inductive Effects: The molecule is heavily fluorinated. The fluorine atoms exert a powerful electron-withdrawing inductive effect. This would increase the electrophilicity of the carbon atom attached to the bromine, potentially accelerating the SN2 attack by the cysteine thiol.
-
Steric Hindrance: The bulky polyfluorinated chain adjacent to the reactive C-Br bond could present significant steric hindrance. This might slow the reaction rate compared to the much smaller IAA or CAA, potentially leading to incomplete alkylation, especially for sterically hindered cysteine residues within folded protein structures.
-
Mass Signature: The modification would add a mass of 273.86 Da (C₄HClF₅O₂) to the cysteine residue. This large and unique mass signature could be advantageous for specific applications, such as targeted proteomics or differential alkylation studies, where a distinct mass shift is desirable.[12]
Predicted Advantages vs. Disadvantages
| Potential Advantages | Potential Disadvantages |
| High Reactivity: Bromine leaving group suggests faster kinetics than CAA. | Unknown Specificity: Potential for novel and uncharacterized side reactions. |
| Unique Mass Shift: A large, unambiguous mass signature for MS detection. | Steric Hindrance: May lead to incomplete or biased alkylation of accessible cysteines. |
| Orthogonal Chemistry: Could be used in multi-step labeling workflows. | Solubility/Stability Issues: Heavily fluorinated compounds can have poor aqueous solubility. |
| Lack of Validation: No established protocols or performance data available. |
Experimental Protocols
A robust and validated protocol is essential for reproducible results. The following is a standard protocol for in-solution protein digestion and alkylation that serves as a baseline for comparing reagents.
Standard In-Solution Digestion & Alkylation Protocol
-
Protein Solubilization & Denaturation:
-
Resuspend the protein pellet in 100 µL of denaturation buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0).
-
Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete denaturation.
-
-
Reduction:
-
Add dithiothreitol (DTT) to a final concentration of 10 mM from a freshly prepared stock solution.
-
Incubate at 56°C for 45 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add the alkylating agent (e.g., IAA or CAA) to a final concentration of 25 mM from a freshly prepared stock solution.
-
Crucially, perform this step in the dark by wrapping the tube in aluminum foil, as many alkylating agents are light-sensitive.
-
Incubate at room temperature for 30 minutes.
-
-
Quenching & Dilution:
-
Quench any excess alkylating agent by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes in the dark.
-
Dilute the sample with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to below 1.5 M. This is critical for optimal activity of trypsin.
-
-
Enzymatic Digestion:
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or ZipTip to remove urea, salts, and other contaminants before LC-MS/MS analysis.
-
Diagram 2: Standard Bottom-Up Proteomics Workflow This diagram outlines the key steps where the choice of alkylating agent is critical.
Caption: Key stages of a bottom-up proteomics experiment.
Conclusion and Future Outlook
The choice of a cysteine alkylating agent is a critical decision in proteomics that requires balancing reactivity with specificity.
-
Iodoacetamide (IAA) remains a viable option for its speed, but researchers must be prepared to contend with significant off-target modifications.
-
Chloroacetamide (CAA) has emerged as a superior alternative for many discovery-based proteomics applications, providing cleaner data and higher peptide identification rates, despite its propensity to induce methionine oxidation.[9]
The theoretical analysis of This compound suggests it could be a reagent with high reactivity due to its C-Br bond and the strong inductive effects of its fluorine substituents. However, significant steric hindrance may impede its efficiency, and its specificity and potential for novel side reactions are entirely unknown. Its unique, large mass signature is its most compelling theoretical feature.
Ultimately, the utility of any new reagent can only be proven through rigorous experimental validation. Future studies would need to systematically evaluate the alkylation efficiency, specificity, and impact on peptide identification of this compound against the current gold standards. Until such data is available, CAA represents the more robust and reliable choice for high-quality, large-scale proteomics studies.
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BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics. BenchChem.
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Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.
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Wang, C., & Li, L. (2011). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health.
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BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents in Proteomics: Iodoacetamide vs. Chloroacetamide. BenchChem.
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O'Connell, J. D., & Mozdzen, T. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications.
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O'Connell, J. D., & Mozdzen, T. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed.
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OmicsDI. (n.d.). The impact of commonly used alkylating agents on artefactual peptide modification. OmicsDI.
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BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification. BenchChem.
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Perreault, H., & Ramaley, L. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. PubMed.
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Rogowska-Wrzesinska, A., & Wojdyla, K. (2015). Differential alkylation-based redox proteomics – Lessons learnt. National Institutes of Health.
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Rogowska-Wrzesinska, A., & Wojdyla, K. (2015). Differential alkylation-based redox proteomics--Lessons learnt. PubMed.
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Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.
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Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed.
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Kéki, S., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
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ResearchGate. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate.
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BenchChem. (2025). A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide. BenchChem.
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ResearchGate. (n.d.). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. ResearchGate.
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ResearchGate. (n.d.). Differential alkylation indirectly detects oxidation and is modular. ResearchGate.
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BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Reagents for Researchers and Drug Development Professionals. BenchChem.
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BenchChem. (2025). A Researcher's Guide to Cysteine-Targeted Protein Labeling. BenchChem.
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Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. National Institutes of Health.
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ResearchGate. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate.
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ResearchGate. (n.d.). A comparison of several modern alkylating agents. ResearchGate.
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CSU Research Output. (n.d.). Improved sensitivity proteomics by postharvest alkylation and radioactive labelling of proteins. CSU Research Output.
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Simona, G. L. (2012). Selectivity of labeled bromoethylamine for protein alkylation. PubMed.
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Simona, G. L. (2012). Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry.
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National Institutes of Health. (n.d.). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. National Institutes of Health.
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BOC Sciences. (n.d.). CAS 216393-99-6 this compound. BOC Sciences.
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ResearchGate. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate.
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Nuti, E., & Rossello, A. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed.
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Chad's Prep. (2021). 21.3 Alpha Halogenation | Organic Chemistry. YouTube.
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National Institutes of Health. (n.d.). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. National Institutes of Health.
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Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
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ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate.
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Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.
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BenchChem. (n.d.). Synthesis routes of 3-Bromo-4-fluorobenzaldehyde. BenchChem.
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A Prospective Analysis of 3-Bromo-4-chloropentafluorobutyric Acid as a Novel Isotopic Labeling Reagent for Quantitative Proteomics: A Comparative Guide to Established Methods
In the landscape of quantitative proteomics, the pursuit of novel labeling reagents is driven by the need for greater accuracy, higher multiplexing capabilities, and broader applicability across diverse sample types. This guide introduces a prospective analysis of 3-Bromo-4-chloropentafluorobutyric acid as a potential isotopic labeling agent and provides a comprehensive comparison with established methodologies, namely iTRAQ, TMT, and SILAC. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving toolkit for quantitative proteomics.
The Imperative of Isotopic Labeling in Quantitative Proteomics
Quantitative mass spectrometry is a cornerstone of modern biological research, enabling the large-scale analysis of protein expression levels.[1] However, mass spectrometry is not inherently quantitative. To accurately compare protein abundance between different samples, various strategies have been developed, with isotopic labeling being a prominent and powerful approach.[2]
Isotopic labeling involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[3] This creates "heavy" and "light" versions of molecules that are chemically identical but distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4][5] By mixing samples labeled with different isotopes, they can be analyzed simultaneously, minimizing experimental variability and enhancing the precision of quantification.[2]
A Hypothetical Foray: this compound as a Novel Labeling Reagent
To date, this compound is not a recognized reagent in the proteomics toolkit. However, its chemical structure suggests a potential for protein modification, making it an interesting candidate for a hypothetical exploration.
Proposed Mechanism of Action
The key to a chemical labeling reagent's utility is its ability to covalently attach to specific amino acid residues.[6] In this compound, the presence of two halogen atoms, bromine and chlorine, on the alkyl chain suggests a potential for nucleophilic substitution reactions with protein functional groups.
Bromo- and iodo-acetamides are known to be highly reactive towards the sulfhydryl group of cysteine residues.[5] Similarly, bromo-compounds can alkylate cysteine residues in proteins.[7] Given the higher reactivity of the C-Br bond compared to the C-Cl bond in nucleophilic substitutions, it is plausible that the bromine atom at the 3-position would be the primary site of reaction. The proposed reaction would involve the nucleophilic attack of a deprotonated cysteine thiol on the carbon bearing the bromine, leading to the formation of a stable thioether bond and the release of a bromide ion.
The carboxylic acid moiety of the reagent could potentially be activated to react with the primary amines of lysine residues and the N-terminus of peptides. However, under the basic conditions typically used for such reactions, the carboxylic acid would be deprotonated, making it less susceptible to nucleophilic attack.[8] Therefore, cysteine alkylation appears to be the more probable primary labeling mechanism.
Potential for Isotopic Labeling
For quantitative proteomics, light and heavy versions of the labeling reagent are required.[5] This could be achieved by synthesizing this compound with stable isotopes, such as ¹³C or ²H, incorporated into its structure. The mass difference between the light and heavy forms would allow for the relative quantification of labeled peptides in the mass spectrometer.
A Comparative Analysis of Established Isotopic Labeling Methods
The true potential of a new reagent can only be assessed by comparing it to the current gold standards in the field. The following sections provide an in-depth comparison of this compound (in its hypothetical capacity) with iTRAQ, TMT, and SILAC.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)
iTRAQ and TMT are isobaric labeling reagents, meaning that peptides labeled with different tags have the same mass and are indistinguishable in the MS1 scan.[9][10] Quantification is achieved at the MS2 level, where the tags fragment to produce reporter ions of different masses.
-
Chemistry: Both iTRAQ and TMT reagents have an amine-reactive group that labels the N-terminus and the ε-amino group of lysine residues.[10][11]
-
Multiplexing: iTRAQ is available in 4-plex and 8-plex formats, while TMT offers up to 16-plex capabilities, with newer versions pushing this even further.[9][11]
-
Workflow: Labeling is performed in vitro on digested peptide samples.[10]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where stable isotope-labeled amino acids are incorporated into proteins in vivo.[4][9]
-
Chemistry: Cells are grown in media containing "heavy" (e.g., ¹³C₆-arginine, ¹³C₆¹⁵N₂-lysine) and "light" (natural abundance) amino acids.[4]
-
Multiplexing: Typically allows for 2 or 3-plex experiments, although variations exist.[4][9]
-
Workflow: Labeling occurs during cell growth, and samples are mixed at the protein or cell level before processing.[4]
Performance Comparison
| Feature | This compound (Hypothetical) | iTRAQ | TMT | SILAC |
| Labeling Chemistry | Cysteine alkylation | Amine-reactive (N-terminus, Lysine) | Amine-reactive (N-terminus, Lysine) | In vivo incorporation of amino acids |
| Sample Type | In vitro (peptides) | In vitro (peptides) | In vitro (peptides) | In vivo (cell culture) |
| Multiplexing | Likely 2-plex (light/heavy) | 4-plex, 8-plex | Up to 16-plex and higher | 2-plex, 3-plex |
| Quantification Level | MS1 (precursor ion) | MS2 (reporter ion) | MS2 (reporter ion) | MS1 (precursor ion) |
| Advantages | - Potentially targets less common residues (cysteine)- Simpler MS1 spectra compared to isobaric tags | - High multiplexing- Applicable to a wide range of samples | - Highest multiplexing capacity- Applicable to a wide range of samples | - High accuracy (samples mixed early)- Reflects true biological variation |
| Disadvantages | - Hypothetical, not validated- Limited to cysteine-containing peptides- Lower multiplexing | - Ratio compression can affect accuracy- More complex MS2 spectra | - Ratio compression can affect accuracy- More complex MS2 spectra- Higher cost | - Limited to cell culture- Lower multiplexing- Can be time-consuming |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the hypothetical use of this compound and a general protocol for isobaric tagging.
Hypothetical Protocol for Labeling with this compound
Note: This is a theoretical protocol based on the predicted reactivity of the compound.
-
Protein Extraction and Digestion:
-
Extract proteins from cell or tissue samples using a suitable lysis buffer.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate free cysteine residues that are not intended for labeling with a non-isotopic alkylating agent like iodoacetamide at room temperature in the dark for 45 minutes. This step is crucial to prevent cross-linking and to ensure that only the intended cysteines are labeled with the isotopic reagent.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Isotopic Labeling:
-
Divide the peptide samples into two groups for "light" and "heavy" labeling.
-
Dissolve the "light" and "heavy" isotopic forms of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add the labeling reagent to the peptide samples at a specific molar excess and incubate at a controlled temperature and pH (e.g., pH 8.0) to facilitate the alkylation of cysteine residues. The reaction time will need to be optimized.
-
Quench the labeling reaction with a small molecule containing a thiol group, such as DTT or mercaptoethanol.
-
-
Sample Cleanup and Mass Spectrometry:
-
Combine the "light" and "heavy" labeled samples.
-
Desalt the mixed peptide sample using a C18 solid-phase extraction (SPE) cartridge.
-
Analyze the labeled peptides by LC-MS/MS.
-
Quantification would be performed by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs in the MS1 spectra.
-
General Protocol for Isobaric Tagging (iTRAQ/TMT)
-
Protein Digestion:
-
Follow the same protein extraction and digestion protocol as described above (Section 4.1, step 1), omitting the initial alkylation step as the labeling reagents target primary amines.
-
-
Isobaric Labeling:
-
Resuspend the digested peptide samples in the labeling buffer provided with the iTRAQ or TMT kit.
-
Add the respective isobaric tags to each sample and incubate at room temperature for 1-2 hours.
-
Quench the reaction with the provided quenching reagent.
-
-
Sample Cleanup and Mass Spectrometry:
-
Combine all labeled samples into a single tube.
-
Desalt the mixed sample using a C18 SPE cartridge.
-
Analyze the labeled peptides by LC-MS/MS.
-
Quantification is performed by comparing the intensities of the reporter ions in the MS2 spectra.
-
Conclusion and Future Perspectives
While this compound remains a hypothetical reagent for quantitative proteomics, its chemical structure presents an intriguing possibility for the development of novel, cysteine-reactive labeling strategies. A thorough experimental validation would be required to ascertain its labeling efficiency, specificity, and impact on peptide ionization and fragmentation.
The established methods of iTRAQ, TMT, and SILAC each offer distinct advantages and are suited for different experimental designs.[12] The choice of labeling strategy should be guided by the specific research question, sample type, and available instrumentation.[12] As the field of proteomics continues to advance, the exploration of new chemical entities for isotopic labeling will undoubtedly play a crucial role in expanding the depth and breadth of our understanding of the proteome.
References
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
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Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PMC. [Link]
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Stable Isotope Labeling Strategies. University of Washington. [Link]
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Isotopic labeling. Wikipedia. [Link]
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Multiple isotopic labels for quantitative mass spectrometry. PMC. [Link]
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Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Medium. [Link]
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Chemical Reagents for PROTEIN MODIFICATION Third Edition. ResearchGate. [Link]
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Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. National Institutes of Health. [Link]
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A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health. [Link]
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Comparing iTRAQ, TMT and SILAC. Silantes. [Link]
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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Selectivity of labeled bromoethylamine for protein alkylation. PubMed. [Link]
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Comparison of Three Label-Based Quantification Techniques—iTRAQ, TMT and SILAC. Technology Networks. [Link]
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Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. Current Protocols. [Link]
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Chemical isotope labeling for quantitative proteomics. Sci-Hub. [Link]
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Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. [Link]
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Chemical isotope labeling for quantitative proteomics. PMC. [Link]
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Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. Novoprolabs. [Link]
-
alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. PMC. [Link]
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Chemical labeling introduces stable isotope labels by attaching various tags to the functional groups of peptides in vitro. ACS Measurement Science Au. [Link]
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A Chemical Labeling Strategy for Proteomics under Nondenaturing Conditions. ResearchGate. [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. PMC. [Link]
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Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]
- Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. PMC. [Link]
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Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. [Link]
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Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. PubMed Central. [Link]
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Chemical and functional aspects of posttranslational modification of proteins. PubMed. [Link]
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structural analysis of proteins modified by 3-Bromo-4-chloropentafluorobutyric acid
An In-Depth Technical Guide to the Structural Analysis of Proteins Modified by 3-Bromo-4-chloropentafluorobutyric Acid
Introduction: A New Frontier in Covalent Protein Labeling
The covalent modification of proteins is a cornerstone of chemical biology, enabling the study of protein structure, function, and dynamics.[1] The choice of a modifying reagent is critical, as its chemical properties dictate its utility for specific applications. This guide introduces this compound, a novel reagent with unique potential for structural biology applications. Its polyhalogenated and fluorinated structure offers a distinctive combination of reactivity and biophysical properties that can be exploited for in-depth structural analysis.
This document serves as a comprehensive comparison of the primary methods for the structural analysis of proteins modified with this compound: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We will delve into the theoretical underpinnings of protein modification with this reagent, provide detailed experimental protocols, and compare its performance with established alternatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical modification strategies for high-resolution structural insights.
Chemical Principles of Protein Modification
This compound is a haloalkane derivative, and as such, it is expected to function as an alkylating agent. The carbon-halogen bonds are polarized, rendering the carbon atoms electrophilic and susceptible to attack by nucleophilic amino acid side chains. The presence of both bromine and chlorine offers differential reactivity, which could potentially be tuned for selective modification.
Likely Target Residues: The most probable targets for alkylation by this reagent are amino acids with nucleophilic side chains. The reactivity of these residues is pH-dependent, as they must be in their deprotonated state to act as effective nucleophiles.[2]
-
Cysteine: The thiol group of cysteine is a strong nucleophile and a common target for alkylating agents like iodoacetamide and maleimides.[1]
-
Histidine: The imidazole ring of histidine can be alkylated, particularly at the N-tele position.
-
Lysine: The ε-amino group of lysine is a potent nucleophile at alkaline pH.[2]
-
Methionine: The sulfur atom in the thioether side chain of methionine can be alkylated to form a sulfonium ion.[3]
The pentafluorobutyl chain is a key feature of this reagent. It is chemically inert and introduces a bulky, hydrophobic moiety onto the protein surface. The fluorine atoms serve as excellent reporter groups for ¹⁹F NMR studies, providing a sensitive probe of the local chemical environment without the background noise inherent in ¹H NMR.
Experimental Workflow: Protein Modification
Below is a generalized protocol for the modification of a protein with this compound. Optimization of pH, temperature, and reagent concentration is crucial for achieving desired modification levels and specificity.
Protocol: Alkylation of a Target Protein
-
Protein Preparation:
-
Dialyze the purified protein into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be free of nucleophilic components like DTT or β-mercaptoethanol.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or A₂₈₀ measurement).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) to ensure solubility.
-
-
Modification Reaction:
-
In a microcentrifuge tube, combine the protein solution with the desired molar excess of the modifying reagent (e.g., 10-fold molar excess for initial screening).
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours). The reaction progress can be monitored by taking time points for analysis by mass spectrometry.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as a high concentration of a small molecule thiol (e.g., DTT or β-mercaptoethanol), to consume any unreacted this compound.
-
-
Removal of Excess Reagent:
-
Remove the excess reagent and quenching agent by dialysis, size-exclusion chromatography, or buffer exchange spin columns.
-
-
Verification of Modification:
-
Confirm the extent of modification using mass spectrometry (see below).
-
Comparative Guide to Structural Analysis Techniques
The choice of structural analysis technique depends on the specific research question, the nature of the protein, and the available instrumentation.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming covalent modification and identifying the specific sites of adduction.[4] It measures the mass-to-charge ratio of ions, allowing for precise mass determination of intact proteins and their peptide fragments.
Experimental Workflow:
-
Sample Preparation: The modified protein is denatured, reduced, and alkylated (with a standard reagent like iodoacetamide to cap any remaining free cysteines) and then digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify peptides. The mass shift corresponding to the modification by this compound is used to pinpoint the exact residue(s) that have been modified.
Strengths for this Application:
-
High Sensitivity: Requires only small amounts of sample.
-
Precise Localization: Can identify the specific amino acid(s) modified.
-
Versatility: Applicable to proteins of all sizes and complexities, including those in mixtures.
-
Unique Isotopic Signature: The presence of bromine and chlorine will generate a characteristic isotopic pattern, aiding in the unambiguous identification of modified peptides.[5]
Limitations and Considerations:
-
No 3D Structural Information: Provides connectivity information but not the three-dimensional arrangement of atoms.
-
Potential for Gas-Phase Fragmentation: The modification itself may be labile during MS/MS, complicating spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution.[6][7][8] For proteins modified with this compound, ¹⁹F NMR is particularly advantageous.
Experimental Workflow:
-
Sample Preparation: The modified protein must be isotopically labeled (¹⁵N, ¹³C) for detailed backbone and side-chain analysis. The sample needs to be in a low-viscosity buffer at a relatively high concentration.
-
NMR Data Acquisition: A suite of NMR experiments is performed. For ¹⁹F NMR, a simple 1D experiment can quickly confirm modification and provide information on the number of different chemical environments the fluorine tag is experiencing. 2D ¹H-¹⁵N HSQC spectra are used to monitor chemical shift perturbations of the protein backbone upon modification.
-
Structure Calculation and Analysis: Changes in chemical shifts are mapped onto the protein structure to identify regions affected by the modification. For de novo structure determination, distance and dihedral angle restraints are derived from various NMR experiments.
Strengths for this Application:
-
¹⁹F NMR Probe: The pentafluorobutyl group provides five fluorine atoms that act as a sensitive reporter of the local environment. The ¹⁹F chemical shift is highly sensitive to conformational changes.
-
Solution-State Analysis: Provides information on the protein's structure and dynamics in a near-native solution environment.[9][10]
-
No Crystallization Required: Can be used to study proteins that are difficult to crystallize.
Limitations and Considerations:
-
Protein Size Limitation: Generally limited to smaller, soluble proteins (typically < 40 kDa).
-
Requires High Sample Concentration: Can be challenging for proteins with low solubility or expression levels.
-
Complex Spectra: For larger proteins, spectral overlap can make data analysis difficult.
X-ray Crystallography
X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional protein structures.[11][12][13] It relies on the diffraction of X-rays by a well-ordered protein crystal.[14][15]
Experimental Workflow:
-
Crystallization: The modified protein is screened against a wide range of conditions to find one that promotes the growth of high-quality, single crystals. This is often the most challenging step.[15]
-
Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[14]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the protein model is built and refined to high resolution.
Strengths for this Application:
-
Atomic Resolution: Can provide a detailed, atomic-level picture of the modified protein, showing the precise orientation of the modifying group and any local structural perturbations.
-
Phasing Potential: The bromine and chlorine atoms are relatively electron-rich and could potentially be used for experimental phasing (e.g., single-wavelength anomalous diffraction, SAD) to solve the crystal structure, which is a significant advantage.
-
No Size Limitation: Can be used to determine the structures of very large proteins and protein complexes.
Limitations and Considerations:
-
Crystallization Bottleneck: Obtaining well-diffracting crystals of the modified protein can be difficult and time-consuming. The modification itself can interfere with crystal packing.
-
Static Picture: The resulting structure is a static average of all molecules in the crystal lattice and may not fully represent the protein's dynamics in solution.
-
Potential for Radiation Damage: The C-Br and C-Cl bonds may be susceptible to cleavage by X-ray radiation.
Data Presentation and Visualization
Table 1: Comparison of Structural Analysis Techniques
| Feature | Mass Spectrometry | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Modification site, stoichiometry | Solution structure, dynamics, local environment | High-resolution 3D structure |
| Protein Size Limit | None | Typically < 40 kDa | None (with good crystals) |
| Sample Requirements | Low (µg) | High (mg), soluble, stable | High (mg), crystallizable |
| Key Advantage for this Application | Isotopic pattern of Br/Cl aids identification | ¹⁹F as a sensitive reporter | Br/Cl can be used for phasing |
| Main Limitation | No 3D structure | Size limitations, spectral complexity | Crystallization can be a major hurdle |
Diagrams
Caption: Reaction schematic of protein modification.
Caption: Workflow for structural analysis.
Comparison with Alternative Reagents
While this compound offers unique features, it is important to consider established alternatives.
Table 2: Comparison of Protein Modification Reagents
| Reagent | Reactive Group | Target Residues | Size of Mod. | Special Features | Advantages | Disadvantages |
| This compound | Haloalkane | Cys, His, Lys, Met | Large | ¹⁹F NMR tag, potential for phasing (Br/Cl) | Multi-modal analysis capabilities | Novel, reactivity needs optimization |
| Iodoacetamide | Iodoacetyl | Cys, His | Small | Well-characterized | High reactivity and specificity for Cys | Light sensitive, can modify other residues |
| N-ethylmaleimide (NEM) | Maleimide | Cys | Small | Specific for thiols | Highly specific for cysteine at neutral pH | Can undergo hydrolysis, less stable than iodoacetamide adducts |
| NHS Esters (e.g., Sulfo-NHS-acetate) | N-Hydroxysuccinimide ester | Lys, N-terminus | Variable | Can be used to attach various labels | Wide variety of commercially available derivatives | Reacts with any accessible primary amine, can lead to heterogeneity |
Conclusion and Future Outlook
This compound represents a promising, albeit novel, tool for the chemical biologist's toolkit. Its trifecta of features—a reactive alkylating group, a bulky fluorinated chain for ¹⁹F NMR, and heavy atoms for crystallographic phasing—positions it as a uniquely versatile reagent for multi-pronged structural investigations.
-
Mass spectrometry is essential for initial characterization, confirming modification and identifying the site of attachment with high confidence.
-
NMR spectroscopy , particularly ¹⁹F NMR, offers an elegant way to study the modified protein's solution dynamics and local conformational changes.
-
X-ray crystallography provides the ultimate prize of a high-resolution 3D structure, with the added benefit that the reagent itself may aid in structure solution.
The optimal analytical strategy will likely involve a combination of these techniques, leveraging their orthogonal strengths to build a comprehensive structural and dynamic picture of the modified protein. While further research is needed to fully characterize the reactivity and specificity of this compound, its potential for advancing our understanding of protein structure is undeniable.
References
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- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
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-
Orton, H. W., & Staniforth, G. L. (2019). Cell signaling, post-translational protein modifications and NMR spectroscopy. Biological chemistry, 400(1), 25-39. [Link]
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Theillet, F. X., Smet-Nocca, C., Li, C., & Selenko, P. (2012). Cell signaling, post-translational protein modifications and NMR spectroscopy. Journal of biomolecular NMR, 54(3), 217-236. [Link]
- Stark, G. R. (1977). Chemical modification of proteins. In The Proteins (Vol. 3, pp. 125-189). Academic Press.
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- Antos, J. M., & Francis, M. B. (2006). Transition metal-catalyzed methods for site-selective protein modification. Current opinion in chemical biology, 10(3), 253-262.
- Carrico, I. S. (2008). Chemoselective modification of proteins: hitting the target. Chemical Society Reviews, 37(7), 1423-1431.
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Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media. [Link]
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Rupp, B. (2009). Biomolecular crystallography: principles, practice, and application to structural biology. Garland science. [Link]
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Mtoz Biolabs. (n.d.). Top 5 Methods for Protein Structure Analysis and Their Applications. Retrieved from [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876-884. [Link]
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Wikipedia contributors. (2023, December 19). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2024, from [Link]
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Creative Biostructure. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Retrieved from [Link]
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John Innes Centre. (2020, March 11). What is Protein X-Ray Crystallography?. Retrieved from [Link]
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Lundblad, R. L. (2005). Chemical Reagents for Protein Modification, Third Edition. CRC Press. [Link]
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Lundblad, R. L. (2015). Chemical Reagents for Protein Modification, Fourth Edition. CRC press. [Link]
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Hawkins, C. L., & Davies, M. J. (2014). Mass spectrometry-based methods for identifying oxidized proteins in disease. Free Radical Biology and Medicine, 67, 23-37. [Link]
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Williams, T. I., & Schöneich, C. (2006). Mass spectrometric characterization of protein modification by the products of non-enzymatic oxidation of linoleic acid. Journal of the American Society for Mass Spectrometry, 17(5), 644-655. [Link]
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Tzin, V., & Weininger, U. (2010). Mass spectrometry of halogen-containing organic compounds. Mass spectrometry reviews, 29(4), 543-564. [Link]
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Stepanov, V. M., & Lavrenova, G. I. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Bioorganicheskaia khimiia, 6(5), 738-746. [Link]
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Leduc, D. R., & Roberts, R. W. (2008). Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. Bioconjugate chemistry, 19(12), 2333-2337. [Link]
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Knorre, D. G., Kudryashova, N. V., & Godovikova, T. S. (2009). Chemical and functional aspects of posttranslational modification of proteins. Acta naturae, 1(3), 29-51. [Link]
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He, M., & Lee, H. T. (2017). 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes. Marine drugs, 15(9), 284. [Link]
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Safety Operating Guide
Proper Disposal of 3-Bromo-4-chloropentafluorobutyric Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of complex chemical reagents, such as 3-Bromo-4-chloropentafluorobutyric acid, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this halogenated carboxylic acid, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory.
Understanding the Hazard Profile: Why Specific Procedures are Critical
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Its chemical structure, characterized by the presence of bromine, chlorine, and fluorine, places it in the category of halogenated organic compounds. These compounds require special consideration for disposal due to their potential persistence in the environment and the hazardous byproducts that can form if they are not managed correctly.
The stability of the carbon-fluorine bond, in particular, makes complete destruction challenging.[3][4][5] Improper disposal methods, such as simple dilution and drain disposal, are not only non-compliant with regulations but also pose a significant environmental risk. Therefore, a dedicated and regulated waste stream is mandatory.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the laboratory bench to its final disposition.
Step 1: In-Lab Segregation and Waste Accumulation
Causality: Proper segregation at the point of generation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous reactions between incompatible chemicals.[6][7] Halogenated organic compounds must be collected separately from non-halogenated organic wastes.[7]
Procedure:
-
Designate a specific waste container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[7] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, tight-fitting lid.[8]
-
Labeling: The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste." List the full chemical name, "this compound," and its approximate concentration and volume. Maintain a running log of the container's contents.
-
Storage Location: Store the waste container in a designated, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[6][9] Secondary containment is highly recommended to mitigate spills.
Step 2: Personal Protective Equipment (PPE)
Causality: Due to the corrosive nature of this compound, appropriate PPE is essential to prevent personal exposure during handling and disposal.
Procedure:
-
Gloves: Wear nitrile gloves.[9]
-
Eye Protection: Use splash-proof chemical goggles.[9]
-
Lab Coat: A standard laboratory coat is required.[9]
-
Ventilation: All handling of this chemical and its waste should be conducted within a certified chemical fume hood.[9]
Step 3: Preparing for Disposal
Causality: Your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor will manage the ultimate disposal. Proper preparation ensures safe transport and compliant disposal.
Procedure:
-
Container Integrity: Ensure the waste container is securely sealed and the exterior is clean and free of contamination.
-
Waste Manifest: Complete a hazardous waste disposal form or tag as required by your institution. This documentation is a legal requirement and tracks the waste from "cradle to grave."[10][11]
-
Contact EHS: Schedule a pickup with your institution's EHS office or designated hazardous waste disposal service.
Spill and Emergency Procedures
Causality: Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Procedure:
-
Evacuate and Alert: In the event of a large spill, evacuate the immediate area and alert your supervisor and EHS.[12]
-
Control Ignition Sources: If the spilled material is near any potential sources of ignition, these should be removed or turned off if it is safe to do so.[9]
-
Small Spills: For small spills within a chemical fume hood, use an absorbent material, such as vermiculite or sand, to contain the spill.[13] Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated halogenated organic waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.
Approved Disposal Methodologies
The primary and most effective method for the disposal of this compound is high-temperature incineration .[3][4]
Causality: Incineration at sufficiently high temperatures (typically above 1000°C) and with adequate residence times can break the strong carbon-halogen bonds, leading to the complete destruction of the organic molecule.[3][4][5] The resulting acidic gases (such as HF, HCl, and HBr) are then neutralized in a scrubber system before being released into the atmosphere.
Landfill disposal is not a suitable option for this liquid hazardous waste. The U.S. Environmental Protection Agency (EPA) has Land Disposal Restrictions (LDRs) that prohibit the land disposal of untreated hazardous wastes.[10] This is to prevent the leaching of hazardous constituents into the soil and groundwater.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
